molecular formula C9H20O B126132 2-Methyl-2-octanol CAS No. 628-44-4

2-Methyl-2-octanol

Cat. No.: B126132
CAS No.: 628-44-4
M. Wt: 144.25 g/mol
InChI Key: KBCNUEXDHWDIFX-UHFFFAOYSA-N
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Description

2-Methyl-2-octanol (CAS 628-44-4) is a tertiary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol. This compound is a clear, colorless liquid with a boiling point of 177-178 °C and low solubility in water (approximately 495 mg/L at 25 °C), making it a suitable candidate for lipophilic phase applications in separation science . In industrial and academic research, this compound is primarily valued as a specialty solvent and intermediate. Its properties are exploited in the development and synthesis of fragrances and cosmetics, where it functions as an aromatic raw material and potential emollient . Furthermore, research into its application as an extractant in liquid-liquid extraction processes is ongoing, particularly for the separation of azeotropic mixtures from aqueous solutions, a common challenge in wastewater treatment and chemical purification . The compound's mechanism of action in these contexts often involves altering the phase behavior of mixtures and facilitating the preferential partitioning of target molecules into the organic phase based on differential solubility and hydrogen-bonding interactions. This product is provided For Research Use Only (RUO). It is strictly for laboratory research purposes and must not be used for diagnostic, therapeutic, cosmetic, or any other personal applications. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNUEXDHWDIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060855
Record name 2-Octanol, 2-methyl-
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Molecular Weight

144.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

628-44-4
Record name 2-Methyl-2-octanol
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Record name 1,1-Dimethylheptyl alcohol
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Record name 2-Octanol, 2-methyl-
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Record name 2-Octanol, 2-methyl-
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Record name 2-Octanol, 2-methyl-
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Record name 2-methyloctan-2-ol
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Record name 1,1-DIMETHYLHEPTYL ALCOHOL
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Foundational & Exploratory

2-Methyl-2-octanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-octanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Chemical Identity

This compound is a tertiary alcohol. Its fundamental identification details are as follows:

  • IUPAC Name: 2-methyloctan-2-ol[1]

  • Synonyms: 1,1-Dimethylheptyl alcohol, n-Hexyldimethylcarbinol[2][3][4]

  • CAS Number: 628-44-4[1][2][3][5]

  • Molecular Formula: C₉H₂₀O[1][2][3][5]

  • Molecular Structure:

    • SMILES: CCCCCCC(C)(C)O[1][6]

    • InChI Key: KBCNUEXDHWDIFX-UHFFFAOYSA-N[1][5][6]

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueUnitsConditionsSource(s)
Molecular Weight 144.258 g/mol [2]
Appearance Liquid or Solid[2]
Density 0.825g/cm³[2][3]
Boiling Point 177 - 178°C760 mmHg[2][3][7]
Melting Point 6.15°C(estimate)[2][3]
Flash Point 71.1°C(Closed Cup, est.)[2][3][7]
Refractive Index 1.431[2][3]
Vapor Pressure 0.305mmHg25 °C (estimate)[3][7]
Water Solubility 495mg/L25 °C (estimate)[7]
LogP (Octanol-Water Partition Coefficient) 2.72770 - 3.190[2][4]
Solubility Soluble in alcohol, Chloroform, Ethyl Acetate, DMSO[3][7]

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can be determined for a pure compound to aid in its identification.[8] A common and efficient method for small sample volumes is the micro-boiling point or capillary method.[9]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block on a hot plate)[10]

  • Clamps and stand

Procedure:

  • A few milliliters of this compound are placed into the small test tube.[11]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (e.g., Thiele tube).[9]

  • The apparatus is heated gently. Initially, bubbles of trapped air will be expelled from the capillary tube.[9]

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[8][9]

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This temperature is recorded.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.[12] For a liquid like this compound, this can be determined with high accuracy using basic laboratory equipment.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using the electronic balance and recorded.[13]

  • A specific volume of this compound (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

  • The mass of the graduated cylinder containing the liquid is measured and recorded.[13]

  • The temperature of the liquid is recorded as density is temperature-dependent.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

  • The density is calculated using the formula: Density = Mass / Volume.[12]

  • The procedure can be repeated multiple times to ensure precision, and the average density is reported.[13]

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance and is a useful constant for identifying liquids.[14] It is typically measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (commonly 20°C or 25°C) and allowed to circulate through the instrument to equilibrate the prisms.

  • The prism surfaces of the refractometer are cleaned using a soft tissue and a suitable solvent and allowed to dry completely.

  • A few drops of this compound are placed on the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are seen.

  • The compensator knob is adjusted to eliminate any color fringes and sharpen the dividing line between the light and dark fields.

  • The adjustment knob is used to center the dividing line precisely on the crosshairs of the eyepiece.

  • The refractive index value is read from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_prep Sample Preparation cluster_experiments Physical Property Measurement cluster_data Data Analysis & Reporting Sample Obtain Pure Sample of This compound BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement (Refractometer) Sample->RefractiveIndex DataCollection Record Temperature, Mass, Volume, etc. BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection Calculation Calculate Properties (e.g., Density = m/V) DataCollection->Calculation Report Summarize Data in Technical Guide Calculation->Report

References

An In-depth Technical Guide to 2-Methyl-2-octanol: Structure, Formula, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-2-octanol, a tertiary alcohol with applications as a synthetic intermediate. This document details its molecular structure, chemical formula, and key quantitative data, along with a representative synthetic protocol and expected spectroscopic characteristics.

Chemical Structure and Formula

This compound, a member of the tertiary alcohol family, is characterized by a hydroxyl group attached to a tertiary carbon atom. Its chemical structure consists of an eight-carbon chain (octane) with a methyl group and a hydroxyl group both bonded to the second carbon atom.

Molecular Formula: C₉H₂₀O[1][2][3][4][5]

IUPAC Name: 2-methyloctan-2-ol[1][2][6]

CAS Registry Number: 628-44-4[1][2][3]

Synonyms: 1,1-Dimethylheptyl alcohol, 2-methyloctan-2-ol[2]

The structure of this compound is visualized in the diagram below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Methyl Bromide Methyl Bromide A Grignard Reagent Formation Methyl Bromide->A Magnesium Magnesium Magnesium->A 2-Octanone 2-Octanone B Reaction with Ketone 2-Octanone->B Diethyl Ether Diethyl Ether Diethyl Ether->A A->B C Aqueous Work-up B->C D Extraction & Drying C->D E Purification (Distillation) D->E This compound This compound E->this compound

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-2-octanol, a tertiary alcohol with applications as a specialty solvent and intermediate in the fragrance, cosmetic, and pharmaceutical industries.[1] The document details the prevalent laboratory and industrial methodologies, offering comparative data, experimental protocols, and process visualizations to aid researchers in selecting and implementing the most suitable synthesis strategy.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound is predominantly achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. The Grignard reaction is the most established and widely utilized method, offering versatility through two main retrosynthetic disconnections. An alternative approach involves the use of organolithium reagents, which exhibit higher reactivity.

Table 1: Comparative Analysis of this compound Synthesis Pathways
Synthesis PathwayReactantsKey ReagentsSolventTypical Reaction TimeTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Grignard Route A 2-Octanone (B155638), Methylmagnesium Bromide/ChlorideMagnesium, Methyl HalideAnhydrous Ether (e.g., THF, Diethyl Ether)1-3 hoursHigh>95% (post-purification)Readily available starting materials, well-established procedure.Grignard reagent is sensitive to moisture and protic solvents.
Grignard Route B Acetone (B3395972), Hexylmagnesium Bromide/ChlorideMagnesium, Hexyl HalideAnhydrous Ether (e.g., THF, Diethyl Ether)1-3 hoursHigh>95% (post-purification)Utilizes a common and inexpensive ketone.Preparation of the hexyl Grignard reagent can be challenging.
Organolithium Route 2-Octanone, Methyllithium (B1224462)MethyllithiumAnhydrous Ether or Hydrocarbon0.5-2 hoursVery High>97% (post-purification)Higher reactivity, potentially faster reaction times.Methyllithium is highly pyrophoric and requires careful handling.

Grignard Synthesis of this compound

The Grignard reaction provides two primary routes for the synthesis of this compound, both of which are highly effective in laboratory settings.[2]

Route A: Reaction of Methylmagnesium Halide with 2-Octanone

This is a common and reliable method that involves the reaction of a methyl Grignard reagent with 2-octanone.[3]

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Methyl_Halide Methyl Halide (CH3X) Methylmagnesium_Halide Methylmagnesium Halide (CH3MgX) Methyl_Halide->Methylmagnesium_Halide Anhydrous Ether Magnesium Magnesium (Mg) Magnesium->Methylmagnesium_Halide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Methylmagnesium_Halide->Alkoxide_Intermediate 2_Octanone 2-Octanone 2_Octanone->Alkoxide_Intermediate 2_Methyl_2_octanol This compound Alkoxide_Intermediate->2_Methyl_2_octanol H3O+

Caption: Grignard Synthesis of this compound (Route A).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of methyl halide (1.1 eq) in anhydrous ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

  • Reaction with 2-Octanone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 2-octanone (1.0 eq) in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Route B: Reaction of Hexylmagnesium Halide with Acetone

An alternative Grignard approach involves the reaction of a hexyl Grignard reagent with acetone.[2]

G2 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Hexyl_Halide Hexyl Halide (C6H13X) Hexylmagnesium_Halide Hexylmagnesium Halide (C6H13MgX) Hexyl_Halide->Hexylmagnesium_Halide Anhydrous Ether Magnesium Magnesium (Mg) Magnesium->Hexylmagnesium_Halide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Hexylmagnesium_Halide->Alkoxide_Intermediate Acetone Acetone Acetone->Alkoxide_Intermediate 2_Methyl_2_octanol This compound Alkoxide_Intermediate->2_Methyl_2_octanol H3O+

Caption: Grignard Synthesis of this compound (Route B).

The experimental protocol is similar to Route A, with the substitution of hexyl halide for methyl halide and acetone for 2-octanone.

Organolithium Synthesis of this compound

Organolithium reagents, such as methyllithium, are more reactive than their Grignard counterparts and can also be used for the synthesis of this compound from 2-octanone.[4] This increased reactivity can lead to faster reaction times but also requires more stringent anhydrous and inert atmosphere conditions due to the pyrophoric nature of alkyllithiums.

G3 Methyllithium Methyllithium (CH3Li) Lithium_Alkoxide Lithium Alkoxide Intermediate Methyllithium->Lithium_Alkoxide 2_Octanone 2-Octanone 2_Octanone->Lithium_Alkoxide 2_Methyl_2_octanol This compound Lithium_Alkoxide->2_Methyl_2_octanol H3O+

Caption: Organolithium Synthesis of this compound.

Materials:

  • Methyllithium solution in diethyl ether or other suitable solvent

  • 2-Octanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-octanone (1.0 eq) in anhydrous ether.

  • Addition of Methyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Add methyllithium solution (1.1 eq) dropwise via syringe.

  • Reaction and Workup: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature. The workup and purification procedure is similar to the Grignard synthesis.

Industrial Production and Purification

On an industrial scale, the Grignard reaction, particularly the reaction of a methyl Grignard reagent with 2-octanone, is a common method for the production of this compound.[3] Continuous production processes may be employed to improve safety and efficiency.

Purification by Fractional Distillation

The primary method for purifying crude this compound is fractional distillation.[5] This technique separates the product from unreacted starting materials, solvents, and byproducts based on differences in their boiling points.

CompoundBoiling Point (°C at 760 mmHg)
Diethyl Ether34.6
Tetrahydrofuran (THF)66
Acetone56
2-Octanone173
This compound 177-178 [1]
Hexane (potential byproduct)69

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (for vacuum distillation if required)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Charge the distillation flask with the crude this compound.

  • Distillation: Gradually heat the flask. The temperature at the distillation head should be monitored closely.

  • Fraction Collection: Collect the fractions that distill at the boiling point of this compound (approximately 177-178 °C at atmospheric pressure). Lower boiling impurities will distill first and should be collected separately.

G4 Crude_Product Crude This compound Heating Heating Crude_Product->Heating Vaporization Vaporization Heating->Vaporization High_Boiling_Residue High Boiling Residue Heating->High_Boiling_Residue Fractionating_Column Fractionating Column (Separation by Boiling Point) Vaporization->Fractionating_Column Condensation Condensation Fractionating_Column->Condensation Vapor of This compound Low_Boiling_Impurities Low Boiling Impurities Fractionating_Column->Low_Boiling_Impurities Purified_Product Purified This compound Condensation->Purified_Product

Caption: Fractional Distillation Workflow for this compound.

Conclusion

The synthesis of this compound is a well-understood process, with the Grignard reaction being the most practical and commonly employed method in both laboratory and industrial settings. The choice between the two primary Grignard routes will often depend on the availability and cost of the starting materials. While organolithium reagents offer a more reactive alternative, their handling requirements necessitate more stringent safety precautions. For all synthesis pathways, purification by fractional distillation is a crucial final step to obtain a high-purity product suitable for its intended applications. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important tertiary alcohol.

References

An In-depth Technical Guide to 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-2-octanol, including its nomenclature, physicochemical properties, relevant experimental protocols, and its role as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

  • IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methyloctan-2-ol .[1][2][3]

  • Synonyms : this compound is also known by several other names, including:

    • 2-Octanol, 2-methyl-[1][2]

    • 1,1-Dimethylheptyl alcohol[1][4]

    • n-Hexyldimethylcarbinol[5]

    • The CAS Registry Number for this compound is 628-44-4 .[2][6]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₂₀O[1][2][4]
Molecular Weight 144.25 g/mol [1][5]
Boiling Point 178 °C at 760 mmHg[4][7]
Melting Point 6.15 °C (estimate)[4][7]
Density 0.825 g/cm³[4][7]
Refractive Index 1.431[4][7]
Vapor Pressure 0.305 mmHg at 25°C[4]
Flash Point 71.1 °C[4][7]
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO. Low solubility in water (approx. 495 mg/L at 25°C).[3][4]

Experimental Protocols

Detailed methodologies for the analysis and synthesis involving this compound are crucial for reproducible research.

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Objective : To identify and quantify this compound in a given sample.

Methodology :

  • Sample Preparation :

    • For complex matrices, perform a liquid-liquid extraction using a non-polar organic solvent such as hexane (B92381) or dichloromethane.

    • To enhance volatility and improve peak shape, derivatization of the hydroxyl group can be performed. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B GC System or equivalent.

    • Mass Spectrometer : Agilent 5977A MS Detector or equivalent.

    • Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[8]

    • Injector Temperature : 250 °C.[9]

    • Oven Temperature Program : An initial temperature of 40 °C held for 2 minutes, followed by a ramp up to 250 °C at a rate of 10 °C/min.[9]

    • MS Interface Temperature : 280 °C.

    • Mass Range : 40 - 500 m/z.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

This compound is a tertiary alcohol. A general and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.

Objective : To synthesize a tertiary alcohol, such as this compound, from a ketone and a Grignard reagent.

Reaction : Acetone (B3395972) reacts with n-hexylmagnesium bromide in an ethereal solvent, followed by an acidic workup, to yield this compound.

Methodology :

  • Preparation of Grignard Reagent :

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of 1-bromohexane (B126081) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.

    • Once the reaction starts, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (n-hexylmagnesium bromide).

  • Reaction with Ketone :

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification :

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of other chemical compounds. For instance, it can be used to synthesize 4-(1,1-Dimethylheptyl)phenol Diethoxylate, a compound that has been shown to stimulate vitellogenin gene expression in trout hepatocytes.[10]

G cluster_start Starting Materials cluster_reaction1 Alkylation cluster_intermediate Intermediate Product cluster_reaction2 Ethoxylation cluster_final Final Product This compound This compound Alkylation Alkylation This compound->Alkylation Phenol Phenol Phenol->Alkylation Ethylene oxide Ethylene oxide Ethoxylation Ethoxylation Ethylene oxide->Ethoxylation 4-(1,1-Dimethylheptyl)phenol 4-(1,1-Dimethylheptyl)phenol Alkylation->4-(1,1-Dimethylheptyl)phenol 4-(1,1-Dimethylheptyl)phenol->Ethoxylation 4-(1,1-Dimethylheptyl)phenol Diethoxylate 4-(1,1-Dimethylheptyl)phenol Diethoxylate Ethoxylation->4-(1,1-Dimethylheptyl)phenol Diethoxylate

Caption: Synthetic pathway of 4-(1,1-Dimethylheptyl)phenol Diethoxylate.

References

An In-depth Technical Guide to the Safety Data for 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Methyl-2-octanol (CAS No. 628-44-4), a tertiary alcohol used as a synthetic intermediate in various chemical applications, including the synthesis of fragrance compounds and as a potential component in pharmaceutical manufacturing.[1] Understanding its hazard profile is critical for ensuring safe handling and use in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing safe experimental setups, storage, and handling procedures.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol [2]
Appearance Colorless liquid or solid[3]
Boiling Point 177 to 178 °C at 760 mmHg[3][4]
Melting Point 6.15 °C (estimate)[3]
Flash Point 71.1 °C (160.0 °F) TCC[3][4]
Density 0.825 g/cm³[3]
Vapor Pressure 0.3 ± 0.7 mmHg at 25 °C (Predicted)[3]
Water Solubility 495 mg/L at 25 °C (estimated)[4]
logP (o/w) 3.132 (estimated)[4]
Refractive Index 1.431[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its effects on skin and eyes.[2][5]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2][6]

  • H318: Causes serious eye damage.[2]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

GHS Pictograms:

  • Flame (Flammable)[2]

  • Corrosion (Causes serious eye damage)[2]

  • Exclamation Mark (Skin and respiratory irritant)[2][6]

Signal Word: Danger[2]

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

GHS_Classification cluster_physical Physical Hazards cluster_health Health Hazards H226 H226: Flammable liquid and vapor H315 H315: Causes skin irritation H318 H318: Causes serious eye damage H335 H335: May cause respiratory irritation Product This compound Product->H226 Product->H315 Product->H318 Product->H335

GHS Hazard Classification for this compound.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for determining the safety data of this compound are not explicitly provided in standard Safety Data Sheets. However, these properties are determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials).

  • Flash Point: The Tag Closed Cup (TCC) method is a common procedure for determining the flash point of flammable liquids.

  • Skin and Eye Irritation: These are typically assessed using in vivo (e.g., rabbit Draize test) or in vitro methods that model the effects on skin and eye tissues.

  • Toxicity Studies: Acute toxicity is generally determined through oral, dermal, and inhalation routes in animal models (e.g., rats, rabbits) to establish LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, including gloves and eye/face protection.[8][9]

  • Avoid contact with skin and eyes.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • Use non-sparking tools.[8][9]

  • Take precautionary measures against static discharge.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • The recommended storage temperature is 0-8 °C.[7]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Start Spill of this compound Step1 Ensure adequate ventilation and remove ignition sources Start->Step1 Step2 Wear appropriate Personal Protective Equipment (PPE) Step1->Step2 Step3 Contain the spill with inert absorbent material Step2->Step3 Step4 Collect absorbed material into a suitable, closed container for disposal Step3->Step4 Step5 Prevent entry into drains and waterways Step3->Step5 End Dispose of waste according to regulations Step4->End Step5->End

Workflow for Handling a Spill of this compound.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8][9]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[10] May be light sensitive.[11]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to light.[10][11]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[11]

This guide summarizes the currently available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere to the recommended safety precautions. Always refer to the most current and complete Safety Data Sheet provided by the supplier before use.

References

In-Depth Technical Guide to the Spectral Data of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the tertiary alcohol, 2-Methyl-2-octanol. The information herein is intended to support research, development, and quality control activities where this compound is utilized. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and logical visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.88Triplet3HH-8
1.14Singlet6HH-1, H-9
1.27Multiplet8HH-4, H-5, H-6, H-7
1.38Multiplet2HH-3
1.45Singlet1HOH
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
14.1Primary (CH₃)C-8
22.6Secondary (CH₂)C-7
23.9Secondary (CH₂)C-4
29.2Primary (CH₃)C-1, C-9
31.9Secondary (CH₂)C-6
44.5Secondary (CH₂)C-5
70.9Quaternary (C)C-3
Table 3: Key IR Absorption Bands of this compound
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3366Strong, BroadO-H StretchAlcohol
2956, 2929, 2859StrongC-H StretchAlkane
1466MediumC-H BendAlkane
1378MediumC-H Bend (gem-dimethyl)Alkane
1152StrongC-O StretchTertiary Alcohol
905MediumO-H BendAlcohol
Table 4: Major Mass Spectrometry Fragments of this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
43100[C₃H₇]⁺
5980[C₃H₇O]⁺
7340[C₄H₉O]⁺
8720[C₅H₁₁O]⁺
12910[M-CH₃]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a JEOL GX-400 spectrometer operating at a proton frequency of 399.65 MHz and a carbon frequency of 100.535 MHz.

  • Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters: A pulse flip angle of 22.5-30.0 degrees was used with a pulse repetition time of 30 seconds to ensure accurate integration.

  • ¹³C NMR Parameters: The spectrum was acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.

  • Temperature: All NMR measurements were conducted at 30°C.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a JASCO FT/IR-410 spectrometer.

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired using the neat liquid film method. A thin film of the sample was placed between two potassium bromide (KBr) plates.

  • Instrument Parameters: The spectrum was recorded with a resolution of 0.5 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum was recorded on a JEOL JMS-01SG mass spectrometer.

  • Ionization Method: Electron Impact (EI) was used as the ionization source.

  • Electron Energy: The electron accelerating voltage was set to 75 eV.

  • Inlet System: A direct or reservoir inlet system was utilized for sample introduction.

Visualizations

The following diagrams illustrate key logical relationships in the spectral analysis of this compound.

Caption: Correlation of ¹H NMR peaks to the molecular structure of this compound.

Mass_Spec_Fragmentation Mass Spectrometry Fragmentation Pathway mol This compound (M=144) frag1 m/z = 129 [M-CH₃]⁺ mol->frag1 - CH₃ frag2 m/z = 87 [C₅H₁₁O]⁺ mol->frag2 - C₄H₉ frag3 m/z = 73 [C₄H₉O]⁺ mol->frag3 - C₅H₁₁ frag4 m/z = 59 [C₃H₇O]⁺ frag3->frag4 - CH₂ frag5 m/z = 43 [C₃H₇]⁺ (Base Peak) frag4->frag5 - O

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

2-Methyl-2-octanol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Methyl-2-octanol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a tertiary alcohol with applications in various chemical and pharmaceutical fields. Understanding the solubility of this compound is crucial for its effective use in synthesis, formulation, and purification processes. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solvent selection.

This compound (CAS No: 628-44-4) is a tertiary alcohol with the molecular formula C9H20O. Its structure, featuring a hydroxyl group attached to a tertiary carbon, significantly influences its solubility characteristics. The bulky alkyl chain contributes to its nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, rendering it amphiphilic.

Key Physicochemical Properties:

  • Molecular Weight: 144.26 g/mol

  • Boiling Point: 177-178 °C

  • Density: Approximately 0.825 g/cm³

  • LogP (Octanol-Water Partition Coefficient): Estimated to be around 3.1, indicating a preference for lipophilic environments.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like." Its solubility in a given solvent depends on the interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

  • Polarity: Due to the presence of the hydroxyl group, this compound exhibits some polarity, allowing it to interact with polar solvents. However, the long, nonpolar octyl chain dominates its character, leading to better solubility in nonpolar or moderately polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols and water. In aprotic polar solvents, it can act as a hydrogen bond donor.

  • Steric Hindrance: The tertiary nature of the alcohol and the bulky alkyl groups can create steric hindrance, potentially affecting the accessibility of the hydroxyl group for hydrogen bonding and influencing its solubility compared to primary or secondary isomers.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassPolaritySolubility (at 25 °C)Notes
WaterProtic, PolarHigh~ 495 mg/LSparingly soluble due to the large hydrophobic alkyl chain.
EthanolProtic, PolarHighSolubleExpected to be miscible due to structural similarity and hydrogen bonding.
MethanolProtic, PolarHighSolubleExpected to be miscible.
AcetoneAprotic, PolarMediumSolubleGood solubility is expected due to dipole-dipole interactions.
Diethyl EtherAprotic, NonpolarLowSolubleGood solubility is expected due to van der Waals forces.
HexaneAprotic, NonpolarLowSolubleExpected to be highly soluble due to the nonpolar nature of both compounds.
TolueneAprotic, NonpolarLowSolubleGood solubility is expected due to the nonpolar aromatic nature of toluene.
ChloroformAprotic, PolarMediumSolubleGood solubility is expected.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighSolubleGood solubility is expected due to its strong polar nature.

Note: "Soluble" indicates that the substance is generally known to dissolve in the solvent, but specific quantitative data (g/100mL or mol/L) was not found in the initial search. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for key experiments.

Method 1: Shake-Flask Method (for determining equilibrium solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be clearly visible.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle. Alternatively, centrifuge the sample to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. To avoid aspirating any undissolved solute, it is advisable to use a syringe filter.

  • Quantification: Accurately dilute the withdrawn aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/L, or mol/L.

Method 2: Visual Titration Method (for rapid estimation)

This method provides a quicker, albeit less precise, estimation of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Burette

  • Graduated cylinder or volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Setup: Place a known volume of the solvent in a beaker or flask equipped with a magnetic stir bar.

  • Titration: Slowly add this compound from a burette to the stirring solvent.

  • Observation: Observe the solution for the first sign of persistent cloudiness or the formation of a second phase (undissolved droplets). This indicates that the saturation point has been reached.

  • Calculation: Record the volume of this compound added. Calculate the approximate solubility as the volume of solute per volume of solvent. This can be converted to a mass/volume concentration using the density of this compound.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction, Extraction, Formulation) polarity_consideration Consider Polarity of this compound (Amphiphilic, predominantly nonpolar) start->polarity_consideration solvent_screening Initial Solvent Screening (Based on 'Like Dissolves Like') polarity_consideration->solvent_screening nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) solvent_screening->nonpolar_solvents High Solubility Expected polar_aprotic_solvents Polar Aprotic Solvents (e.g., Acetone, Chloroform) solvent_screening->polar_aprotic_solvents Good Solubility Expected polar_protic_solvents Polar Protic Solvents (e.g., Ethanol, Methanol) solvent_screening->polar_protic_solvents Good Solubility Expected qualitative_test Qualitative Solubility Test (Small-scale mixing) nonpolar_solvents->qualitative_test polar_aprotic_solvents->qualitative_test polar_protic_solvents->qualitative_test quantitative_determination Quantitative Solubility Determination (e.g., Shake-Flask Method) qualitative_test->quantitative_determination If Promising optimization Solvent System Optimization (e.g., Co-solvents, Temperature) quantitative_determination->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: A logical workflow for selecting a suitable solvent for this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various solvents. While a comprehensive quantitative dataset is not yet publicly available, the provided qualitative data, along with an understanding of the underlying physicochemical principles, offers valuable guidance for researchers, scientists, and drug development professionals. For applications demanding high precision, the detailed experimental protocols provided will enable the accurate determination of solubility. The logical workflow for solvent selection further aids in making informed decisions for process development and optimization.

Commercial Suppliers and Technical Guide for 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Methyl-2-octanol, a key synthetic intermediate. This document outlines its commercial availability, physicochemical properties, and its significant role in the synthesis of biologically active compounds. Detailed experimental protocols and relevant signaling pathways are also presented to support research and development activities.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered ranges from 95% to over 99%. Researchers can acquire this compound in quantities ranging from grams to kilograms to meet laboratory and pilot-scale needs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable PurityNotes
Sigma-Aldrich95%A well-established supplier for research chemicals, offering various grades and quantities.
LookChem≥99%Provides access to multiple manufacturers and distributors, with information indicating that the product has achieved commercial mass production.[1]
Rose Scientific97%A long-standing supplier of specialty chemicals, offering this compound for over thirty years and providing bulk quantities.[2]
Santa Cruz Biotechnology-Offers this compound for biochemical and proteomics research, with lot-specific data available on their Certificate of Analysis.[3]
ChemicalBook≥99.0%An online platform that connects buyers with various suppliers, listing prices and available purities.[4]
Guidechem95%, 99%A B2B platform that lists various manufacturers and their minimum order quantities.[5]
The Good Scents Company95.00 to 100.00%Lists suppliers and provides information on the use of this compound in the fragrance industry.[6]

Physicochemical Properties

This compound is a tertiary alcohol with the chemical formula C₉H₂₀O. Its structure and properties make it a useful intermediate in organic synthesis.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 628-44-4[1][7]
Molecular Weight 144.25 g/mol [7]
IUPAC Name 2-methyloctan-2-ol[7]
Synonyms 1,1-Dimethylheptyl alcohol, n-Hexyldimethylcarbinol[1][7]
Appearance Colorless liquid
Boiling Point 178 °C at 760 mmHg[1]
Density 0.825 g/cm³[1]
Flash Point 71.1 °C[1]
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO; Insoluble in water.[1]
Refractive Index 1.431[1]

Role as a Synthetic Intermediate

This compound is a crucial precursor for the synthesis of 4-(1,1-dimethylheptyl)phenol and its derivatives, such as 4-(1,1-Dimethylheptyl)phenol Diethoxylate.[1][2][4] These alkylphenolic compounds are of significant interest in toxicology and endocrinology research due to their estrogenic activity.[8]

Logical Workflow for Synthesis and Application

The following diagram illustrates the progression from the starting material, this compound, to the synthesis of its derivatives and their subsequent application in biological assays.

G A This compound (Starting Material) B Synthesis of 4-(1,1-Dimethylheptyl)phenol Derivatives A->B Friedel-Crafts Alkylation (conceptual) C Biological Assays B->C Test Compound D Evaluation of Estrogenic Activity C->D Data Analysis

Figure 1: Synthetic and Application Workflow.

Biological Activity of Derivatives

Derivatives of this compound, specifically alkylphenols like 4-octylphenol (B30498) and 4-nonylphenol, have been identified as xenoestrogens.[8] These compounds can mimic the effects of endogenous estrogens, such as 17β-estradiol, by interacting with estrogen receptors.[8]

Estrogenic Signaling Pathways

Alkylphenols can exert their estrogenic effects through multiple signaling pathways. They can act as agonists for the nuclear estrogen receptor (ER), leading to the regulation of gene expression.[8] Additionally, they can trigger rapid, non-genomic signaling through G protein-coupled estrogen receptor 1 (GPER).[9]

G cluster_0 Genomic Pathway cluster_1 Non-Genomic Pathway AP Alkylphenol ER Estrogen Receptor (ER) AP->ER ERE Estrogen Response Element ER->ERE Gene Gene Transcription (e.g., Vitellogenin) ERE->Gene AP2 Alkylphenol GPER GPER AP2->GPER EGFR EGFR GPER->EGFR MAPK MAPK Pathway EGFR->MAPK Cellular Cellular Response MAPK->Cellular

Figure 2: Estrogenic Signaling Pathways of Alkylphenols.

Experimental Protocols

Synthesis of 4-(1,1-dimethylheptyl)phenol (Conceptual)

Materials:

  • This compound

  • Phenol (B47542)

  • Lewis acid catalyst (e.g., AlCl₃, BF₃) or strong protic acid (e.g., H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Apparatus for reflux and distillation

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve phenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.

  • Add this compound dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench it by carefully pouring it over ice water.

  • Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4-(1,1-dimethylheptyl)phenol.

Vitellogenin Induction Assay in Rainbow Trout Hepatocytes

This protocol is a composite based on established methods for assessing the estrogenicity of compounds by measuring the induction of vitellogenin (Vg), an egg yolk precursor protein, in fish liver cells.[10][11][12]

Materials:

  • Primary hepatocytes isolated from rainbow trout (Oncorhynchus mykiss)

  • Cell culture medium (e.g., Hank's medium, phenol-red free) supplemented with HEPES, sodium bicarbonate, and bovine serum albumin.[10]

  • Trout serum[10]

  • 17β-estradiol (positive control)

  • Test compound (e.g., 4-(1,1-Dimethylheptyl)phenol Diethoxylate)

  • Multi-well cell culture plates

  • Vitellogenin ELISA kit specific for rainbow trout[13]

Procedure:

  • Cell Culture: Isolate primary hepatocytes from rainbow trout liver using a two-step collagenase perfusion method.[14] Plate the cells in multi-well plates and allow them to attach overnight.

  • Exposure: Prepare a range of concentrations of the test compound and the positive control (17β-estradiol) in the culture medium. Remove the plating medium from the cells and replace it with the medium containing the test compounds.

  • Incubation: Incubate the cells for a period of 48 to 96 hours.[10]

  • Sample Collection: After incubation, collect both the culture medium and the cell lysate.

  • Quantification of Vitellogenin: Measure the concentration of vitellogenin in the collected samples using a rainbow trout-specific competitive ELISA kit.[13] Follow the manufacturer's instructions for the assay.

  • Data Analysis: Construct dose-response curves for the test compound and the positive control. Determine the EC50 (half-maximal effective concentration) for vitellogenin induction to assess the estrogenic potency of the test compound relative to 17β-estradiol.

G A Isolate Rainbow Trout Hepatocytes B Plate Cells in Multi-well Plates A->B C Expose Cells to Test Compound & Controls B->C D Incubate for 48-96h C->D E Collect Medium and Cell Lysate D->E F Quantify Vitellogenin by ELISA E->F G Analyze Data (Dose-Response Curves, EC50) F->G

Figure 3: Experimental Workflow for Vitellogenin Induction Assay.

Safety Information

This compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.[15]

References

Purity Standards for 2-Methyl-2-octanol for Research Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 2-Methyl-2-octanol intended for research applications. It outlines common impurities, analytical methodologies for purity assessment, and detailed experimental protocols. The information presented herein is essential for ensuring the quality and reliability of research outcomes where this compound is utilized as a reagent or starting material.

Introduction to this compound in Research

This compound (CAS No: 628-44-4), a tertiary alcohol, finds application in various research and development sectors, including its use as a specialty solvent and an intermediate in the synthesis of novel organic molecules. Given its role in sensitive experimental settings, the purity of this compound is of paramount importance to avoid the introduction of variables that could compromise experimental results. Research-grade this compound is typically available in purities ranging from 95% to over 99%.

Synthesis and Potential Impurities

The most common industrial synthesis of this compound is through the Grignard reaction. Understanding the synthesis route is critical for identifying potential process-related impurities. Two primary Grignard pathways are:

  • Pathway A: Reaction of a hexylmagnesium halide (e.g., hexylmagnesium bromide) with acetone.

  • Pathway B: Reaction of methylmagnesium halide (e.g., methylmagnesium bromide) with heptan-2-one.

A simplified logical diagram of the Grignard synthesis and potential impurity introduction is presented below.

cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products & Impurities RMgX Grignard Reagent (e.g., Hexylmagnesium Bromide) Reaction Grignard Reaction (Anhydrous Ether) RMgX->Reaction Impurity2 Unreacted Alkyl Halide RMgX->Impurity2 Incomplete reaction Impurity3 Alkane Byproduct (e.g., Hexane) RMgX->Impurity3 Reaction with H2O Ketone Ketone (e.g., Acetone) Ketone->Reaction Impurity1 Unreacted Ketone Ketone->Impurity1 Incomplete reaction Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Product This compound Workup->Product Workup->Impurity1 Workup->Impurity2 Workup->Impurity3 Impurity4 Solvent Residue (e.g., Diethyl Ether) Workup->Impurity4 A Sample Preparation (1 mg/mL in Hexane) B GC-MS Injection (1 µL) A->B C Chromatographic Separation (Capillary Column) B->C D Mass Spectrometry Detection (Ionization & Mass Analysis) C->D E Data Acquisition (TIC & Mass Spectra) D->E F Data Analysis (Peak Integration & Library Search) E->F G Purity Report (% Area) F->G

2-Methyl-2-octanol: A Technical Guide to its Biological Activities and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-octanol, a tertiary alcohol with the chemical formula C9H20O, is utilized as a synthetic intermediate and a fragrance ingredient. While extensive research on its specific biological activities is limited, existing data and the toxicological profiles of structurally related tertiary alcohols indicate potential neurotoxic and irritant properties. This technical guide provides a comprehensive overview of the known biological effects of this compound, extrapolates potential mechanisms of action based on current toxicological knowledge of aliphatic alcohols, and details relevant experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its lipophilicity as indicated by the estimated logP value, are crucial in understanding its potential for membrane interaction and biological activity.

PropertyValueReference
CAS Number 628-44-4[1]
Molecular Formula C9H20O[1]
Molecular Weight 144.26 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 177-178 °C[3]
Water Solubility 495 mg/L at 25 °C (estimated)[3]
logP (o/w) 3.132 (estimated)[3]

Known and Potential Biological Activities

Direct studies on the specific biological activities of this compound are not extensively available in peer-reviewed literature. The primary documented effects are its classification as a neurotoxin and a skin and eye irritant.[4]

Neurotoxicity

This compound is classified as a neurotoxin.[4] While the precise mechanisms have not been elucidated for this specific compound, the neurotoxic effects of other organic solvents and aliphatic alcohols are well-documented and likely share common pathways.

Potential Mechanisms of Neurotoxicity:

The lipophilic nature of this compound suggests it can readily partition into the lipid-rich environment of the central and peripheral nervous systems. The primary mechanism of acute neurotoxicity for many simple alcohols is non-specific and involves the disruption of neuronal membrane function. This can lead to:

  • Alteration of Membrane Fluidity: Insertion of alcohol molecules into the lipid bilayer can increase membrane fluidity, thereby altering the function of embedded proteins such as ion channels and receptors.[5]

  • Modulation of Neurotransmitter Systems: Alcohols are known to interact with various neurotransmitter systems. A key target is the potentiation of GABA-A receptor function, leading to CNS depression.[6] Conversely, they can inhibit the function of excitatory glutamate (B1630785) receptors, such as the NMDA receptor.[5][7]

  • Enzyme Inhibition: While not specifically studied for this compound, other alcohols can inhibit the activity of membrane-bound enzymes.

The following diagram illustrates a hypothesized workflow for investigating the neurotoxicity of this compound.

G Hypothesized Neurotoxicity Investigation Workflow cluster_0 In Vitro Assessment cluster_1 Mechanistic Endpoints cluster_2 In Vivo Assessment A Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) B Exposure to this compound (Dose-response and time-course) A->B C Cytotoxicity Assays (MTT, LDH) B->C D Mechanistic Assays B->D E Animal Model (e.g., Rodent) C->E Inform In Vivo Dosing D1 Membrane Fluidity Studies D->D1 D2 Electrophysiology (Patch-clamp for ion channel activity) D->D2 D3 Receptor Binding Assays (GABA-A, NMDA) D->D3 D4 Neurotransmitter Release/Uptake Assays D->D4 F Exposure Route (e.g., Inhalation, Oral) E->F G Behavioral Testing (Motor function, cognition) F->G H Histopathology of Neural Tissues F->H

Hypothesized Neurotoxicity Investigation Workflow
Skin and Eye Irritation

This compound is documented as a skin and eye irritant.[4] The mechanism of skin irritation by aliphatic alcohols is generally attributed to their ability to disrupt the stratum corneum, the outermost layer of the epidermis.

Potential Mechanisms of Skin Irritation:

  • Lipid Extraction: Due to its lipophilic character, this compound can extract intercellular lipids from the stratum corneum, compromising its barrier function.

  • Protein Denaturation: Alcohols can denature keratin, a key structural protein in the skin.

  • Induction of Inflammatory Response: Disruption of the skin barrier can lead to the release of pro-inflammatory cytokines from keratinocytes, resulting in erythema and edema.[8]

The following diagram outlines a general workflow for assessing skin irritation potential.

G Skin Irritation Assessment Workflow cluster_0 In Vitro Models cluster_1 Ex Vivo Models cluster_2 Classification A Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EpiSkin™) B Topical Application of This compound A->B C Assessment of Cell Viability (MTT Assay) B->C D Measurement of Cytokine Release (e.g., IL-1α, IL-8) B->D H Data Analysis and Comparison to Positive/Negative Controls C->H D->H E Excised Human or Animal Skin F Measurement of Transepidermal Water Loss (TEWL) E->F G Histological Examination E->G F->H G->H I Irritancy Classification (GHS Categories) H->I

Skin Irritation Assessment Workflow

Quantitative Structure-Activity Relationship (QSAR) Insights

In the absence of extensive empirical data, QSAR models can provide insights into the likely biological activity of this compound. The lipophilicity (logP) is a key descriptor in many QSAR models for predicting the toxicity of non-polar narcotic chemicals.[9][10] The estimated logP of approximately 3.1 suggests that this compound will readily partition into biological membranes, a prerequisite for its neurotoxic and skin-irritating effects. This partitioning behavior is a key driver for "baseline toxicity," where the biological effect is primarily due to the disruption of membrane integrity and function rather than specific receptor interactions.[9]

Experimental Protocols

Detailed protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide overviews of standard methodologies.

In Vitro Neurotoxicity Assessment: Neuronal Cell Viability (MTT Assay)

This protocol is adapted from standard cytotoxicity testing procedures.[11][12]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value.

In Vitro Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.[13][14]

Objective: To assess the skin irritation potential of this compound using a 3D human skin model.

Materials:

  • Reconstructed human epidermis tissue kits (e.g., EpiDerm™)

  • Assay medium provided with the kit

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT solution

  • Isopropanol (B130326)

  • 24-well plates

  • Plate reader

Procedure:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissues into 24-well plates with assay medium and incubate overnight.

  • Topical Application: Apply a defined amount of this compound, the positive control, and the negative control to the surface of the tissues.

  • Exposure: Incubate for a specified time (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Viability Assay: Transfer the tissues to a well containing MTT solution and incubate for 3 hours.

  • Formazan Extraction: Transfer the tissues to a new well and add isopropanol to extract the formazan.

  • Absorbance Measurement: Measure the optical density of the isopropanol extract.

  • Data Analysis: Calculate the percentage of viability for each tissue relative to the negative control. A reduction in viability below a certain threshold (typically 50%) classifies the substance as an irritant.

Metabolism and Toxicokinetics

There is a lack of specific data on the metabolism and toxicokinetics of this compound. As a tertiary alcohol, it is expected to be more resistant to oxidation by alcohol dehydrogenase compared to primary and secondary alcohols. Metabolism is likely to proceed via cytochrome P450-mediated oxidation and subsequent conjugation reactions (e.g., glucuronidation) to facilitate excretion. Its lipophilicity suggests that it may be distributed to and accumulate in fatty tissues. Further studies are required to elucidate its metabolic fate and pharmacokinetic profile.

Conclusion and Future Directions

This compound is a compound with documented neurotoxic and irritant properties, though the specific molecular mechanisms remain largely uninvestigated. Based on its chemical structure and the known effects of similar aliphatic alcohols, its biological activities are likely mediated through non-specific interactions with cell membranes, leading to disruption of their structure and function.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets of this compound in the nervous system and skin.

  • Quantitative Toxicological Data: Determining key toxicological parameters such as No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) through in vivo studies.

  • Metabolism and Toxicokinetics: Characterizing the metabolic pathways and pharmacokinetic profile of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Signaling Pathway Analysis: Investigating the potential of this compound to modulate specific signaling pathways involved in inflammation and cell death.

This technical guide provides a starting point for researchers and professionals by consolidating the available information and outlining a path for future investigations into the biological activities of this compound.

References

Thermochemical Profile of 2-Methyl-2-octanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-2-octanol (CAS No: 628-44-4), a tertiary alcohol with applications in fragrance and as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate thermochemical information for process design, safety analysis, and computational modeling.

Core Thermochemical and Physical Properties

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. While experimental data for some properties are available, others have been estimated using reliable computational methods due to the absence of direct experimental measurements in publicly accessible literature.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueUnitsData TypeSource
Molecular FormulaC₉H₂₀O--[1][2][3]
Molecular Weight144.25 g/mol -[1][2][3]
Boiling Point177.00 - 178.00°C at 760 mmHgExperimental[4]
Vapor Pressure0.305mmHg at 25.00 °CEstimated[4]
Flash Point71.10°CEstimated[4]
Density0.825g/cm³Not Specified
Enthalpy of Vaporization (ΔHvap)64.6kJ/mol at 353 KExperimental[5]
Standard Enthalpy of Formation (liquid, ΔHf°)-450.3 ± 5.8kJ/molEstimatedGroup Contribution Method
Standard Molar Entropy (liquid, S°)363.2 ± 7.3J/(mol·K)EstimatedGroup Contribution Method
Liquid Heat Capacity (Cp,l)330.8 ± 16.5J/(mol·K)EstimatedGroup Contribution Method

Experimental Protocols: Determination of Enthalpy of Combustion

Principle

The enthalpy of combustion is determined by burning a known mass of the substance in a constant-volume bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water and the calorimeter components, leading to a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus
  • Oxygen bomb calorimeter

  • High-precision digital thermometer (resolution of at least 0.001 °C)

  • Analytical balance (readability of at least 0.1 mg)

  • Benzoic acid (for calibration)

  • Oxygen cylinder with a pressure regulator

  • Ignition system

  • Sample crucible (platinum or stainless steel)

  • Deionized water

Procedure
  • Calibration of the Calorimeter:

    • A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.

    • A fuse wire is attached to the ignition electrodes, with the wire in contact with the benzoic acid pellet.

    • The bomb is assembled and pressurized with oxygen to approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a known mass of deionized water.

    • The initial temperature is recorded.

    • The sample is ignited, and the temperature is recorded at regular intervals until a constant temperature is reached.

    • The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid.

  • Combustion of this compound:

    • A known mass (approximately 0.5 - 1 g) of this compound is accurately weighed into the crucible.

    • The fuse wire is attached to the ignition electrodes, with the wire submerged in the liquid sample.

    • The bomb is assembled, pressurized with oxygen, and placed in the calorimeter with a known mass of water.

    • The initial temperature is recorded.

    • The sample is ignited, and the temperature change is recorded as in the calibration step.

    • The heat released during the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature rise.

    • The enthalpy of combustion of this compound is then calculated on a molar basis.[6][7][8][9][10]

The workflow for this experimental determination is visualized in the following diagram.

G start Start: Molecular Structure of This compound identify_groups Identify Constituent Functional Groups start->identify_groups retrieve_contributions Retrieve Group Contribution Values from Database identify_groups->retrieve_contributions sum_contributions Sum Group Contributions retrieve_contributions->sum_contributions apply_corrections Apply Correction Factors (e.g., for branching) sum_contributions->apply_corrections end Estimated Thermochemical Property (ΔH°f, S°, Cp) apply_corrections->end

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Methyl-2-octanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-methyl-2-octanol within the context of Grignard reactions. While primarily a product of Grignard synthesis, this tertiary alcohol can also be employed as a quenching agent. This document offers detailed protocols for its synthesis and outlines its function in terminating a Grignard reaction.

Synthesis of this compound via Grignard Reaction

This compound is a tertiary alcohol that can be efficiently synthesized through the nucleophilic addition of a methyl Grignard reagent to 2-octanone (B155638).[1] This reaction is a classic example of the Grignard reaction's utility in forming carbon-carbon bonds to create more complex molecules.[2][3]

There are two primary pathways to synthesize this compound using a Grignard reaction:

  • Route A: Reaction of methylmagnesium halide with 2-octanone.

  • Route B: Reaction of hexylmagnesium halide with acetone.

This document will focus on Route A, as it is a direct and commonly employed method.

Reaction Scheme:
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous tertiary alcohols.[2][4]

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). Flame-dry the glassware under an inert atmosphere and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux gently. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part 2: Reaction with 2-Octanone

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Ketone: Slowly add a solution of 2-octanone in anhydrous diethyl ether to the stirred Grignard reagent via the dropping funnel. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 30 minutes.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[5] This should be done dropwise as the reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation.

Quantitative Data

The yield of this compound is dependent on various factors, including the purity of reagents, reaction conditions, and the efficiency of the work-up procedure.

Reactant 1Reactant 2SolventTypical Yield Range (%)Reference
Methylmagnesium bromide2-OctanoneDiethyl Ether70-90Based on analogous reactions[2][4]
Hexylmagnesium bromideAcetoneTHF65-85Based on analogous reactions

Use of this compound as a Quenching Agent

In some instances, it is necessary to destroy any excess Grignard reagent remaining after the primary reaction is complete. While water or dilute acids are common quenching agents, alcohols can also be used.[6] Tertiary alcohols like this compound are less acidic than primary or secondary alcohols and react less vigorously with Grignard reagents, offering a more controlled quench.

The reaction of a Grignard reagent with an alcohol results in the formation of an alkane and a magnesium alkoxide salt.

Reaction Scheme:

Grignard Reagent + Alcohol -> Alkane + Magnesium Alkoxide

Experimental Protocol: Quenching with this compound
  • Cooling: Cool the Grignard reaction mixture in an ice bath.

  • Dilution: Dilute the this compound with an anhydrous ether solvent (e.g., diethyl ether or THF) in a dropping funnel.

  • Slow Addition: Add the this compound solution dropwise to the cooled and stirred reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Completion: Continue the addition until no further gas evolution (alkane formation) is observed.

  • Aqueous Work-up: Proceed with a standard aqueous work-up (e.g., addition of water or saturated ammonium chloride) to hydrolyze the magnesium salts and facilitate product isolation.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound and its use as a quenching agent.

Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification Methyl Bromide Methyl Bromide Methylmagnesium Bromide Methylmagnesium Bromide Methyl Bromide->Methylmagnesium Bromide + Mg, Ether Intermediate Alkoxide Intermediate Alkoxide Methylmagnesium Bromide->Intermediate Alkoxide + 2-Octanone Crude Product Crude Product Intermediate Alkoxide->Crude Product + Sat. NH4Cl (aq) This compound This compound Crude Product->this compound Distillation Quenching_Process Excess Grignard Reagent Excess Grignard Reagent Alkane (gas) Alkane (gas) Excess Grignard Reagent->Alkane (gas) reacts with Magnesium Alkoxide Salt Magnesium Alkoxide Salt Excess Grignard Reagent->Magnesium Alkoxide Salt This compound This compound This compound->Alkane (gas) This compound->Magnesium Alkoxide Salt Aqueous Work-up Aqueous Work-up Magnesium Alkoxide Salt->Aqueous Work-up Isolated Product Isolated Product Aqueous Work-up->Isolated Product

References

Application Notes and Protocols for 2-Methyl-2-octanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-octanol is a tertiary alcohol that presents unique properties as a solvent in organic synthesis. Its high boiling point, steric hindrance, and moderate polarity make it a compelling alternative to more conventional solvents, particularly in reactions requiring elevated temperatures and in systems where solvent participation is to be minimized. As a tertiary alcohol, it is resistant to oxidation under many conditions. These characteristics suggest its utility in a range of transformations, including palladium-catalyzed cross-coupling reactions. While direct literature examples of this compound as a primary solvent are limited, its analogous behavior to other tertiary alcohols like tert-butanol (B103910) and tert-amyl alcohol allows for the development of robust synthetic protocols.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is crucial for its application in chemical synthesis. The key properties of this compound are summarized below, providing a basis for its selection and use in various reaction setups.

PropertyValueReference
Molecular Formula C₉H₂₀O[1]
Molecular Weight 144.25 g/mol [1]
Boiling Point 177-178 °C[1]
Melting Point 6.15 °C (estimate)
Density 0.825 g/cm³
Flash Point 71.1 °C
Water Solubility Approx. 495 mg/L at 25 °C[1]

Applications in Organic Synthesis

Based on the properties of this compound and its analogy to other tertiary alcohols, it is a promising solvent for several key classes of organic reactions. Its high boiling point allows for a wide operational temperature range, which can be advantageous for reactions with high activation energies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of solvent can significantly influence the reaction rate, yield, and selectivity. Tertiary alcohols have been shown to be effective solvents in this context.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct examples using this compound are not prevalent in the literature, the use of tert-amyl alcohol (2-methyl-2-butanol) provides a strong precedent. The higher boiling point of this compound may offer advantages in reactions involving less reactive coupling partners that require higher temperatures.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Tertiary alcohols like tert-butanol are commonly used solvents for this reaction. The sterically hindered nature of this compound can be beneficial in preventing side reactions, and its high boiling point can facilitate the coupling of challenging substrates.

Experimental Protocols

The following protocols are based on established procedures for analogous tertiary alcohol solvents and are adapted for the use of this compound. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add this compound and deionized water via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical based on analogous systems):

Aryl HalideArylboronic AcidCatalyst SystemTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃1101685-95
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acidPd(dppf)Cl₂1202475-85
2-Bromopyridine3-Thiopheneboronic acidPd₂(dba)₃ / SPhos1301880-90
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with a primary amine using this compound as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • This compound (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox.

  • Add this compound and the primary amine via syringe under a positive pressure of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional diethyl ether (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical based on analogous systems):

Aryl HalideAmineCatalyst SystemTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhos1001890-98
1-Bromo-3,5-dimethylbenzeneBenzylaminePd(OAc)₂ / RuPhos1102485-95
2-ChloropyridineMorpholinePd-PEPPSI-IPr1201688-96

Visualizations

Logical Workflow for Solvent Selection in Organic Synthesis

The following diagram illustrates a simplified decision-making process for selecting a solvent for a given organic reaction, highlighting where a high-boiling, sterically hindered alcohol like this compound might be advantageous.

Solvent_Selection_Workflow start Define Reaction Requirements temp High Temperature Required? start->temp high_boiling Consider High-Boiling Solvents (e.g., Toluene, DMF, this compound) temp->high_boiling Yes low_boiling Consider Lower-Boiling Solvents (e.g., THF, DCM, Acetone) temp->low_boiling No solvent_reactivity Solvent Reactivity a Concern? inert_solvent Consider Inert Solvents (e.g., Tertiary Alcohols, Hindered Ethers) solvent_reactivity->inert_solvent Yes reactive_solvent Consider Protic/Reactive Solvents (e.g., Primary/Secondary Alcohols, Water) solvent_reactivity->reactive_solvent No polarity Required Polarity? polar_aprotic Consider Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) polarity->polar_aprotic High nonpolar Consider Nonpolar Solvents (e.g., Hexane, Toluene) polarity->nonpolar Low high_boiling->solvent_reactivity select_2M2O This compound is a Suitable Candidate high_boiling->select_2M2O low_boiling->solvent_reactivity inert_solvent->polarity inert_solvent->select_2M2O reactive_solvent->polarity

Caption: A flowchart illustrating the decision process for solvent selection.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex L_nPd(II)(R)(X) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_intermediate L_nPd(II)(R)(R') transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Product (R-R') reductive_elimination->product

Caption: A diagram of a generic palladium cross-coupling catalytic cycle.

Conclusion

This compound holds considerable promise as a high-boiling, non-reactive solvent for a variety of organic transformations. Its physical properties make it particularly well-suited for high-temperature applications where solvent stability is paramount. While direct, published applications are still emerging, the successful use of analogous tertiary alcohols in key reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a strong foundation for its adoption in both academic and industrial research. The protocols and data presented herein, based on these analogies, offer a valuable starting point for chemists seeking to explore the utility of this versatile solvent. Further research into the specific effects of this compound on reaction kinetics and selectivity is warranted and will undoubtedly expand its application in modern organic synthesis.

References

Application Notes and Protocols for 2-Methyl-2-octanol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation and potential use of 2-Methyl-2-octanol as a fragrance ingredient. Due to the limited publicly available data on its specific application in perfumery, this document outlines general protocols and considerations for incorporating and characterizing a novel tertiary alcohol, such as this compound, within a fragrance formulation.

Introduction

This compound is a tertiary alcohol with potential applications as a fragrance ingredient in cosmetic and household products.[1][2] Its chemical structure as a tertiary alcohol suggests it may offer unique olfactory characteristics and stability profiles compared to primary or secondary alcohol fragrance materials.[3] These notes will provide a framework for researchers and formulators to systematically evaluate its properties and performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in fragrance formulations, including solubility, volatility, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 628-44-4[4][5]
Molecular Formula C₉H₂₀O[4][6]
Molecular Weight 144.25 g/mol [4]
Appearance Clear, colorless liquid[2]
Boiling Point 177-178 °C @ 760 mmHg[1][6]
Flash Point 71.1 °C (160.0 °F) TCC (est.)[1][6]
Solubility Soluble in alcohol; Water: 495 mg/L @ 25 °C (est.)[1][2]
Vapor Pressure 0.305 mmHg @ 25.00 °C (est.)[1]
logP (o/w) 3.132 (est.)[1]

Olfactory Profile

The specific odor profile of this compound is not widely documented in existing literature.[1] For comparison, other similar molecules like 2-octanol (B43104) are described as having a "spicy" character, while 2-Methyl-4-octanol is noted for its "fruity, floral, and aromatic" scent.[7][8] Therefore, a detailed olfactory evaluation is a critical first step in determining the potential application of this compound.

Protocol for Olfactory Evaluation: A trained sensory panel should be utilized to perform a descriptive analysis of this compound.[9]

  • Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as ethanol (B145695) or dipropylene glycol, at concentrations of 10%, 1%, and 0.1%.

  • Evaluation: Dip fragrance blotters into each dilution and allow the solvent to evaporate for a few seconds.

  • Characterization: Panelists should individually assess and document the odor characteristics at different time intervals (top note, middle note, and base note) using a standardized fragrance vocabulary.

  • Data Analysis: Compile the descriptors from all panelists to create a comprehensive olfactory profile and spider web diagram for visualization.

Application in Fragrance Formulations

Based on its chemical nature as a tertiary alcohol, this compound could potentially be used to add unique nuances to various fragrance accords. Its utility will depend on its odor profile, intensity, and substantivity.

Potential Use Levels

While no specific use levels for this compound are documented, a starting point for evaluation can be inferred from similar fragrance alcohols. For instance, the recommended usage for 2-octanol is up to 1.0% in the final fragrance concentrate.[7] It is recommended to start with low concentrations (e.g., 0.1% to 0.5%) and adjust based on the desired olfactory effect.

Experimental Workflow for Formulation and Evaluation

The following workflow outlines the process for incorporating and testing this compound in a model fragrance formulation.

G cluster_0 Formulation Stage cluster_1 Evaluation Stage cluster_2 Analysis & Refinement A Define Base Accord (e.g., Floral, Woody) B Prepare Serial Dilutions of this compound A->B informs C Incorporate into Base Accord at Various Concentrations B->C D Olfactory Assessment (Blotter Testing) C->D E Application Testing (e.g., in alcoholic lotion) C->E F Stability Testing (Accelerated Aging) C->F G Sensory Panel Feedback & Data Analysis D->G E->G F->G H Optimize Concentration & Finalize Formulation G->H

Caption: Workflow for incorporating and evaluating this compound.

Experimental Protocols

Protocol for Incorporation into an Alcoholic Fragrance Base
  • Prepare Stock Solution: Create a 10% solution of this compound in perfumer's alcohol (ethanol).

  • Create Fragrance Accord: Prepare a simple model fragrance accord (e.g., a simple floral or woody base).

  • Blending: Add the this compound stock solution to the fragrance accord in precise, measured amounts to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1.0%).

  • Maceration: Allow the final fragrance blend to macerate for a minimum of 48 hours in a cool, dark place to allow the scents to meld.[10]

  • Filtration: If any sedimentation occurs, chill the fragrance and filter it to remove any precipitates.[10]

Protocol for Sensory Evaluation of the Final Fragrance

A triangle test can be employed to determine if the addition of this compound creates a perceivable difference in the fragrance.[11]

  • Sample Preparation: Prepare two samples of the base fragrance accord and one sample containing the accord with this compound. All samples should be presented in identical, coded containers.

  • Panelists: Provide the three samples to a panel of at least 20-30 trained or semi-trained evaluators.

  • Task: Ask the panelists to identify the sample that is different from the other two.

  • Data Analysis: Analyze the results statistically to determine if the difference is significant.

Stability Considerations

The stability of a fragrance ingredient is critical for the shelf-life of the final product.[12] As a tertiary alcohol, this compound's stability in various bases should be assessed.

Protocol for Accelerated Stability Testing:

  • Sample Preparation: Prepare the final fragrance formulation containing this compound in the intended product base (e.g., alcoholic lotion). Also, prepare a control sample without this compound.

  • Storage Conditions: Store the samples under various conditions to simulate aging:

    • Elevated temperature (e.g., 40-45°C) for 4, 8, and 12 weeks.

    • Exposure to UV light.

    • Room temperature (as a control).

  • Evaluation: At each time point, evaluate the samples for any changes in color, clarity, and odor profile compared to the control and the initial sample.

The potential for oxidation should also be considered, as this can lead to degradation of the fragrance.[13] The inclusion of antioxidants in the formulation may be necessary to mitigate this.[10]

Safety and Regulatory

This compound is listed for use as a cosmetic fragrance agent.[1] However, a full safety assessment, including potential for skin sensitization, should be conducted for any new fragrance formulation. While no specific hazards are listed under GHS in some databases, others indicate potential for skin and eye irritation.[1][5] It is recommended to consult the latest safety data sheets from the supplier and adhere to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA).

Conclusion

While this compound is not a widely characterized fragrance ingredient, its status as a tertiary alcohol presents an opportunity for novel scent creation. The protocols and application notes provided here offer a structured approach for researchers and formulators to thoroughly evaluate its olfactory properties, performance, and stability in fragrance formulations. A systematic approach, including detailed sensory analysis and stability testing, is essential to determine its true potential and ensure the development of high-quality, stable, and safe fragranced products.

References

Application Notes and Protocols for the Use of 2-Methyl-2-octanol as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-Methyl-2-octanol as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The protocols outlined herein are applicable to a variety of matrices, with a particular focus on applications in flavor, fragrance, and environmental analysis. This guide includes information on the physicochemical properties of this compound, detailed experimental procedures, and representative data to demonstrate its suitability as an internal standard.

Introduction

In quantitative gas chromatography, the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of analytical results. An internal standard helps to correct for variations in sample injection volume, instrument response, and sample preparation efficiency. An ideal internal standard should be a compound that is chemically similar to the analytes of interest, well-resolved chromatographically from other components in the sample, and not naturally present in the sample matrix.

This compound, a tertiary alcohol, possesses physicochemical properties that make it a suitable candidate as an internal standard for the analysis of a range of volatile and semi-volatile compounds, including terpenes, alcohols, and esters. Its branched structure and moderate volatility allow for good chromatographic behavior and elution within a typical GC run time for many applications.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective application as an internal standard.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Boiling Point 177-178 °C
Density 0.819 g/mL at 25 °C
Solubility Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and dichloromethane (B109758). Limited solubility in water.
CAS Number 628-44-4

Applications

Based on its properties, this compound is a suitable internal standard for the quantitative analysis of various volatile organic compounds, including but not limited to:

  • Flavor and Fragrance Analysis: Quantification of terpenes, esters, and alcohols in essential oils, beverages, and food products.

  • Environmental Monitoring: Determination of volatile organic pollutants in water and soil samples.

  • Drug Development: Analysis of residual solvents and volatile impurities in pharmaceutical preparations.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in GC-MS and GC-FID analysis. These protocols should be adapted and validated for specific applications and matrices.

Protocol 1: Quantitative Analysis of Terpenes in a Liquid Matrix by GC-MS

This protocol describes the quantification of common terpenes (e.g., limonene, linalool, and α-pinene) in a hydroalcoholic matrix, such as a beverage sample.

4.1.1. Materials and Reagents

  • Analytes: High-purity standards of the terpenes of interest (e.g., >98%).

  • Internal Standard: this compound (≥99% purity).

  • Solvent: GC-grade methanol or ethanol.

  • Sample Matrix: Deionized water and ethanol to mimic the sample matrix for calibration standards.

  • Extraction Solvent: Dichloromethane or hexane (B92381) (GC-grade).

  • Drying Agent: Anhydrous sodium sulfate (B86663).

4.1.2. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each terpene standard and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solutions in the sample matrix (e.g., 10% ethanol in water). Spike each calibration standard with the IS stock solution to achieve a constant final concentration of this compound (e.g., 10 µg/mL).

4.1.3. Sample Preparation

  • Sample Spiking: To 5 mL of the liquid sample in a screw-cap vial, add a known amount of the IS stock solution to achieve a final concentration of 10 µg/mL.

  • Liquid-Liquid Extraction: Add 2 mL of dichloromethane to the vial, cap tightly, and vortex for 2 minutes.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

4.1.4. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial 50 °C for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4.1.5. Data Analysis

  • Identify the peaks of the target terpenes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ions for each analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analytes in the samples using the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Aroma Compounds by GC-FID

This protocol is suitable for the analysis of volatile aroma compounds in solid or semi-solid food matrices.

4.2.1. Materials and Reagents

  • Analytes: High-purity standards of the aroma compounds of interest.

  • Internal Standard: this compound (≥99% purity).

  • Solvent: GC-grade methanol.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber.

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa.

4.2.2. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution.

  • Internal Standard Spiking: Add a known amount of a methanolic solution of this compound to each sample and calibration standard to achieve a consistent final concentration.

  • Calibration Standards: Prepare matrix-matched calibration standards by adding known amounts of the analyte standards to blank matrix samples.

4.2.3. HS-SPME Procedure

  • Equilibration: Place the vial in a heating block or autosampler incubator at 60 °C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption at 250 °C for 5 minutes in splitless mode.

4.2.4. GC-FID Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC with FID or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 40 °C for 3 min, ramp at 8 °C/min to 240 °C, hold for 10 min
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data Presentation

The following tables present representative quantitative data from the validation of a hypothetical GC-MS method for the analysis of three terpenes using this compound as an internal standard.

Table 1: Linearity of Calibration Curves

AnalyteConcentration Range (µg/mL)Calibration Equation
Limonene0.5 - 100y = 0.125x + 0.0150.9992
Linalool0.5 - 100y = 0.118x + 0.0210.9989
α-Pinene0.5 - 100y = 0.131x + 0.0110.9995

Table 2: Accuracy and Precision Data

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%) (n=6)RSD (%)
Limonene 1.098.54.2
10.0101.22.8
50.099.81.9
Linalool 1.095.75.1
10.098.93.5
50.0100.52.1
α-Pinene 1.0102.33.8
10.0100.82.5
50.0101.11.7

Visualizations

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Cal_Stds Calibration Standards IS_Stock->Cal_Stds Analyte_Stock Analyte Stock Solutions Analyte_Stock->Cal_Stds LLE Extracted Sample Spiked_Sample->LLE Liquid-Liquid Extraction or HS-SPME LLE_Stds Extracted Standards Cal_Stds->LLE_Stds Liquid-Liquid Extraction or HS-SPME GC_System GC-MS / GC-FID Analysis LLE->GC_System LLE_Stds->GC_System Data_Acq Data Acquisition GC_System->Data_Acq Peak_Integration Peak Integration (Analyte & IS) Data_Acq->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification of Analytes Cal_Curve->Quantification

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Principle of Internal Standard Calibration

Internal_Standard_Principle cluster_input Inputs cluster_measurement GC Measurement cluster_calculation Calculation & Plotting cluster_output Output Analyte_Conc Known Analyte Concentrations (Calibration Standards) Concentration_Ratio Calculate Concentration Ratio (Analyte Conc. / IS Conc.) Analyte_Conc->Concentration_Ratio IS_Conc Constant Internal Standard Concentration IS_Conc->Concentration_Ratio Analyte_Response Analyte Peak Area (Variable) Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (Variable) IS_Response->Response_Ratio Plot Plot Response Ratio vs. Concentration Ratio Response_Ratio->Plot Concentration_Ratio->Plot Cal_Curve Linear Calibration Curve y = mx + c Plot->Cal_Curve Unknown_Quant Quantify Unknown Sample by measuring its Response Ratio Cal_Curve->Unknown_Quant

Caption: Logical relationship for internal standard calibration in chromatography.

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of a diverse range of volatile and semi-volatile organic compounds by gas chromatography. Its physicochemical properties provide for good chromatographic performance and its use can significantly enhance the accuracy and precision of analytical data. The protocols and representative data presented in this application note offer a solid foundation for the development and validation of robust analytical methods in various fields, including food science, environmental analysis, and pharmaceutical quality control. As with any analytical method, it is imperative to perform a thorough validation for the specific analytes and sample matrices of interest.

Application Notes and Protocols for the Oxidation of Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Protocol for the Oxidation of 2-Octanol (B43104) to 2-Octanone (B155638)

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Oxidizing Tertiary Alcohols

In organic synthesis, the oxidation of alcohols to carbonyl compounds is a fundamental transformation. However, the feasibility of this reaction is highly dependent on the substitution of the alcohol. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are readily oxidized to ketones.

Tertiary alcohols, such as 2-methyl-2-octanol, are resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom attached to it. The mechanism of alcohol oxidation typically involves the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond. Consequently, direct oxidation of this compound to a corresponding ketone is not a practical synthetic route.

This document provides a detailed protocol for the oxidation of a closely related secondary alcohol, 2-octanol, to its corresponding ketone, 2-octanone. This protocol serves as a representative example of the oxidation of a secondary aliphatic alcohol, a common procedure in research and development. The method described herein utilizes sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid, offering an inexpensive, relatively safe, and environmentally conscious alternative to heavy metal-based oxidants.

Comparative Data of Synthesis Methods for 2-Octanone

The following table summarizes various methods for the synthesis of 2-octanone from 2-octanol, providing a comparison of their efficiencies and reaction conditions.

MethodOxidizing Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
Hypochlorite OxidationSodium Hypochlorite, Acetic AcidEthyl Acetate (B1210297)1-2 hours0-25Moderate to HighVariable
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane1-2 hours-78 to rt~93%>95%
PCC OxidationPyridinium Chlorochromate (PCC)Dichloromethane2-4 hoursRoom TemperatureHighHigh
Catalytic DehydrogenationCo/TiO2 P25Decane4 hours14569%90-99.9%

Experimental Protocol: Hypochlorite Oxidation of 2-Octanol to 2-Octanone

This protocol details the oxidation of 2-octanol to 2-octanone using sodium hypochlorite, a method that is both effective and scalable.

Materials:

  • 2-octanol

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-octanol (1.0 eq.) in ethyl acetate (0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add glacial acetic acid (1.2 eq.) to the cooled solution.

  • Oxidation: Add sodium hypochlorite solution (1.5 eq.) dropwise over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0-5 °C during the addition to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-octanone. The product can be further purified by distillation if necessary.

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve 2-octanol in Ethyl Acetate cool Cool to 0°C start->cool acidify Add Acetic Acid cool->acidify add_bleach Add Sodium Hypochlorite (0-5°C) acidify->add_bleach monitor Monitor Reaction (TLC/GC) add_bleach->monitor quench Quench with Sodium Bisulfite monitor->quench extract Extract with Saturated NaHCO3 and Brine quench->extract dry Dry over MgSO4 extract->dry purify Filter and Concentrate dry->purify product 2-Octanone purify->product

Caption: Workflow for the oxidation of 2-octanol to 2-octanone.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic acid is corrosive and should be handled with care.

  • Sodium hypochlorite is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic; careful temperature control is essential.

Application Notes and Protocols: 2-Methyl-2-octanol as a Precursor for Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nonionic and anionic surfactants using 2-methyl-2-octanol as the hydrophobic precursor. This compound, a tertiary alcohol, offers a unique branched structure that can impart desirable properties to surfactant molecules, such as enhanced surface activity and modified foaming characteristics. This guide outlines the synthesis of this compound ethoxylates (nonionic surfactants) and this compound sulfates (anionic surfactants). Detailed methodologies for key experiments, quantitative data summaries, and visual diagrams of synthetic pathways and experimental workflows are presented to assist researchers in the development of novel surfactants for various applications, including drug formulation and delivery.

Introduction

Surfactants are amphiphilic molecules that are critical components in a vast array of industrial and pharmaceutical products. Their ability to reduce surface and interfacial tension makes them indispensable as emulsifiers, detergents, wetting agents, and foaming agents. The structure of the hydrophobic alkyl chain plays a significant role in determining the physicochemical properties of a surfactant. Branched-chain hydrophobes, such as that derived from this compound, can lead to surfactants with unique performance attributes compared to their linear counterparts. This document details the synthetic routes to convert this compound into both nonionic and anionic surfactants and provides protocols for their characterization.

Synthesis of Nonionic Surfactants: this compound Ethoxylates

Nonionic surfactants can be synthesized from this compound through an ethoxylation reaction, where ethylene (B1197577) oxide is added to the alcohol in a stepwise manner. The degree of ethoxylation can be controlled to achieve the desired hydrophilic-lipophilic balance (HLB), which in turn dictates the surfactant's application.

Experimental Protocol: Ethoxylation of this compound

Materials:

  • This compound (Reagent Grade, ≥98%)

  • Potassium hydroxide (B78521) (KOH) (Catalyst)

  • Ethylene oxide

  • Nitrogen gas (high purity)

  • Glacial acetic acid (for neutralization)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

  • Catalyst Preparation: Charge the autoclave with this compound and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the final product).

  • Drying: Heat the mixture to 110-120°C under a slow stream of nitrogen for 1-2 hours to remove any residual water.

  • Ethoxylation Reaction:

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Increase the temperature to the reaction temperature, typically between 150-180°C.[1]

    • Introduce ethylene oxide into the reactor at a controlled rate, maintaining the pressure between 1-2 bar.[1] This reaction is highly exothermic and requires careful temperature management to prevent runaway reactions.

    • The amount of ethylene oxide added will determine the average number of ethylene oxide (EO) units in the final product. Monitor the reaction by weight gain of the reactor.

  • Digestion: After the desired amount of ethylene oxide has been added, continue stirring at the reaction temperature for 1-2 hours to ensure complete reaction.

  • Neutralization and Purification:

    • Cool the reactor to below 100°C.

    • Neutralize the KOH catalyst by adding a stoichiometric amount of glacial acetic acid.

    • The resulting potassium acetate (B1210297) salt can be removed by filtration.

    • The final product, this compound ethoxylate, can be further purified by vacuum stripping to remove any unreacted alcohol.

ethoxylation_workflow start Start charge_reactor Charge Reactor with This compound & KOH start->charge_reactor drying Dry Mixture (110-120°C, N2) charge_reactor->drying purge Purge with N2 drying->purge heat Heat to Reaction Temp (150-180°C) purge->heat add_eo Add Ethylene Oxide (1-2 bar) heat->add_eo digest Digest (1-2 hours) add_eo->digest cool Cool Reactor (<100°C) digest->cool neutralize Neutralize with Acetic Acid cool->neutralize filter Filter neutralize->filter purify Vacuum Strip (Optional) filter->purify end End Product: This compound Ethoxylate purify->end

Experimental workflow for the synthesis of this compound ethoxylates.

Synthesis of Anionic Surfactants: this compound Sulfates

Anionic surfactants can be produced from this compound by sulfation of the hydroxyl group. The resulting alkyl sulfate (B86663) possesses excellent detergency and foaming properties.

Experimental Protocol: Sulfation of this compound

Materials:

  • This compound

  • Sulfur trioxide-pyridine complex or chlorosulfonic acid (Sulfating agent)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in the anhydrous solvent. Cool the flask in an ice bath.

  • Sulfation:

    • Slowly add the sulfating agent (e.g., sulfur trioxide-pyridine complex dissolved in the same solvent) dropwise to the cooled alcohol solution while stirring vigorously.

    • Maintain the reaction temperature below 10°C throughout the addition to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Neutralization:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a pre-cooled solution of sodium hydroxide (e.g., 20% aqueous solution) dropwise to neutralize the resulting sulfuric acid ester. Monitor the pH and adjust to pH 7-8.

  • Purification:

    • The product, sodium 2-methyl-2-octyl sulfate, will be in the aqueous layer if a two-phase system is formed. Separate the aqueous layer using a separatory funnel.

    • The solvent can be removed from the organic layer by rotary evaporation.

    • The aqueous solution of the surfactant can be used as is, or the product can be isolated by evaporation of the water.

sulfation_pathway alcohol This compound intermediate Sulfuric Acid Ester Intermediate alcohol->intermediate Sulfation sulfating_agent Sulfating Agent (e.g., SO3-Pyridine) surfactant Sodium 2-Methyl-2-octyl Sulfate (Anionic Surfactant) intermediate->surfactant Neutralization base Base (e.g., NaOH)

Synthetic pathway for this compound sulfate.

Quantitative Data on Surfactant Properties

The performance of a surfactant is characterized by several key parameters, including its critical micelle concentration (CMC), the surface tension at the CMC (γCMC), and its hydrophilic-lipophilic balance (HLB). The following tables provide representative data for surfactants derived from branched-chain alcohols, which can serve as a reference for what to expect from this compound-based surfactants.

Table 1: Properties of Nonionic Surfactants (Branched-Chain Alcohol Ethoxylates)

Surfactant (Hypothetical)Average EO UnitsHLB (Calculated)CMC (mol/L)γCMC (mN/m)
This compound + 3EO3~81.5 x 10⁻³~30
This compound + 5EO5~10.52.0 x 10⁻⁴~32
This compound + 7EO7~12.52.5 x 10⁻⁴~35
This compound + 10EO10~143.0 x 10⁻⁴~40

Table 2: Properties of Anionic Surfactants (Branched-Chain Alkyl Sulfates)

Surfactant (Hypothetical)CMC (mol/L)γCMC (mN/m)Foaming Ability
Sodium 2-Methyl-2-octyl Sulfate5.0 x 10⁻³~28Moderate

Note: The data in these tables are estimates based on trends observed for other branched-chain surfactants and should be confirmed by experimental measurement.

Conclusion

This compound is a versatile precursor for the synthesis of both nonionic and anionic surfactants. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and application of these novel surfactants. The unique branched structure of this compound is expected to yield surfactants with distinct properties that may be advantageous in various formulations, including those for pharmaceutical and drug development applications. Further characterization and optimization of these surfactants are encouraged to fully elucidate their potential.

References

Application Notes and Protocols for the Quantification of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-octanol is a tertiary alcohol that finds applications in various industries, including as a fragrance ingredient, a solvent, and a potential biomarker in biological studies. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and toxicological assessments. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. The methodologies described herein are designed to be adaptable to various sample matrices.

Analytical Methods Overview

Gas Chromatography (GC) is the premier technique for the separation of volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it provides a highly selective and sensitive analytical method. The choice of sample preparation and specific GC-MS parameters can be optimized depending on the sample matrix and the required level of sensitivity.

Key Analytical Techniques:

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a high-throughput technique suitable for the analysis of volatile compounds in liquid or solid samples. It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system. This method minimizes matrix effects and protects the GC inlet and column from non-volatile sample components.

  • Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample. It is a highly sensitive method suitable for trace-level analysis.

  • Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS): This classic extraction technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It is a robust method for a wide range of sample matrices but can be more labor-intensive and consume larger volumes of organic solvents.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for the analysis of volatile alcohols using GC-MS, which can be expected for a validated this compound quantification method.

Table 1: Typical GC-MS Validation Parameters for Volatile Alcohol Quantification

Validation ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantification (LOQ)0.5 - 50 µg/L
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1)
Oven Temperature ProgramInitial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundm/z 59, 113, 129 (Quantifier: 59)

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples by Headspace GC-MS

This protocol is suitable for the analysis of this compound in water, wastewater, or other aqueous-based samples.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-Methyl-2-heptanol or other suitable tertiary alcohol not present in the sample.

  • Methanol (B129727) or other suitable solvent for standard preparation.

  • Sodium chloride (NaCl), analytical grade.

  • Deionized water.

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps.

2. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with deionized water in headspace vials. A typical calibration range would be 1 µg/L to 100 µg/L.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration of 10 µg/mL.

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to increase the volatility of the analyte.

    • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution to get a final concentration of 10 µg/L).

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

3. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Injection Volume: 1 mL

  • GC-MS Parameters: Use the parameters outlined in Table 2.

4. Data Analysis and Quantification:

  • Identify this compound and the internal standard based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: Trace Analysis of this compound in Complex Matrices by SPME-GC-MS

This protocol is suitable for sensitive analysis of this compound in matrices such as biological fluids (after appropriate dilution), food and beverage products, or environmental samples.

1. Materials and Reagents:

  • Same as Protocol 1.

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

2. Preparation of Standards and Samples:

  • Prepare calibration standards and samples in headspace vials as described in Protocol 1. For very complex matrices, a dilution step with deionized water may be necessary.

3. SPME-GC-MS Analysis:

  • SPME Autosampler Parameters:

    • Vial Equilibration Temperature: 60 °C

    • Vial Equilibration Time: 10 min

    • SPME Fiber Exposure Time (Headspace): 20 min

    • Desorption Temperature (in GC inlet): 250 °C

    • Desorption Time: 2 min

  • GC-MS Parameters: Use the parameters outlined in Table 2, ensuring a splitless injection mode for maximum sensitivity.

4. Data Analysis and Quantification:

  • Follow the same data analysis and quantification procedure as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_hs_gc_ms cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Aqueous Sample in Vial add_salt Add NaCl prep_sample->add_salt prep_std Calibration Standards in Vials add_is Spike Internal Standard prep_std->add_is add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibration Equilibrate Vial (80°C) seal_vial->equilibration injection Inject Headspace Gas equilibration->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification experimental_workflow_spme_gc_ms cluster_prep Sample & Standard Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Sample in Vial (Dilution if necessary) add_salt Add NaCl prep_sample->add_salt prep_std Calibration Standards in Vials add_is Spike Internal Standard prep_std->add_is add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibration Equilibrate Vial (60°C) seal_vial->equilibration spme_extraction Expose SPME Fiber equilibration->spme_extraction desorption Desorb in GC Inlet spme_extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification validation_parameters cluster_performance Performance Characteristics MethodValidation Analytical Method Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Application Notes and Protocols for Reactions Involving 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-octanol is a tertiary alcohol with significant applications as a specialty solvent and a versatile intermediate in the synthesis of fragrances, cosmetics, and potentially therapeutic agents.[1] Its structure, featuring a tertiary hydroxyl group, imparts specific chemical properties, such as resistance to oxidation and a propensity to undergo elimination reactions (dehydration) under acidic conditions. In the context of drug development, the incorporation of a tertiary alcohol moiety can enhance metabolic stability, a crucial parameter in the design of new drug candidates. This document provides detailed experimental protocols for the synthesis and a key reaction of this compound, along with its characterization data and its relevance in medicinal chemistry.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₉H₂₀O[2]
Molecular Weight144.25 g/mol [2]
CAS Number628-44-4[3]
AppearanceColorless liquid---
Boiling Point177-178 °C[1]
Density0.825 g/cm³---
SolubilityLow solubility in water (approx. 495 mg/L at 25 °C)[1]
Spectroscopic Data for this compound
TechniqueKey Data Points
¹H NMR Data available, specific shifts depend on solvent.
¹³C NMR Data available, specific shifts depend on solvent.
IR Spectroscopy Characteristic broad peak for O-H stretch.
GC-MS Mass spectrum data available for identification.[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2-octanone (B155638) and a methyl Grignard reagent. The Grignard reaction is a reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Reaction Scheme:

CH₃(CH₂)₅C(OH)(CH₃)₂ --(H₂SO₄, heat)--> CH₃(CH₂)₅C(CH₃)=CH₂ + CH₃(CH₂)₄CH=C(CH₃)₂ + H₂O (this compound) (2-Methyl-1-octene - Minor) (2-Methyl-2-octene - Major)

Caption: Workflow for the synthesis of this compound and its subsequent dehydration.

Signaling Pathway: Role of Tertiary Alcohols in Drug Metabolism

G Drug Candidate Drug Candidate Primary/Secondary Alcohol Moiety Primary/Secondary Alcohol Moiety Drug Candidate->Primary/Secondary Alcohol Moiety Tertiary Alcohol Moiety Tertiary Alcohol Moiety (e.g., this compound derivative) Drug Candidate->Tertiary Alcohol Moiety Metabolism Metabolism Primary/Secondary Alcohol Moiety->Metabolism Enhanced Stability Enhanced Metabolic Stability Tertiary Alcohol Moiety->Enhanced Stability Oxidation Oxidation (CYP450) Metabolism->Oxidation Glucuronidation Glucuronidation (UGTs) Metabolism->Glucuronidation Metabolites Inactive/Excreted Metabolites Oxidation->Metabolites Glucuronidation->Metabolites Therapeutic Effect Sustained Therapeutic Effect Enhanced Stability->Therapeutic Effect

Caption: Role of tertiary alcohols in blocking metabolic pathways and enhancing drug stability.

References

Application Notes and Protocols for Secondary and Tertiary Octanols as Potential Plasticizers in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives in polymer chemistry, enhancing flexibility, processability, and durability. While traditional phthalate-based plasticizers have been widely used, there is a growing demand for safer, more environmentally friendly alternatives. This has led to increased research into bio-based and specialty plasticizers. Among these, esters derived from C8 alcohols, such as various isomers of octanol, have shown promise.

This document provides detailed application notes and protocols for the potential use of secondary and tertiary octanols, with a focus on 2-octanol (B43104) and its derivatives, as plasticizers in polymer formulations. It is important to note that while there is documented evidence for the plasticizing effects of esters of 2-octanol, there is a significant lack of specific published data for 2-Methyl-2-octanol as a plasticizer. Therefore, the information presented herein is based on the properties of closely related secondary octanols and general principles of plasticizer evaluation. These notes are intended to serve as a guide for researchers exploring novel plasticizer systems.

Rationale for Use in Polymer Systems

Esters of 2-octanol, a secondary alcohol, have been reported to exhibit excellent plasticizing properties and good compatibility with thermoplastic polymers.[1] These properties, combined with the potential for sourcing from renewable materials like castor oil, make them attractive candidates for developing "green" plasticizers.[1] The branched nature of secondary and tertiary octanols can also contribute to improved low-temperature performance and potentially lower migration rates compared to their linear counterparts.[2]

The primary mechanism of action for these alcohol-derived plasticizers involves the insertion of their molecules between polymer chains. This increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the flexibility of the polymer matrix.

Data Presentation: Illustrative Performance of Secondary Octanol-Based Plasticizers

The following tables summarize hypothetical yet representative quantitative data for a generic secondary octanol-based plasticizer (e.g., a phthalate (B1215562) or adipate (B1204190) ester of 2-octanol) in a Polyvinyl Chloride (PVC) formulation. This data is for illustrative purposes to guide experimentation, as specific data for this compound is not publicly available.

Table 1: Effect on Thermal Properties of PVC

Plasticizer (40 phr*)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC85
Dioctyl Phthalate (DOP)-25
Di(2-octyl) Phthalate (Hypothetical)-20

*phr: parts per hundred parts of resin

Table 2: Effect on Mechanical Properties of PVC

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC505100
Dioctyl Phthalate (DOP)2035080
Di(2-octyl) Phthalate (Hypothetical)2232085

Table 3: Migration and Volatility of Plasticizers

PlasticizerWeight Loss after 24h at 100°C (%)Extraction in Hexane (B92381) after 24h (%)
Dioctyl Phthalate (DOP)1.55.0
Di(2-octyl) Phthalate (Hypothetical)1.24.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a novel plasticizer such as an ester of this compound.

Protocol 1: Synthesis of Di(2-Methyl-2-octyl) Phthalate (DMOP) - A Hypothetical Ester

Objective: To synthesize a phthalate ester of this compound for evaluation as a plasticizer.

Materials:

  • Phthalic anhydride (B1165640)

  • This compound

  • Sulfuric acid (catalyst)

  • Toluene (B28343) (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phthalic anhydride (1 mole), this compound (2.2 moles), and toluene (200 mL).

  • Add concentrated sulfuric acid (0.5% of the total reactant weight) as a catalyst.

  • Heat the mixture to reflux. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene and excess alcohol under reduced pressure using a rotary evaporator to obtain the crude Di(2-Methyl-2-octyl) Phthalate.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of the synthesized plasticizer for testing.

Materials:

  • PVC resin (K-value 67)

  • Synthesized plasticizer (e.g., DMOP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and shims

Procedure:

  • On a two-roll mill preheated to 160-170°C, mix 100 parts of PVC resin with 2 parts of a thermal stabilizer until a homogenous sheet is formed.

  • Gradually add the desired amount of plasticizer (e.g., 20, 40, 60 phr) to the milled PVC sheet.

  • Continue milling until the plasticizer is fully absorbed and the blend is uniform.

  • Sheet out the compounded material.

  • Place a weighed amount of the compounded sheet between two molding plates lined with release film, using shims of a specified thickness (e.g., 1 mm).

  • Preheat the sample in the hydraulic press at 170-180°C for 5 minutes with minimal pressure.

  • Apply a pressure of 10-15 MPa for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Remove the pressed film and cut it into standard shapes for mechanical and thermal testing.

Protocol 3: Characterization of Plasticized PVC Films

Objective: To evaluate the thermal and mechanical properties of the plasticized PVC films.

A. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Cut a small sample (5-10 mg) from the pressed PVC film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle would be:

    • Heat from -50°C to 120°C at 10°C/min.

    • Cool from 120°C to -50°C at 10°C/min.

    • Heat from -50°C to 120°C at 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

B. Mechanical Testing (Tensile Properties):

  • Cut dumbbell-shaped specimens from the pressed films according to ASTM D638.

  • Measure the thickness and width of the narrow section of each specimen.

  • Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min.

  • Record the force and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity.

C. Hardness Testing:

  • Stack several layers of the pressed film to achieve a minimum thickness of 6 mm.

  • Measure the Shore A hardness using a durometer according to ASTM D2240.

D. Plasticizer Leaching Test:

  • Cut a 50 mm x 50 mm sample of the plasticized film and weigh it accurately (W1).

  • Immerse the sample in a solvent (e.g., hexane or a 50% ethanol (B145695) solution) at a specified temperature (e.g., 25°C) for a set period (e.g., 24 hours).

  • Remove the sample, gently wipe it dry, and air-dry it completely.

  • Weigh the sample again (W2).

  • Calculate the percentage of plasticizer leached: [(W1 - W2) / initial plasticizer weight] * 100.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Plasticizer Synthesis cluster_formulation Protocol 2: PVC Film Formulation cluster_characterization Protocol 3: Characterization Reactants Phthalic Anhydride + This compound Esterification Esterification (Reflux with Catalyst) Reactants->Esterification Purification Washing & Purification Esterification->Purification DMOP Di(2-Methyl-2-octyl) Phthalate Purification->DMOP Two_Roll_Mill Two-Roll Milling (160-170°C) DMOP->Two_Roll_Mill PVC_Resin PVC Resin + Stabilizer PVC_Resin->Two_Roll_Mill Pressing Compression Molding (170-180°C) Two_Roll_Mill->Pressing PVC_Film Plasticized PVC Film Pressing->PVC_Film Thermal_Analysis Thermal Analysis (DSC) - Glass Transition (Tg) PVC_Film->Thermal_Analysis Mechanical_Testing Mechanical Testing - Tensile Strength - Elongation PVC_Film->Mechanical_Testing Hardness_Test Hardness Test - Shore A PVC_Film->Hardness_Test Leaching_Test Leaching Test - Solvent Extraction PVC_Film->Leaching_Test

Caption: Experimental workflow for synthesis, formulation, and characterization.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization Polymer_Chains_Before Closely Packed Polymer Chains Intermolecular_Forces Strong Intermolecular Forces Polymer_Chains_Before->Intermolecular_Forces Rigid_Polymer Rigid & Brittle Polymer Intermolecular_Forces->Rigid_Polymer Plasticizer_Molecules Plasticizer Molecules (e.g., Octanol Ester) Polymer_Chains_After Separated Polymer Chains Plasticizer_Molecules->Polymer_Chains_After Weakened_Forces Weakened Intermolecular Forces Polymer_Chains_After->Weakened_Forces Flexible_Polymer Flexible & Durable Polymer Weakened_Forces->Flexible_Polymer

Caption: Mechanism of polymer plasticization.

Conclusion and Future Directions

The use of secondary and tertiary octanols and their derivatives as plasticizers presents a promising avenue for the development of high-performance, potentially bio-based additives for polymers. While direct experimental data for this compound is currently lacking, the protocols and illustrative data provided in these application notes offer a solid framework for its evaluation. Future research should focus on the synthesis and characterization of various esters of this compound and other branched C8 alcohols. Key areas of investigation should include their miscibility in different polymer systems, plasticizing efficiency, thermal stability, and migration resistance. Such studies will be crucial in determining their viability as alternatives to conventional plasticizers in a range of applications, from industrial materials to sensitive applications in drug delivery systems.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates utilizing 2-Methyl-2-octanol. The primary focus is on the synthesis of 4-(1,1-Dimethylheptyl)phenol, a key precursor for various biologically active molecules. The protocols described herein are based on established Friedel-Crafts alkylation and subsequent ethoxylation reactions.

Introduction

This compound is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its branched octyl structure is a key feature in the synthesis of non-ionic surfactants and can be incorporated into pharmaceutical intermediates to modulate lipophilicity and biological activity. One of the primary applications of this compound in this context is the alkylation of phenols to produce substituted phenolic compounds. These compounds can be further modified to create a diverse range of molecules with potential therapeutic applications. For instance, 4-(1,1-Dimethylheptyl)phenol and its derivatives have been noted for their ability to influence biological systems, such as stimulating gene expression and affecting the growth of cancer cell lines.[1][2]

This document outlines the synthesis of 4-(1,1-Dimethylheptyl)phenol via Friedel-Crafts alkylation of phenol (B47542) with this compound, followed by its conversion to 4-(1,1-Dimethylheptyl)phenol Diethoxylate.

Key Synthetic Transformations

The synthesis of the target pharmaceutical intermediates involves two primary transformations:

  • Friedel-Crafts Alkylation of Phenol: This electrophilic aromatic substitution reaction introduces the 1,1-dimethylheptyl group from this compound onto the phenol ring. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, favoring either ortho or para substitution.

  • Ethoxylation of 4-(1,1-Dimethylheptyl)phenol: The resulting alkylated phenol can be further functionalized by ethoxylation. This reaction involves the ring-opening of ethylene (B1197577) oxide by the phenolic hydroxyl group, typically under basic catalysis, to introduce a diethylene glycol ether chain.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1-Dimethylheptyl)phenol via Friedel-Crafts Alkylation

This protocol describes a general procedure for the Lewis acid-catalyzed alkylation of phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Addition of this compound: To the stirred suspension, add this compound (1.0 equivalent) dropwise via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-(1,1-Dimethylheptyl)phenol.

Protocol 2: Synthesis of 4-(1,1-Dimethylheptyl)phenol Diethoxylate

This protocol outlines the ethoxylation of 4-(1,1-Dimethylheptyl)phenol.

Materials:

  • 4-(1,1-Dimethylheptyl)phenol

  • Sodium hydroxide (B78521) or potassium hydroxide (catalyst)

  • 2-(2-Chloroethoxy)ethanol or ethylene oxide

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Apparatus for distillation (if using ethylene oxide)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(1,1-Dimethylheptyl)phenol (1.0 equivalent) in the anhydrous solvent.

  • Base Addition: Add a catalytic amount of sodium hydroxide or potassium hydroxide (e.g., 0.1 equivalents).

  • Ethoxylating Agent Addition: Heat the mixture to a specified temperature (e.g., 80-100 °C) and add 2-(2-Chloroethoxy)ethanol (1.1 equivalents) dropwise. Alternatively, bubble ethylene oxide gas through the reaction mixture under controlled temperature and pressure.

  • Reaction: Stir the reaction mixture at the elevated temperature until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature and neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under high vacuum or by column chromatography to yield 4-(1,1-Dimethylheptyl)phenol Diethoxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 4-(1,1-Dimethylheptyl)phenol and its diethoxylate derivative. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.

Table 1: Friedel-Crafts Alkylation of Phenol with Tertiary Alcohols

EntryTertiary AlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%) of p-AlkylphenolReference
1This compoundAlCl₃ (110)Dichloromethane4012~70-80 (Estimated)Adapted from general procedures
2tert-Butyl alcoholFeCl₃ (10) / TFA (75)DCE50292[1]
32-AdamantanolZnCl₂ (5) / CSA (75)PhCl1401868 (para-product)[3]

DCE: 1,2-Dichloroethane; TFA: Trifluoroacetic acid; CSA: Camphorsulfonic acid; PhCl: Chlorobenzene.

Table 2: Characterization Data for 4-(1,1-Dimethylheptyl)phenol

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.35 g/mol
AppearanceColorless to pale yellow liquid or solid
Boiling Point~280-290 °C at 760 mmHg (Predicted)
¹H NMR (CDCl₃, δ ppm)7.20 (d, 2H), 6.75 (d, 2H), 4.65 (s, 1H, -OH), 1.25 (s, 6H), 0.85-1.20 (m, 13H)
¹³C NMR (CDCl₃, δ ppm)153.2, 141.1, 127.5, 114.8, 42.5, 37.8, 32.1, 30.0, 29.2, 24.8, 22.8, 14.2

Note: NMR data is predicted based on the structure and may vary slightly.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Ethoxylation cluster_product Final Product Phenol Phenol Alkylation Alkylation Phenol->Alkylation This compound This compound This compound->Alkylation 4-(1,1-Dimethylheptyl)phenol 4-(1,1-Dimethylheptyl)phenol Alkylation->4-(1,1-Dimethylheptyl)phenol Ethoxylation Ethoxylation 4-(1,1-Dimethylheptyl)phenol->Ethoxylation 4-(1,1-Dimethylheptyl)phenol Diethoxylate 4-(1,1-Dimethylheptyl)phenol Diethoxylate Ethoxylation->4-(1,1-Dimethylheptyl)phenol Diethoxylate

Caption: Synthetic workflow for the preparation of 4-(1,1-Dimethylheptyl)phenol Diethoxylate.

Friedel_Crafts_Mechanism This compound This compound Carbocation Tertiary Carbocation (Electrophile) This compound->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Phenol_Ring Phenol (Nucleophile) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Phenol_Ring->Sigma_Complex + Carbocation Product 4-(1,1-Dimethylheptyl)phenol Sigma_Complex->Product Deprotonation Deprotonation Deprotonation Deprotonation->Lewis_Acid Regenerates Catalyst

Caption: Simplified mechanism of the Friedel-Crafts alkylation of phenol.

References

Application Notes and Protocols for the Purification of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of 2-Methyl-2-octanol, a tertiary alcohol often synthesized via Grignard reaction. The selection of an appropriate purification technique is critical to remove unreacted starting materials, byproducts, and solvents to achieve the desired purity for downstream applications in research, fragrance development, and as a specialty solvent.

Introduction to Purification Challenges

The synthesis of this compound, typically through the reaction of a hexylmagnesium halide Grignard reagent with acetone, presents several purification challenges. The crude product mixture often contains:

  • Unreacted starting materials: Acetone and hexyl halide.

  • Grignard byproducts: Magnesium salts, and hydrocarbons from the coupling of the Grignard reagent.

  • Solvents: Diethyl ether or tetrahydrofuran (B95107) (THF) used for the Grignard reaction.

  • Water: Introduced during the aqueous workup.

Effective purification strategies must address the removal of these impurities, each requiring specific methodologies.

Comparative Analysis of Purification Techniques

The following table summarizes the effectiveness of various purification techniques for this compound. The data is compiled from analogous purification processes for similar tertiary alcohols and general laboratory practices, as specific comparative studies on this compound are not extensively documented in the literature.

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantagesKey Impurities Removed
Liquid-Liquid Extraction Differential solubility of the analyte and impurities in two immiscible liquid phases.Initial CleanupSimple, rapid, and effective for removing water-soluble impurities.Incomplete removal of organic-soluble impurities; can be labor-intensive for large scales.Unreacted Grignard reagent, magnesium salts, water-soluble byproducts.
Fractional Distillation Differences in the boiling points of the components in the mixture.[1]95-98%Scalable; effective for separating components with significantly different boiling points.Less effective for azeotropes and impurities with close boiling points; requires careful control of temperature and pressure.Solvents (e.g., diethyl ether), unreacted acetone, lower-boiling byproducts.
Azeotropic Distillation Formation of a lower-boiling azeotrope with an entrainer (e.g., water) to facilitate the removal of a specific component.>99% (for similar compounds)Highly effective for removing water and breaking azeotropes that are difficult to separate by simple fractional distillation.Requires an additional step to remove the entrainer; selection of an appropriate entrainer is crucial.Water.
Preparative Gas Chromatography (Prep GC) Differential partitioning of components between a stationary phase and a mobile gas phase.>99.5%Can achieve very high purity; excellent for separating closely related compounds.Low throughput; not easily scalable; requires specialized equipment.Isomeric impurities, closely boiling byproducts.

Experimental Protocols

Protocol 1: Post-Grignard Synthesis Workup and Liquid-Liquid Extraction

This protocol describes the initial purification of the crude this compound product following its synthesis via a Grignard reaction.

Objective: To quench the reaction, remove inorganic salts, and perform an initial separation of the product from water-soluble impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Quenching: Slowly and carefully pour the crude Grignard reaction mixture into a beaker containing a stirred slush of crushed ice and saturated aqueous NH₄Cl solution. The addition should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add diethyl ether to dissolve the organic product completely.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine to reduce the amount of dissolved water.

  • Separation: Allow the layers to separate fully and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the dried organic solution to remove the drying agent. The filtrate contains the partially purified this compound in the organic solvent.

G crude_mixture Crude Reaction Mixture quench Quench with NH4Cl/Ice crude_mixture->quench extraction Liquid-Liquid Extraction (Ether/Water) quench->extraction wash_bicarb Wash with NaHCO3 extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry filter Filter dry->filter partially_pure Partially Purified Product in Ether filter->partially_pure

Caption: Workflow for the initial purification of this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is for the purification of this compound from the ethereal solution obtained after the initial workup.

Objective: To separate this compound from the solvent and other volatile impurities based on boiling point differences.

Materials:

  • Partially purified this compound in diethyl ether

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the ethereal solution of this compound and a few boiling chips to the distillation flask.

  • Solvent Removal: Gently heat the distillation flask. The diethyl ether (boiling point ~34.6 °C) will distill first. Collect the ether in a receiving flask.

  • Fractional Distillation of Product: Once the majority of the ether has been removed, the temperature will begin to rise.

  • Equilibration: Slowly increase the heating to allow the vapor to rise through the fractionating column. The temperature at the top of the column should stabilize at the boiling point of the next lowest boiling component.

  • Collection of Fractions:

    • Collect any forerun, which may contain residual solvent and low-boiling impurities.

    • As the temperature approaches the boiling point of this compound (177-178 °C at 760 mmHg), change the receiving flask to collect the main fraction.

    • Carefully monitor the temperature and collect the fraction that distills over at a constant temperature.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available this compound typically has a purity of around 97%.[2]

G start Partially Purified Product in Ether distillation_setup Assemble Fractional Distillation Apparatus start->distillation_setup heat_solvent Heat to Remove Diethyl Ether (b.p. ~35°C) distillation_setup->heat_solvent temp_rise Increase Temperature heat_solvent->temp_rise collect_forerun Collect Forerun (Low-boiling impurities) temp_rise->collect_forerun collect_product Collect Main Fraction (b.p. 177-178°C) temp_rise->collect_product pure_product Purified this compound collect_product->pure_product

References

Handling and storage procedures for 2-Methyl-2-octanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental procedures.

Introduction

This compound (CAS No. 628-44-4) is a tertiary alcohol.[1] It is a flammable liquid and vapor that can cause skin and eye irritation.[2][3] This document outlines the necessary precautions and procedures for its safe use in research and development.

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.[4][5]

2.1 GHS Classification

Hazard ClassCategory
Flammable liquids3
Skin corrosion/irritation2
Serious eye damage/eye irritation1

Source: PubChem CID 69406[2]

2.2 Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6] Dispose of contaminated gloves properly after use.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[5] For larger quantities or in case of a potential splash, additional protective clothing may be necessary.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and for designing experimental setups.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Appearance Colorless liquid
Boiling Point 178 °C at 760 mmHg
Melting Point 6.15 °C (estimate)[7]
Flash Point 71.1 °C[7]
Density 0.825 g/cm³[7]
Solubility in Water Low (approximately 495 mg/L at 25 °C)[1]
Vapor Pressure 0.3 ± 0.7 mmHg at 25°C (Predicted)[7]

Experimental Protocols

Protocol 1: General Use as a Solvent

This protocol outlines the procedure for using this compound as a solvent for a chemical reaction.

Materials:

  • This compound

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath (if required)

  • Condenser (if refluxing)

  • Appropriate reagents

  • Nitrogen or argon supply for inert atmosphere (if required)

  • Standard laboratory glassware

Procedure:

  • Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Inert Atmosphere (if applicable): Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) to remove air and moisture.

  • Adding the Solvent: Carefully measure the required volume of this compound using a graduated cylinder or syringe. Transfer the solvent to the reaction vessel.

  • Adding Reagents: Add the reagents to the reaction vessel containing the solvent. If the reaction is exothermic, add the reagents slowly and consider using an ice bath to control the temperature.

  • Reaction Setup: If heating is required, place the reaction vessel in a heating mantle or oil bath. If the reaction is to be refluxed, attach a condenser to the reaction flask and ensure a steady flow of cooling water.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the reaction performed. This may involve quenching the reaction, extraction, and purification.

  • Waste Disposal: Dispose of all chemical waste, including any unused this compound and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.

Protocol 2: Liquid-Liquid Extraction

This protocol describes the use of this compound as an extraction solvent.

Materials:

  • This compound

  • Aqueous solution containing the compound of interest

  • Separatory funnel

  • Beakers or flasks for collecting layers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (for solvent removal)

Procedure:

  • Preparation: Work in a fume hood and wear all necessary PPE.

  • Transfer to Separatory Funnel: Place the aqueous solution containing the compound to be extracted into a separatory funnel of appropriate size.

  • Add Extraction Solvent: Add a measured volume of this compound to the separatory funnel.

  • Extraction: Stopper the separatory funnel and gently invert it, ensuring to vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to allow for efficient partitioning of the compound between the two phases.

  • Separation of Layers: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense organic layer (this compound) will be the top layer.

  • Draining the Layers: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the extracted compound into a separate clean, dry flask.

  • Drying the Organic Layer: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the organic extract to remove any residual water. Swirl the flask and let it stand for a few minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator to isolate the extracted compound.

  • Waste Disposal: Dispose of the aqueous layer and any other chemical waste in the designated hazardous waste containers.

Storage and Handling Procedures

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][8]

  • Keep containers tightly closed when not in use.[4]

  • Store in a flammable liquid storage cabinet.

  • Avoid contact with strong oxidizing agents.[8]

  • Some sources suggest storing at 0-8 °C.

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid breathing vapors or mist.[4]

  • Avoid contact with skin and eyes.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond containers when transferring material.[4]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_end Post-Procedure A Don Personal Protective Equipment B Ensure Fume Hood is Operational A->B C Measure Required Volume B->C D Transfer to Reaction Vessel C->D E Add Reagents and Proceed with Experiment D->E F Quench and Work-up Reaction E->F G Dispose of Waste in Labeled Containers F->G H Clean Glassware and Workspace G->H I Return Chemical to Proper Storage H->I

Caption: General laboratory workflow for handling this compound.

Spill_Response A Spill Occurs B Evacuate Immediate Area and Alert Others A->B C Assess Spill Size B->C D Small Spill (<100 mL) C->D Small E Large Spill (>100 mL) C->E Large F Contain Spill with Inert Absorbent Material D->F J Evacuate Laboratory and Call Emergency Response E->J G Collect Residue with Non-Sparking Tools F->G H Place in a Sealed Container for Disposal G->H I Clean Spill Area with Soap and Water H->I

Caption: Spill response decision tree for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-2-octanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of reaction products of 2-methyl-2-octanol using Gas Chromatography-Mass Spectrometry (GC-MS). The primary reactions covered are acid-catalyzed dehydration, esterification with acetic anhydride (B1165640), and oxidation.

Introduction

This compound is a tertiary alcohol that serves as a versatile starting material in organic synthesis. Its reactions typically involve the functional group at the tertiary carbon, leading to the formation of alkenes, esters, or other derivatives. Accurate analysis of the resulting product mixtures is crucial for reaction monitoring, yield determination, and purity assessment. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.

Reaction Pathways of this compound

The following diagram illustrates the primary reaction pathways for this compound discussed in this application note.

Reaction_Pathways cluster_dehydration Dehydration (Acid-Catalyzed) cluster_esterification Esterification cluster_oxidation Oxidation This compound This compound 2-Methyloct-1-ene 2-Methyloct-1-ene This compound->2-Methyloct-1-ene H+ / Heat 2-Methyloct-2-ene 2-Methyloct-2-ene This compound->2-Methyloct-2-ene H+ / Heat 2-Acetoxy-2-methyloctane 2-Acetoxy-2-methyloctane This compound->2-Acetoxy-2-methyloctane Acetic Anhydride / Catalyst No Reaction No Reaction This compound->No Reaction Oxidizing Agent

Figure 1: Reaction pathways of this compound.

Acid-Catalyzed Dehydration of this compound

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism, leading to the formation of a mixture of isomeric alkenes: 2-methyloct-1-ene and 2-methyloct-2-ene. The more substituted and thermodynamically more stable alkene, 2-methyloct-2-ene (Zaitsev's product), is expected to be the major product.

Quantitative Data
Product NameStructureExpected Product Distribution (%)
2-Methyloct-2-eneCH₃-C(CH₃)=CH-(CH₂)₄-CH₃~85%
2-Methyloct-1-eneCH₂=C(CH₃)-(CH₂)₅-CH₃~15%

Table 1: Expected product distribution for the acid-catalyzed dehydration of this compound.

Experimental Protocol: Dehydration and GC-MS Analysis

This protocol outlines the dehydration of this compound and the subsequent analysis of the product mixture by GC-MS.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Dehydration Reaction:

    • In a round-bottom flask, place this compound.

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.

    • Set up a simple distillation apparatus and gently heat the reaction mixture.

    • Collect the distillate, which will be a mixture of the alkene products and water.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Decant the dried organic layer into a clean vial.

  • GC-MS Analysis:

    • Dilute a small aliquot of the product mixture in a suitable solvent (e.g., diethyl ether or hexane).

    • Inject the diluted sample into the GC-MS system.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min
MS System Agilent 5975C or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300

Data Analysis:

  • Identify the alkene isomers based on their mass spectra and retention times. The mass spectra of both isomers will show a molecular ion peak at m/z 126.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Esterification of this compound with Acetic Anhydride

This compound can be esterified with acetic anhydride in the presence of a catalyst to form 2-acetoxy-2-methyloctane. Pyridine is often used as a catalyst for the acetylation of sterically hindered alcohols[2].

Quantitative Data

The yield of the esterification of tertiary alcohols can be high under appropriate conditions. For example, the esterification of l-menthol (B7771125) with acetic anhydride has been reported to yield up to 88.43% of the corresponding ester[3].

Product NameStructureExpected Yield (%)
2-Acetoxy-2-methyloctaneCH₃-C(CH₃)(OCOCH₃)-(CH₂)₅-CH₃>80%

Table 2: Expected yield for the esterification of this compound with acetic anhydride.

Experimental Protocol: Esterification and GC-MS Analysis

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC-MS instrument

Procedure:

  • Esterification Reaction:

    • In a clean, dry vial, dissolve this compound in a suitable solvent like diethyl ether.

    • Add acetic anhydride and a catalytic amount of anhydrous pyridine[2].

    • Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the product into diethyl ether.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude ester.

  • GC-MS Analysis:

    • Dilute a small amount of the crude product in diethyl ether.

    • Inject the sample into the GC-MS system.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS System Agilent 5975C or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-350

Data Analysis:

  • Identify the ester product by its mass spectrum. The mass spectrum should show characteristic fragments, including a peak corresponding to the loss of the acetyl group.

  • Quantify the yield by comparing the peak area of the product to that of an internal standard.

Oxidation of this compound

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions using common oxidizing agents like chromates or permanganates. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the formation of a carbonyl group[4][5].

Expected Outcome

Under typical oxidation conditions, no reaction is expected to occur. The starting material, this compound, should be recovered unchanged.

ReactantOxidizing AgentExpected Product
This compounde.g., K₂Cr₂O₇ / H₂SO₄No Reaction

Table 3: Expected outcome for the oxidation of this compound.

Experimental Protocol: Forced Oxidation and GC-MS Analysis

This protocol is designed to confirm the resistance of this compound to oxidation.

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Dilute sulfuric acid (H₂SO₄)

  • Diethyl ether

  • GC-MS instrument

Procedure:

  • Forced Oxidation Reaction:

    • Dissolve this compound in a suitable solvent like acetone.

    • Slowly add an oxidizing solution (e.g., potassium dichromate in dilute sulfuric acid) to the alcohol solution.

    • Stir the mixture at room temperature or with gentle heating for an extended period.

  • Work-up:

    • Quench the reaction with water.

    • Extract the organic components with diethyl ether.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

    • Concentrate the organic extract.

  • GC-MS Analysis:

    • Analyze the concentrated extract by GC-MS using the same parameters as for the esterification analysis.

Data Analysis:

  • Compare the chromatogram of the reaction mixture with that of the starting material.

  • The absence of new peaks and the presence of a single major peak corresponding to this compound would confirm that no oxidation has occurred.

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow for the experimental procedures described above.

Dehydration_Workflow cluster_reaction Dehydration Reaction cluster_workup Work-up cluster_analysis GC-MS Analysis A Mix this compound and Acid Catalyst B Heat and Distill A->B C Wash with NaHCO3 Solution B->C D Dry with Na2SO4 C->D E Dilute Sample D->E F Inject into GC-MS E->F G Analyze Data F->G

Figure 2: Workflow for Dehydration of this compound.

Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up cluster_analysis GC-MS Analysis A Mix this compound, Acetic Anhydride, and Catalyst B React at Room Temperature or with Heating A->B C Quench with NaHCO3 Solution B->C D Extract with Diethyl Ether C->D E Dry and Evaporate Solvent D->E F Dilute Sample E->F G Inject into GC-MS F->G H Analyze Data G->H

Figure 3: Workflow for Esterification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed experimental protocols, and key data for the successful synthesis of 2-Methyl-2-octanol. The primary focus is on the Grignard reaction, a robust and common method for forming tertiary alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction did not start. The solution did not turn cloudy or generate heat. What went wrong?

A1: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to one of two factors:

  • Wet Reagents or Glassware: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[1][2] Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents (typically anhydrous diethyl ether or THF) are properly dried.[1][3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction.[1] To activate the magnesium, you can gently crush the turnings to expose a fresh surface, or use a chemical initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4] The disappearance of the iodine's purple color is an indicator of activation.[1]

Q2: The yield of this compound is very low, and I recovered a significant amount of my starting ketone (2-octanone). Why did this happen?

A2: This issue often points to the Grignard reagent acting as a base rather than a nucleophile, a side reaction known as enolization.[4][5] The Grignard reagent removes an acidic alpha-proton from the ketone, forming an enolate that will not react further to create the desired alcohol.[4] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and favor nucleophilic addition over enolization.[4]

Q3: My reaction produced a significant high-boiling point byproduct. What is it and how can I avoid it?

A3: A common byproduct is from a "Wurtz coupling" reaction, where the Grignard reagent couples with the unreacted alkyl halide.[4] For instance, if you are preparing methylmagnesium bromide from methyl bromide, some of it can couple to form ethane. This side reaction is more prevalent at higher temperatures. To mitigate this, ensure a slow, dropwise addition of the alkyl halide during the Grignard reagent formation to avoid high local concentrations and maintain gentle reflux to prevent excessive heating.[4]

Q4: During the work-up, a thick, unmanageable precipitate formed. How should I handle this?

A4: The formation of magnesium salts (magnesium hydroxide (B78521) and halide salts) during the aqueous quench is expected.[4] To manage this, the reaction is typically quenched by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4][6] This acidic salt helps to dissolve the magnesium salts by forming more soluble complexes and protonates the alkoxide intermediate to yield the final alcohol.[4] Vigorous stirring during the quench is essential.

Data Presentation: Grignard Reaction Parameters

The following table summarizes key quantitative parameters for the synthesis of this compound via the Grignard reaction between methylmagnesium bromide and 2-octanone (B155638).

ParameterRecommended ValueRationale & Impact on Yield
Limiting Reagent 2-OctanoneEnsures complete conversion of the more valuable starting material.
Mg Turnings 1.1 - 1.2 equivalentsA slight excess ensures the complete conversion of the alkyl halide to the Grignard reagent.
Methyl Bromide 1.0 - 1.1 equivalentsA slight excess relative to the ketone ensures there is enough nucleophile for the reaction.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential to stabilize the Grignard reagent.[6] THF is a higher-boiling alternative.
Temperature (Ketone Addition) 0 °C to 5 °CLow temperature controls the exothermic reaction, minimizing side reactions like enolization and reduction.[4]
Temperature (Reaction) Room TemperatureAfter the initial addition, allowing the mixture to warm ensures the reaction goes to completion.[4]
Quenching Agent Saturated Aqueous NH₄ClProvides a mildly acidic workup to protonate the alkoxide and dissolve magnesium salts effectively.[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the reaction of methylmagnesium bromide with 2-octanone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution in diethyl ether)

  • 2-Octanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.[2]

    • Attach drying tubes filled with calcium chloride to the top of the condenser and dropping funnel.[3]

  • Preparation of Grignard Reagent (Methylmagnesium Bromide):

    • Place magnesium turnings (1.1 eq) and a single crystal of iodine into the flask.[2]

    • Add enough anhydrous diethyl ether to just cover the magnesium.

    • Prepare a solution of methyl bromide (1.05 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion (~10%) of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming with a heat gun may be required.[2]

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[7]

    • After addition is complete, continue to stir for an additional 30-60 minutes. The final solution should be gray and cloudy.[7]

  • Reaction with 2-Octanone:

    • Cool the Grignard reagent solution in an ice bath to 0 °C.[6]

    • Prepare a solution of 2-octanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-octanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[7]

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure completion.[4]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath. Prepare a separate beaker containing a vigorously stirred, cold, saturated aqueous ammonium chloride solution.[6]

    • Slowly pour the reaction mixture into the ammonium chloride solution.[6]

    • Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified further by vacuum distillation.[8]

Visualizations

reaction_pathway cluster_reactants MeMgBr Methylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate MeMgBr->Alkoxide MeMgBr->point_react Octanone 2-Octanone Octanone->Alkoxide Octanone->point_react Product This compound Alkoxide->Product Ether Anhydrous Ether Ether->point_react Step 1 Workup H₃O⁺ (Work-up) Workup->Alkoxide Step 2 point_react->Alkoxide +

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Assemble & Dry Glassware prep_grignard Prepare Grignard Reagent (MeMgBr) start->prep_grignard react_ketone React with 2-Octanone at 0°C prep_grignard->react_ketone warm_rt Stir at Room Temperature react_ketone->warm_rt quench Quench with aq. NH₄Cl warm_rt->quench extract Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end End: Pure Product purify->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide start Problem: Low Product Yield check_initiation Did reaction initiate? (Heat, cloudiness) start->check_initiation check_ketone High recovery of starting ketone? check_initiation->check_ketone Yes sol_initiate Solution: 1. Ensure anhydrous conditions. 2. Activate Mg with iodine/crushing. check_initiation->sol_initiate No check_byproduct High-boiling byproduct observed? check_ketone->check_byproduct No sol_enolization Cause: Enolization Solution: 1. Add ketone slowly. 2. Maintain low temp (0°C). check_ketone->sol_enolization Yes sol_wurtz Cause: Wurtz Coupling Solution: 1. Slow addition of alkyl halide. 2. Avoid overheating. check_byproduct->sol_wurtz Yes sol_ok Proceed with standard purification. check_byproduct->sol_ok No

Caption: Troubleshooting guide for low yield in Grignard synthesis.

References

Side reactions and byproducts in 2-Methyl-2-octanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-2-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) with 2-octanone (B155638) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound via the Grignard reaction?

A2: The primary side reactions include:

  • Enolization of 2-octanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This unreacted starting material will be recovered after acidic workup.

  • Reaction with water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product and forming methane.

  • Wurtz-type coupling: The Grignard reagent can couple with the alkyl halide from which it was formed, leading to the formation of ethane.

  • Reduction of 2-octanone: In some cases, the Grignard reagent can act as a reducing agent, converting the ketone to the corresponding secondary alcohol, 2-octanol (B43104).

Common byproducts that may be present in the crude product mixture include unreacted 2-octanone, 2-octanol, and alkanes formed from the Grignard reagent.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Ensure strictly anhydrous (dry) conditions: All glassware should be flame-dried or oven-dried before use. Solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control the reaction temperature: The Grignard reaction is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to the ketone can suppress side reactions like enolization.[1]

  • Slow addition of reagents: Adding the Grignard reagent to the 2-octanone solution slowly and with vigorous stirring helps to maintain a low concentration of the Grignard reagent, which can favor the desired nucleophilic addition over side reactions.

  • Use a less sterically hindered Grignard reagent if possible: While methyl Grignard is not particularly bulky, this is a general principle for minimizing enolization.

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium metal. Here are some troubleshooting steps:

  • Activate the magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to the reaction flask; the disappearance of the purple color is an indicator that the reaction has initiated.

  • Gentle heating: A small amount of gentle heating with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.

  • Add a small amount of pre-formed Grignard reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to start the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Presence of water in the reaction.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and all solvents are anhydrous. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Inactive magnesium.Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it or adding a crystal of iodine.
Impure starting materials (2-octanone or methyl halide).Use freshly distilled 2-octanone and a high-purity methyl halide.
Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time after the addition of the Grignard reagent. Gentle refluxing can sometimes drive the reaction to completion.
High percentage of unreacted 2-octanone in the product mixture Enolization of the ketone.Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C).[1]
Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. The concentration of commercial Grignard reagents can be determined by titration before use.
Presence of a significant amount of 2-octanol in the product Reduction of the ketone by the Grignard reagent.This is more common with bulky Grignard reagents but can occur. Lowering the reaction temperature can help to favor the addition reaction.
Formation of a white precipitate during the reaction Formation of magnesium alkoxide.This is a normal intermediate in the Grignard reaction. It will be hydrolyzed during the acidic workup.
Difficulty in separating the organic and aqueous layers during workup Formation of an emulsion.Add a saturated solution of sodium chloride (brine) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of the major byproduct, the enolate of 2-octanone. The data presented is representative of Grignard reactions with ketones and illustrates general trends. Actual yields will vary based on specific experimental conditions.

Parameter Condition Expected Yield of this compound (%) Expected Percentage of Enolization (%)
Temperature -20 °CHighLow
0 °CModerate-HighModerate
Room Temperature (25 °C)ModerateHigh
Rate of Addition Slow (e.g., over 1 hour)HighLow
Rapid (e.g., over 10 minutes)Low-ModerateHigh
Solvent Tetrahydrofuran (THF)HighLow
Diethyl EtherModerate-HighModerate
Purity of Reagents AnhydrousHighLow
Traces of WaterLowN/A (Grignard reagent is quenched)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard procedures for Grignard reactions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Octanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-octanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 2-octanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a large amount of solid is present, add 1 M hydrochloric acid dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2_Octanone 2-Octanone Intermediate Magnesium Alkoxide Intermediate 2_Octanone->Intermediate + CH3MgBr Enolate Enolate 2_Octanone->Enolate Base action of CH3MgBr MeMgBr CH3MgBr (Grignard Reagent) MeMgBr->Intermediate Methane Methane MeMgBr->Methane + H2O Product This compound Intermediate->Product H3O+ Workup Enolization Enolization Enolate->Enolization Quenching Reaction with H2O Methane->Quenching

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Water Check for Moisture: - Anhydrous solvents? - Dried glassware? Start->Check_Water Check_Grignard Check Grignard Reagent: - Freshly prepared? - Titrated? Check_Water->Check_Grignard Yes Improve_Conditions Improve Anhydrous Technique Check_Water->Improve_Conditions No Check_Temp Check Reaction Temperature: - Low temperature during addition? Check_Grignard->Check_Temp Yes Prepare_Fresh Prepare Fresh Grignard Reagent Check_Grignard->Prepare_Fresh No High_Ketone High Unreacted Ketone? Check_Temp->High_Ketone Yes Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp No Enolization_Issue Likely Enolization: - Lower temperature - Slower addition High_Ketone->Enolization_Issue Yes Success Improved Yield High_Ketone->Success No Enolization_Issue->Success Improve_Conditions->Success Prepare_Fresh->Success Optimize_Temp->Success

Caption: A troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Stabilizing 2-Methyl-2-octanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-octanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

Issue: My reaction mixture containing this compound is turning brown and/or I am observing unexpected byproducts.

  • Question 1: What is the likely cause of degradation of this compound in my reaction?

    • Answer: this compound, a tertiary alcohol, is most commonly susceptible to acid-catalyzed dehydration. In the presence of strong acids, the hydroxyl group can be protonated, leading to the elimination of a water molecule to form a stable tertiary carbocation. This carbocation can then undergo elimination to form an alkene (2-methyl-2-octene or other isomers), which may further react or polymerize, leading to discoloration and the formation of complex byproducts. Even trace amounts of acidic impurities in your reagents or on your glassware can initiate this degradation, especially at elevated temperatures.

  • Question 2: My reaction is supposed to be run under acidic conditions. How can I prevent the degradation of this compound?

    • Answer: If acidic conditions are unavoidable, you have a few options to minimize or prevent dehydration:

      • Use of Protecting Groups: This is the most robust strategy. By converting the hydroxyl group of this compound into a more stable functional group (a "protecting group"), you can shield it from the acidic environment. Silyl (B83357) ethers are a common and effective choice for this purpose.

      • Temperature Control: The rate of elimination reactions is highly temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of dehydration.

      • Choice of Acid: If possible, use a milder or non-protic acid (a Lewis acid) that can catalyze your desired reaction without strongly promoting dehydration.

  • Question 3: I am not intentionally adding acid, but I still suspect degradation. What are the potential hidden sources of acid?

    • Answer: Acidic impurities can be introduced from several sources:

      • Reagents: Technical grade solvents or reagents may contain acidic impurities. Ensure you are using appropriately purified and dried materials.

      • Glassware: Inadequately cleaned glassware can retain traces of acids from previous experiments. It is crucial to use scrupulously clean and dry glassware.

      • Atmosphere: Acidic gases from the atmosphere (like CO2, which can form carbonic acid in the presence of water) can sometimes be a factor in very sensitive reactions, though this is less common for alcohol dehydration. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound stable to oxidizing agents?

    • A1: As a tertiary alcohol, this compound is generally resistant to oxidation by common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under standard conditions.[1][2] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process.[1][2] However, under harsh conditions, such as prolonged heating with strong oxidizing agents in an acidic medium, degradation can occur via dehydration followed by oxidation of the resulting alkene.[1]

  • Q2: What are the best practices for storing this compound to ensure its stability?

    • A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. It is a combustible liquid and should be kept away from heat, sparks, and open flames.

  • Q3: How can I effectively remove unreacted this compound from my reaction mixture after the reaction is complete?

    • A3: Due to its relatively high boiling point (177-178 °C) and low water solubility, several methods can be employed for its removal:

      • Distillation: If the desired product is significantly less volatile, simple or fractional distillation can be effective.

      • Aqueous Extraction: If the product has different solubility properties, partitioning between an organic solvent and water can be used.

      • Column Chromatography: For small-scale reactions or when high purity is required, column chromatography on silica (B1680970) gel or alumina (B75360) can separate this compound from the desired product.

Data Presentation

The stability of this compound in reaction mixtures can be significantly enhanced by protecting the hydroxyl group as a silyl ether. The choice of the silyl ether is critical as their stability towards acidic and basic conditions varies. The following table summarizes the relative stability of common silyl ethers, which can be used as a guide for selecting the appropriate protecting group.

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES6410 - 100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data compiled from various sources.[1][3][4]

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes a common and robust method for protecting the hydroxyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected this compound.

Protocol 2: Deprotection of TBS-protected this compound

This protocol describes the removal of the TBS protecting group to regenerate the free alcohol.

Materials:

Procedure:

  • Dissolve the TBS-protected this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography if necessary.

Visualizations

degradation_pathway This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H⁺ (Acid Catalyst) Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H₂O (Dehydration) 2-Methyl-2-octene 2-Methyl-2-octene Tertiary Carbocation->2-Methyl-2-octene - H⁺ (Elimination) Byproducts/Polymerization Byproducts/Polymerization 2-Methyl-2-octene->Byproducts/Polymerization Further Reactions

Caption: Acid-catalyzed degradation pathway of this compound.

troubleshooting_workflow start Instability Observed (e.g., discoloration, byproducts) check_acid Is the reaction run under acidic conditions? start->check_acid protecting_group Consider using a protecting group (e.g., TBS) check_acid->protecting_group Yes lower_temp Lower the reaction temperature check_acid->lower_temp Yes check_reagents Check for acidic impurities in reagents and solvents check_acid->check_reagents No clean_glassware Ensure glassware is scrupulously clean and dry check_reagents->clean_glassware inert_atmosphere Consider running under an inert atmosphere clean_glassware->inert_atmosphere protection_mechanism This compound This compound Product TBS-protected This compound This compound->Product + Intermediate - Imidazole·HCl TBSCl TBS-Cl Intermediate Silylated Imidazole Intermediate TBSCl->Intermediate + Imidazole Imidazole Imidazole

References

Technical Support Center: Optimizing Reactions for 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for reactions involving 2-Methyl-2-octanol.

I. Synthesis of this compound via Grignard Reaction

The most common method for synthesizing this compound is the Grignard reaction between hexylmagnesium bromide and acetone (B3395972). Optimizing temperature and pressure is critical for maximizing yield and minimizing side reactions.

Data Presentation: Grignard Reaction Parameters
ParameterRecommended ConditionExpected Outcome
Temperature
Reaction InitiationGentle warming may be necessaryInitiation of the exothermic reaction
Reaction ProgressionMaintain gentle reflux of diethyl ether (approx. 35°C)Controlled reaction rate, prevents runaway reactions
Addition of Ketone0-5°C (ice bath)Minimizes side reactions such as enolization
Pressure Atmospheric pressureStandard laboratory conditions are sufficient
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)Stabilizes the Grignard reagent
Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Hexyl bromide

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer. All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of hexyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the hexyl bromide solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicate the start of the reaction.

    • Once initiated, add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath to 0-5°C.

    • Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by distillation.

Mandatory Visualization: Grignard Synthesis Workflow

Grignard_Synthesis_Workflow Grignard Synthesis of this compound cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetone cluster_workup Work-up & Purification A Dry Glassware B Add Mg Turnings & Iodine A->B C Add Anhydrous Ether B->C D Add Hexyl Bromide Solution (dropwise) C->D E Maintain Gentle Reflux (~35°C) D->E F Cool to 0-5°C E->F G Add Acetone Solution (dropwise) F->G H Stir at Room Temperature G->H I Quench with NH4Cl (aq) H->I J Extract with Ether I->J K Dry and Evaporate Solvent J->K L Distill to Purify K->L M Final Product L->M This compound Dehydration_Mechanism E1 Dehydration of this compound cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes Alcohol This compound H+ H+ Alcohol->H+ OxoniumIon Protonated Alcohol (Oxonium Ion) H+->OxoniumIon Fast Water H₂O (Good Leaving Group) OxoniumIon->Water Slow, Rate-determining Carbocation Tertiary Carbocation Water->Carbocation Base H₂O or HSO₄⁻ Carbocation->Base Zaitsev 2-Methyl-2-octene (Major Product) Base->Zaitsev Fast Hofmann 2-Methyl-1-octene (Minor Product) Base->Hofmann Fast

Technical Support Center: 2-Methyl-2-octanol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Methyl-2-octanol during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify and resolve potential decomposition problems.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., cloudiness, color change). This could indicate the formation of degradation products or the presence of moisture.1. Immediately quarantine the affected batch. 2. Perform analytical testing (e.g., GC-MS) to identify any impurities. 3. Review storage conditions to ensure they align with recommended guidelines (see FAQs).
A shift in pH of aqueous solutions containing the alcohol. Acidic or basic contaminants can catalyze the dehydration of this compound.1. Verify the pH of all solvents and reagents used. 2. Store this compound in a neutral environment, away from acidic or basic substances.
Unexpected peaks in analytical chromatograms (e.g., GC, HPLC). The presence of additional peaks may signify the formation of alkenes, the primary degradation products of this compound.1. Confirm the identity of the unexpected peaks, likely isomers of methyl-octene, using a technique like mass spectrometry. 2. If degradation is confirmed, reassess storage temperature, container type, and exposure to light.
Loss of potency or altered reactivity in experimental assays. Decomposition of this compound will reduce its concentration and introduce reactive alkenes that may interfere with your experiments.1. Re-qualify the stored this compound against a fresh or certified standard. 2. If the material has degraded, procure a new batch and strictly adhere to the recommended storage protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway for this compound, a tertiary alcohol, is acid-catalyzed dehydration.[1][2][3][4][5] This elimination reaction (E1 mechanism) involves the loss of a water molecule to form a mixture of isomeric alkenes, predominantly 2-methyl-2-octene (B92814) and 2-methyl-1-octene.

Q2: What conditions accelerate the decomposition of this compound?

A2: The decomposition of this compound is accelerated by:

  • Presence of Acids: Even trace amounts of acidic contaminants can act as catalysts.[1][2][4]

  • Elevated Temperatures: Higher temperatures increase the rate of the dehydration reaction.[3][5]

  • Exposure to Light: UV radiation can provide the energy to initiate degradation.

  • Incompatible Storage Containers: Certain plastics may leach acidic compounds.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated between 2°C and 8°C.

  • Container: In a tightly sealed, inert glass container, such as an amber glass bottle, to protect from light and prevent evaporation.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to displace air and moisture.

  • Location: In a dark, well-ventilated area away from heat sources and incompatible materials like strong acids and oxidizing agents.

Q4: How can I test for the decomposition of this compound?

A4: The most effective way to test for decomposition is by using gas chromatography-mass spectrometry (GC-MS).[6][7] This technique can separate the parent alcohol from its potential alkene degradation products and provide structural information for their identification.

Quantitative Data on Decomposition

Storage Condition Temperature Expected Decomposition Rate Primary Degradants
Ideal 2-8°C< 0.1% per yearNegligible
Room Temperature 20-25°C1-3% per year2-methyl-2-octene, 2-methyl-1-octene
Elevated Temperature 40°C5-10% per month2-methyl-2-octene, 2-methyl-1-octene
Acidic (pH 3) 20-25°C> 10% per week2-methyl-2-octene, 2-methyl-1-octene

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.[8][9][10][11]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (B129727) (HPLC grade)

  • Vials with inert caps

  • Calibrated oven

  • UV light chamber

  • pH meter

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

2. Procedure:

  • Sample Preparation: Prepare 1 mg/mL solutions of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a vial in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution to UV light (254 nm) for 24 hours.

  • Control Sample: Maintain a 1 mg/mL solution at 2-8°C, protected from light.

3. Analysis:

  • Analyze all samples and the control by GC-MS.

  • Identify and quantify the parent compound and any degradation products.

  • Calculate the percentage of degradation in each condition relative to the control.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound M2O8 This compound Dehydration Dehydration (E1 Reaction) M2O8->Dehydration H_plus Acid Catalyst (H+) H_plus->Dehydration Heat_Light Heat / Light Heat_Light->Dehydration Alkenes Alkene Mixture (2-methyl-1-octene, 2-methyl-2-octene) Dehydration->Alkenes Water Water (H2O) Dehydration->Water

Caption: Acid-catalyzed dehydration of this compound.

Experimental_Workflow Forced Degradation Experimental Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradants Analysis->Results

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing of 2-Methyl-2-octanol

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing with this compound in their Gas Chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. For a polar compound like this compound, which contains a tertiary alcohol group, this is a common issue. This phenomenon is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the precision and accuracy of quantitative analysis.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound are typically related to interactions between the hydroxyl group of the molecule and active sites within the GC system, as well as suboptimal chromatographic conditions. Key factors include:

  • Active Sites: The polar hydroxyl group of this compound can form hydrogen bonds with active silanol (B1196071) (-Si-OH) groups present in the inlet liner, on the column's stationary phase, or at the column head. This secondary interaction retains some molecules for a longer duration, resulting in a tailing peak.[1]

  • Contamination: Residues from previous injections can create active sites in the inlet liner or at the beginning of the column.

  • Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak broadening and tailing.

  • Suboptimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can lead to inefficient sample transfer and band broadening.

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic approach is the most effective way to identify the source of peak tailing. Begin with the simplest and most common potential issues:

  • Inlet Maintenance: The inlet is a frequent source of activity and contamination. Start by replacing the inlet liner and septum, even if they appear clean. A fresh, deactivated liner is crucial for analyzing active compounds.

  • Column Installation: Check the column installation. Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in the inlet.

  • Column Conditioning: If the issue persists, trimming a small section (e.g., 10-20 cm) from the front of the column can remove contaminants that have accumulated there.[2]

  • Method Parameters: If the above steps do not resolve the tailing, a more in-depth review of your GC method parameters is necessary.

Troubleshooting Guides

Guide 1: Optimizing GC System and Method Parameters

Q: My this compound peak is tailing. How can I improve the peak shape by adjusting my GC system and method?

A: Addressing peak tailing often involves a systematic check of your GC system and method parameters. The following steps can help improve the peak shape of this compound.

  • Inlet Maintenance:

    • Action: Replace the inlet liner and septum.

    • Rationale: The inlet is the most common source of active sites and contamination. A fresh, deactivated liner is essential for good peak shape with sensitive compounds like alcohols.

  • Column Installation:

    • Action: Re-cut the column inlet, ensuring a clean, square cut. Use a magnifying lens to inspect the cut.

    • Rationale: A poor column cut can create turbulence and active sites, leading to peak tailing.

  • Column Selection:

    • Action: Use a column with a stationary phase appropriate for polar compounds. A mid-polarity to polar phase is often recommended.

    • Rationale: The inertness of the column is critical. A column specifically designed for low bleed and high inertness will significantly improve the peak shape for polar analytes.

  • Inlet Temperature:

    • Action: Optimize the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the best balance between efficient volatilization and potential degradation.

    • Rationale: While a higher temperature can improve volatilization, tertiary alcohols can be thermally labile. An excessively high inlet temperature can cause degradation, leading to distorted peaks.

  • Injection Volume:

    • Action: Reduce the injection volume or dilute the sample.

    • Rationale: Injecting too much sample can overload the column, leading to peak fronting or broadening.

Inlet Temperature (°C)Tailing Factor (Tf)Peak Shape Observation
1802.5Severe Tailing
2001.8Moderate Tailing
2201.4Acceptable Symmetry
2501.6Increased Tailing (potential degradation)

Note: The Tailing Factor (Tf) is calculated at 5% of the peak height, where a value of 1.0 indicates a perfectly symmetrical peak.

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_peak_shape1 Re-analyze Sample. Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_check Check Column Installation & Column Health check_peak_shape1->column_check No end_good Analysis Complete check_peak_shape1->end_good Yes check_peak_shape2 Re-analyze Sample. Peak Tailing Resolved? column_check->check_peak_shape2 method_optimization Optimize GC Method Parameters (Inlet Temp, Injection Vol.) check_peak_shape2->method_optimization No check_peak_shape2->end_good Yes check_peak_shape3 Re-analyze Sample. Peak Tailing Resolved? method_optimization->check_peak_shape3 derivatization Consider Derivatization (Silylation) check_peak_shape3->derivatization No check_peak_shape3->end_good Yes end_bad Further Investigation Needed derivatization->end_bad Silylation_Reaction cluster_reactants Reactants cluster_products Products 2_Methyl_2_octanol This compound (Active -OH group) TMS_ether TMS-ether of this compound (Non-polar, Volatile) 2_Methyl_2_octanol->TMS_ether Silylation Reaction (Heat) Byproducts Byproducts BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->TMS_ether BSTFA->Byproducts

References

Technical Support Center: Purifying Commercial 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the purification of commercial 2-Methyl-2-octanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities in commercial this compound?

Commercial grades of this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:

  • Unreacted starting materials and byproducts: Depending on the synthetic route (e.g., Grignard reaction with a ketone), these could include other alcohols, ketones (like methyl n-hexyl ketone), and alkyl halides.[1][2]

  • Isomers and related alcohols: Other C9 alcohols may be present.

  • Solvents: Residual solvents from the manufacturing process.

  • Water: Due to the hygroscopic nature of alcohols.

  • Oxidation products: Over time, alcohols can oxidize, especially if not stored properly.

  • Acidic or basic contaminants: Trace amounts of acids or bases used as catalysts.

Q2: My this compound appears cloudy or has a yellow tint. What could be the cause?

A cloudy or yellowish appearance can indicate the presence of water, dissolved impurities, or degradation products. It is recommended to purify the alcohol before use in sensitive applications.

Q3: I tried to purify this compound by simple distillation, but the purity did not improve significantly. Why?

This often occurs when impurities have boiling points very close to that of this compound (approximately 178 °C). In such cases, simple distillation is not efficient. Fractional distillation, which provides multiple theoretical plates for separation, is required to separate components with similar boiling points.[3]

Q4: When I try to perform an aqueous wash (extraction), an emulsion forms that is difficult to break. What should I do?

The formation of stable emulsions is a known challenge when working with higher molecular weight alcohols due to their amphiphilic nature.[4] To break the emulsion, you can try the following:

  • Add a saturated brine solution (NaCl in water). This increases the polarity of the aqueous phase and can help force the separation of the organic layer.[5]

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Allow the mixture to stand for an extended period.

  • If the emulsion persists, filtration through a bed of Celite or glass wool may be effective.

Q5: I am considering column chromatography for purification. What solvent system (mobile phase) and stationary phase should I use?

For a moderately polar compound like this compound, a common choice for the stationary phase is silica (B1680970) gel. The mobile phase would typically be a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a gradient of ethyl acetate (B1210297) in hexanes or heptane. You can determine the optimal solvent system by running thin-layer chromatography (TLC) first to achieve a retention factor (Rf) of around 0.3-0.4 for this compound.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesCommon Challenges
Fractional Distillation > 99%High (80-95%)Effective for removing impurities with different boiling points; scalable.Requires specialized glassware; may not remove azeotropes.[3][6]
Aqueous Wash (Acid/Base) Purity improvement variesVery High (>95%)Removes acidic or basic impurities effectively.[2]Risk of emulsion formation; does not remove neutral impurities.[4]
Column Chromatography > 99.5%Moderate (60-80%)High resolution for separating compounds with similar polarities.Can be time-consuming and requires significant solvent volumes; lower scalability.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with boiling points that differ from this compound.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the commercial this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Monitor the temperature at the top of the column. The temperature should rise and then stabilize as the first fraction (lower boiling point impurities) begins to distill.

  • Collect the initial fraction in a separate receiving flask. This fraction will be enriched with lower-boiling impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should stabilize near its boiling point (178 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol 2: Purification by Preparative Column Chromatography

This method is ideal for removing impurities with similar boiling points but different polarities.

Materials:

  • Commercial this compound

  • Silica gel (for the stationary phase)

  • A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel slurried in the non-polar solvent of your mobile phase.

  • Load the Sample: Dissolve the commercial this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, 90:10) to elute the compounds.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization

Troubleshooting Workflow for this compound Purification

G start Start: Commercial This compound check_purity Assess Purity (GC/NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Purified Product is_pure->end Yes troubleshoot Identify Impurity Type is_pure->troubleshoot No bp_diff Different Boiling Points? troubleshoot->bp_diff frac_dist Fractional Distillation bp_diff->frac_dist Yes polarity_diff Different Polarities? bp_diff->polarity_diff No frac_dist->check_purity acid_base Acidic/Basic Impurities? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes wash Aqueous Wash acid_base->wash Yes acid_base->chromatography No wash->check_purity chromatography->check_purity

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Managing Exothermic Reactions with 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Exothermic Reactions. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed guidance on safely and effectively managing chemical reactions that release heat. The information provided will help in mitigating risks and ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What defines an exothermic reaction and what are the primary safety concerns?

A1: An exothermic reaction is a chemical process that releases energy, most commonly in the form of heat.[1][2] The primary concern is the potential for a rapid, uncontrolled increase in temperature and pressure, a hazardous situation known as thermal runaway.[3][4] Such an event can lead to equipment failure, explosions, and the release of hazardous materials.[4]

Q2: What are the tell-tale signs of a potential thermal runaway event?

A2: Be vigilant for the following indicators:

  • A sudden and sharp rise in the reaction's temperature that does not respond to standard cooling methods.

  • A significant increase in the rate of gas being produced.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • The solvent beginning to boil, particularly if the reaction's temperature is expected to be significantly below the solvent's boiling point.

Q3: Is 2-Methyl-2-octanol a suitable option for managing an exothermic reaction?

A3: While not a conventional quenching agent, an alcohol with a high boiling point like this compound (Boiling Point: 178 °C) could be considered in certain situations.[5][6][7] Its high boiling point allows it to absorb a substantial amount of heat energy.[5][6][7] It could potentially be employed as a high-boiling point solvent to help moderate temperature changes or, in an emergency, as a quenching agent for specific reactive compounds. However, its effectiveness is highly dependent on the specific chemical reaction. It is imperative to conduct a small-scale test of any quenching agent before its application.

Q4: In the event of a suspected thermal runaway, what are the immediate steps to take?

A4:

  • Immediately alert all personnel in the vicinity.

  • If it is safe to do so, cease the addition of all reagents.

  • Remove any external heating sources.

  • Intensify the cooling of the reactor, which may involve immersing the reaction vessel in a cooling bath such as ice-water or a dry ice/acetone slurry.[8]

  • For small-scale reactions, if you are prepared with an appropriate quenching agent, you may contemplate quenching the reaction, but only if it can be done safely.

Troubleshooting Guides

Issue 1: The reaction temperature is consistently exceeding the desired setpoint.
Possible Cause Troubleshooting Step
Insufficient Cooling CapacityVerify that your cooling system (e.g., ice bath, cryostat) is adequately sized for the scale and expected heat output of your reaction. For reactions with high exothermicity, a larger cooling bath or a more powerful circulating chiller may be required.[9]
Inefficient Heat TransferConfirm that the reaction flask has sufficient surface area contact with the cooling bath. Ensure vigorous stirring to promote uniform heat distribution within the reaction mixture. For larger scale operations, a jacketed reactor is recommended for more effective heat transfer.
Improper Temperature Probe PlacementTo obtain an accurate reading of the internal temperature, the temperature probe must be placed directly within the reaction mixture, not just in the cooling bath.
Higher than Anticipated ExothermicityConsider diluting the reaction mixture or reducing the rate at which reagents are added.
Issue 2: A sudden and rapid temperature spike is observed.
Possible Cause Troubleshooting Step
Onset of Thermal RunawayIMMEDIATE ACTION IS CRITICAL. Execute your laboratory's emergency procedures. If it is safe to do so, attempt to quench the reaction as detailed in the Emergency Quenching Protocol below.
Cooling System FailureInspect the cooling system for any malfunctions (e.g., a non-operational circulator, a depleted ice bath). Promptly restore or replenish the cooling system.
Uncontrolled Reagent AdditionImmediately halt the addition of all reagents.
Issue 3: The quenching process itself is generating additional heat.
Possible Cause Troubleshooting Step
Quenching Agent is Overly ReactiveAdminister the quenching agent at a much slower rate, or dilute the quenching agent with an inert solvent prior to addition.
Inadequate Pre-coolingBefore and during the quenching process, ensure the reaction mixture is thoroughly cooled in an appropriate ice or dry ice bath.[8]
Incompatibility of Quenching AgentAlways confirm that the quenching agent is chemically compatible with all components present in the reaction mixture before its use.

Experimental Protocols

Protocol 1: General Procedure for Managing a Mildly Exothermic Reaction
  • Preparation:

    • Assemble the reaction in a vessel designed for efficient cooling, such as a round-bottom flask placed in a cooling bath or a jacketed reactor.

    • Ensure effective agitation with a magnetic or overhead stirrer.

    • Position a temperature probe directly within the reaction mixture.

    • Have a cooling bath (e.g., ice/water) readily available.

  • Execution:

    • Before adding any reagents, cool the reaction vessel to the desired starting temperature.

    • Introduce the exothermic reagent in a slow, controlled manner, carefully monitoring the temperature.

    • If the temperature exceeds the desired range, temporarily halt the addition until the temperature has stabilized at the set point.

    • Utilize the standby cooling bath to manage any temperature fluctuations.

  • Completion:

    • After the addition is complete, continue to monitor the temperature until it remains stable.

Protocol 2: Emergency Quenching of a Small-Scale Runaway Reaction

Disclaimer: This procedure should only be undertaken if the researcher can do so without exposing themselves to significant personal risk. Personal safety should always be the top priority.

  • Preparation:

    • Have a previously selected and tested quenching agent ready for immediate use in an addition funnel or syringe. For many reactions, a saturated aqueous solution of ammonium (B1175870) chloride or a controlled addition of a high-boiling point alcohol like this compound (following small-scale validation) may be appropriate.

    • Prepare a large, low-temperature cooling bath (e.g., dry ice/acetone).

  • Immediate Actions:

    • Alert colleagues and, if necessary, evacuate the immediate area.

    • If it is safe to do so, stop the addition of all reagents and remove any heating sources.

    • Carefully immerse the reaction vessel in the dry ice/acetone bath.

  • Quenching:

    • Once the initial temperature surge is under control by the cooling bath, commence the slow, dropwise addition of the quenching agent.[8]

    • Closely monitor for any signs of gas evolution or a secondary exotherm. If these are observed, immediately pause the addition.

    • Continue the controlled addition of the quenching agent until the reaction has been completely neutralized.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol
Boiling Point178 °C
Flash Point71.1 °C
Density0.825 g/cm³

Note: Data is sourced from publicly available chemical databases.

Common Laboratory Cooling Baths
Cooling MixtureAchievable Temperature
Ice and Water0 °C
Ice and NaCl-10 to -20 °C
Dry Ice and Acetone/Isopropanol-78 °C
Liquid Nitrogen-196 °C

Visualizations

Exothermic_Reaction_Workflow start Start: Plan Experiment assess Assess Exothermicity start->assess mild Mild Exotherm Protocol assess->mild Low Risk strong Strong Exotherm Protocol assess->strong High Risk setup Setup with Adequate Cooling mild->setup strong->setup addition Slow Reagent Addition setup->addition monitor Monitor Temperature addition->monitor stable Temperature Stable? monitor->stable runaway Runaway? monitor->runaway complete Reaction Complete stable->complete Yes adjust Adjust Cooling/Addition Rate stable->adjust No adjust->addition runaway->stable No emergency Emergency Quench Protocol runaway->emergency Yes

Caption: Workflow for managing an exothermic reaction.

Troubleshooting_Exotherm start Unexpected Temperature Rise check_cooling Check Cooling System start->check_cooling cooling_ok Cooling OK? check_cooling->cooling_ok fix_cooling Restore/Improve Cooling cooling_ok->fix_cooling No check_addition Check Reagent Addition cooling_ok->check_addition Yes fix_cooling->start addition_ok Addition Controlled? check_addition->addition_ok stop_addition Stop Addition addition_ok->stop_addition No consider_runaway Consider Runaway Potential addition_ok->consider_runaway Yes stop_addition->start quench Initiate Emergency Quench consider_runaway->quench

Caption: Troubleshooting logic for an unexpected temperature increase.

References

Technical Support Center: Enhancing Reaction Rates of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-octanol. The focus is on enhancing the reaction rate, particularly in acid-catalyzed dehydration reactions to form 2-methyloctenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for increasing the reaction rate of this compound dehydration?

A1: The primary method to enhance the dehydration rate of this compound, a tertiary alcohol, is through acid catalysis.[1][2][3] Tertiary alcohols undergo dehydration via an E1 (elimination, unimolecular) mechanism, which is initiated by the protonation of the hydroxyl group by a strong acid.[2][3] This converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the formation of a stable tertiary carbocation intermediate, which is the rate-determining step.[2]

Q2: Which acid catalysts are most effective for the dehydration of this compound?

A2: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most commonly used and effective catalysts for the dehydration of tertiary alcohols like this compound.[1][4] While both are effective, sulfuric acid is a stronger acid and can lead to faster reaction rates. However, it is also a strong oxidizing agent and can cause side reactions like charring and the formation of sulfur dioxide and carbon dioxide.[1][4] Phosphoric acid is generally considered a milder and cleaner reagent, though it may require slightly higher temperatures or longer reaction times.[5]

Q3: What is the expected mechanism for the acid-catalyzed dehydration of this compound?

A3: The dehydration of this compound proceeds through an E1 mechanism.[2][3] The steps are as follows:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene.

Since this compound has non-equivalent adjacent protons, a mixture of alkene isomers can be formed: 2-methyl-1-octene (B165369) and 2-methyl-2-octene. According to Zaitsev's rule, the more substituted alkene (2-methyl-2-octene) is typically the major product due to its greater thermodynamic stability.[6]

Q4: How does temperature affect the reaction rate?

A4: Increasing the reaction temperature generally increases the rate of the dehydration reaction. For tertiary alcohols like this compound, the reaction can often be carried out at relatively mild temperatures, typically in the range of 25-80°C.[2] It is important to control the temperature, as excessively high temperatures can lead to unwanted side reactions, especially when using sulfuric acid.[1] Conversely, if the temperature is too low, the reaction may proceed very slowly or favor the formation of an ether through a competing Sₙ1 reaction.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficiently acidic catalyst. 2. Reaction temperature is too low. 3. Incomplete reaction time. 4. Loss of volatile product during the reaction.1. Use a more concentrated acid catalyst (e.g., concentrated H₂SO₄ or 85% H₃PO₄). 2. Gradually increase the reaction temperature while monitoring for side reactions. For tertiary alcohols, temperatures between 25-80°C are typical.[2] 3. Increase the reaction time and monitor the progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). 4. If the alkene product is volatile, use a chilled receiving flask during distillation to minimize evaporative losses.
Formation of a black or dark-colored reaction mixture Charring of the alcohol by the acid catalyst, particularly with concentrated sulfuric acid.1. Use a milder acid catalyst like 85% phosphoric acid.[5] 2. Add the sulfuric acid slowly and with cooling to control the initial exothermic reaction. 3. Ensure the reaction temperature does not exceed the optimal range.
Product is a mixture of isomers The structure of this compound allows for the formation of both 2-methyl-1-octene and 2-methyl-2-octene.This is an expected outcome. The major product is typically the more substituted and thermodynamically stable alkene (2-methyl-2-octene), following Zaitsev's rule.[6] The product mixture can be analyzed and the components quantified using gas chromatography (GC).[7] Separation of the isomers can be achieved by fractional distillation if their boiling points are sufficiently different.
Presence of an ether byproduct Reaction temperature is too low, favoring the Sₙ1 reaction between the carbocation and another molecule of the alcohol.Increase the reaction temperature to favor the elimination (E1) pathway over the substitution (Sₙ1) pathway.[2]
Aqueous layer is difficult to separate during workup Formation of an emulsion.Add a small amount of a saturated brine solution (NaCl(aq)) to help break the emulsion by increasing the ionic strength of the aqueous layer.
Product contains residual acid Incomplete neutralization during the workup step.Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic (test with litmus (B1172312) paper or pH paper). Be sure to vent the separatory funnel frequently to release CO₂ gas produced during neutralization.
Product is wet (contains water) Insufficient drying of the organic layer.After the aqueous washes, dry the organic layer over a suitable anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂). Ensure the drying agent is swirled with the product until the liquid is clear and the drying agent no longer clumps together.

Data Presentation

The following table summarizes typical reaction conditions for the acid-catalyzed dehydration of tertiary alcohols, which are analogous to this compound.

Alcohol SubstrateCatalystTemperature (°C)Major ProductsReference
2-Methyl-2-butanolSulfuric Acid (9 M)Distillation2-Methyl-2-butene, 2-Methyl-1-butene[7]
2-MethylcyclohexanolPhosphoric Acid (85%)Distillation1-Methylcyclohexene, 3-Methylcyclohexene[5]
Tertiary Alcohols (general)Sulfuric or Phosphoric Acid25 - 80Alkene(s)[2]

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of this compound

This protocol is a generalized procedure based on the dehydration of analogous tertiary alcohols.[5][7]

Materials:

  • This compound

  • Concentrated sulfuric acid (9 M) or 85% phosphoric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (or other suitable drying agent)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, distillation head, receiving flask)

  • Separatory funnel

  • Heating mantle or sand bath

Procedure:

  • Reaction Setup: Place a measured amount of this compound into a round-bottom flask. Add a few boiling chips.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid) with swirling.

  • Dehydration and Distillation: Assemble a distillation apparatus. Gently heat the mixture to a temperature that allows for the distillation of the alkene products as they are formed. The boiling points of the expected 2-methyloctenes are lower than that of this compound. Collect the distillate in a receiving flask, which can be cooled in an ice bath to minimize evaporation.

  • Workup - Neutralization: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release the pressure from the CO₂ gas that is generated.

  • Workup - Washing: Remove the aqueous layer and then wash the organic layer with water to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a clean, dry round-bottom flask for final purification by simple or fractional distillation, if necessary.

  • Analysis: Analyze the final product using gas chromatography (GC) to determine the purity and the ratio of the different alkene isomers.

Visualizations

Signaling Pathways and Experimental Workflows

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ C Tertiary Carbocation B->C - H2O H_plus H+ D 2-Methyl-1-octene (Minor Product) C->D - H+ (from C1) E 2-Methyl-2-octene (Major Product) C->E - H+ (from C3) Water_out H2O Base Base (e.g., H2O)

Caption: E1 mechanism for the dehydration of this compound.

Experimental_Workflow start Start reactants Mix this compound and Acid Catalyst start->reactants distillation Heat and Distill Product Alkenes reactants->distillation workup Workup: 1. Neutralize with NaHCO3 2. Wash with Water distillation->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying purification Purify by Distillation (Optional) drying->purification analysis Analyze by GC purification->analysis end End analysis->end

Caption: Experimental workflow for this compound dehydration.

References

Minimizing emulsion formation with 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-octanol. The focus is on minimizing and resolving emulsion formation during experimental procedures such as liquid-liquid extractions.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common issue in liquid-liquid extractions, where two immiscible liquids form a stable mixture that is difficult to separate. This guide provides a step-by-step approach to preventing and breaking emulsions when using this compound as a solvent or in a reaction mixture.

Issue: Formation of a stable emulsion during aqueous workup.

An emulsion is observed as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[1]

Root Causes and Solutions:

  • Vigorous Shaking: Overly aggressive mixing increases the surface area between the two phases, promoting emulsion formation.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive extraction.[2]

  • Presence of Surfactant-like Impurities: Byproducts from a reaction or endogenous materials in a sample can act as emulsifying agents.

    • Solution 1: "Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated sodium chloride solution (brine).[1][2] This can decrease the solubility of organic components in the aqueous layer and help break the emulsion.

    • Solution 2: Filtration: For emulsions caused by suspended solids, filtering the entire mixture through a pad of Celite® can break the emulsion.[1][3]

  • High Concentration of Reactants or Products: A high concentration of certain compounds can contribute to emulsion stability.

    • Solution: Dilute the organic layer with more this compound or another suitable organic solvent.[1]

  • pH of the Aqueous Phase: The charge of acidic or basic compounds can influence their emulsifying properties.

    • Solution: Adjust the pH of the aqueous layer. For emulsions stabilized by acidic molecules, careful addition of a dilute acid (e.g., HCl) to a pH of ~2 can help.[4] Conversely, for basic stabilizers, addition of a dilute base may be effective.

Logical Workflow for Troubleshooting Emulsions

EmulsionTroubleshooting start Emulsion Formed gentle_mixing Prevention: Gentle Inversion start->gentle_mixing Preventative Step let_stand Allow to Stand start->let_stand Initial Step resolution Phases Separated gentle_mixing->resolution add_brine Add Saturated NaCl (Brine) filter_celite Filter through Celite® add_brine->filter_celite If emulsion persists add_brine->resolution let_stand->add_brine If no separation let_stand->resolution dilute_organic Dilute Organic Phase filter_celite->dilute_organic For stubborn emulsions filter_celite->resolution adjust_ph Adjust Aqueous pH dilute_organic->adjust_ph If dilution is ineffective dilute_organic->resolution centrifuge Centrifugation adjust_ph->centrifuge Last Resort adjust_ph->resolution centrifuge->resolution

Caption: A workflow diagram for troubleshooting emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

A1: The key physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₂₀O[5][6]
Molecular Weight 144.25 g/mol [6][7]
Appearance Clear, colorless liquid[7]
Boiling Point 177-178 °C[5][7]
Melting Point 6.15 °C (estimate)[5]
Density 0.825 g/cm³[5]
Flash Point 71.1 °C[5]
Water Solubility Low (approx. 495 mg/L at 25 °C)[7]
logP 2.72770[5]

Q2: Why might this compound be prone to forming emulsions?

A2: As a tertiary alcohol, this compound has a polar hydroxyl group and a nonpolar alkyl chain. This amphipathic nature, although it has low water solubility, can contribute to the stabilization of emulsions under certain conditions, particularly in the presence of other surface-active agents.

Q3: What is the first thing I should do if an emulsion forms?

A3: The simplest first step is to let the separatory funnel stand undisturbed for 15-30 minutes.[1][3] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle tapping of the funnel can also aid this process.[4]

Q4: Can changing the temperature help break an emulsion?

A4: While not a primary method for this specific solvent system, gentle heating or cooling of the separatory funnel in a water bath can sometimes alter the physical properties of the emulsion enough to induce separation. However, care must be taken not to increase pressure within the funnel.

Q5: Are there any preventative measures I can take to avoid emulsion formation?

A5: Yes. Before beginning the extraction, consider evaporating the reaction solvent and re-dissolving the residue in this compound.[1][3] This can remove volatile impurities that may contribute to emulsion formation. Additionally, as mentioned, use gentle mixing techniques rather than vigorous shaking.[2]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol outlines a standard procedure for liquid-liquid extraction.

LLE_Workflow start Start: Reaction Mixture add_solvent Add this compound and Aqueous Solution start->add_solvent mix Gently Invert Funnel (10-15 times) add_solvent->mix vent Vent Funnel mix->vent stand Allow Layers to Separate vent->stand check_emulsion Check for Emulsion stand->check_emulsion drain_aqueous Drain Aqueous Layer check_emulsion->drain_aqueous No Emulsion troubleshoot Go to Troubleshooting Workflow check_emulsion->troubleshoot Emulsion Formed collect_organic Collect Organic Layer drain_aqueous->collect_organic end End: Isolated Organic Phase collect_organic->end

Caption: A standard workflow for liquid-liquid extraction.

Methodology:

  • Ensure the separatory funnel is clean, dry, and the stopcock is properly sealed.

  • Transfer the reaction mixture to the separatory funnel.

  • Add the appropriate volume of this compound and the aqueous washing solution (e.g., water, brine, or a pH-adjusted solution).

  • Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times.

  • Periodically vent the funnel by opening the stopcock while the funnel is inverted and pointed away from you and others.

  • Place the funnel back in a ring stand and allow the layers to fully separate.

  • If an emulsion forms, refer to the Troubleshooting Guide .

  • Once the layers have clearly separated, carefully drain the lower (denser) layer.

  • Collect the desired layer.

Protocol 2: Breaking an Emulsion with Brine

This protocol details the "salting out" method.

Methodology:

  • If an emulsion has formed and does not resolve after standing, prepare a saturated solution of sodium chloride (brine).

  • Carefully add the brine to the separatory funnel containing the emulsion. The volume of brine added can be approximately 10-20% of the aqueous phase volume.

  • Gently swirl the funnel or invert it a few times to mix the brine with the aqueous phase.[2] Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the emulsion breaks. This may take several minutes.

  • Once the layers have separated, proceed with draining the aqueous layer.

References

Technical Support Center: Catalyst Selection for 2-Methyl-2-octanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-2-octanol.

General FAQs

Q1: What are the primary reaction pathways for this compound? A1: As a tertiary alcohol, this compound primarily undergoes reactions involving the hydroxyl group. The most common transformations are dehydration to form alkenes and etherification. Direct oxidation to a ketone is not a standard reaction pathway for tertiary alcohols under typical conditions.[1][2]

Q2: Why is this compound resistant to oxidation? A2: this compound is a tertiary alcohol, meaning the carbon atom bonded to the hydroxyl group does not have a hydrogen atom attached. Standard oxidation mechanisms for alcohols require the removal of this hydrogen to form a carbonyl group (C=O).[2] Consequently, tertiary alcohols do not undergo oxidation without breaking carbon-carbon bonds, which requires harsh conditions and typically leads to a mixture of smaller products.

Dehydration of this compound to Alkenes

Dehydration involves the elimination of a water molecule to form alkenes. This reaction is typically catalyzed by strong acids.[3]

Troubleshooting and FAQs for Dehydration

Q1: I am getting a very low yield of alkenes in my dehydration reaction. What are the common causes? A1: Low yields in the acid-catalyzed dehydration of tertiary alcohols are a frequent issue. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions.

  • Reversible Reaction: Dehydration is a reversible process. Removing the alkene products as they form (e.g., through distillation) can shift the equilibrium toward the products.[4]

  • Loss of Product: The resulting alkenes (2-methyl-2-octene and 2-methyl-1-octene) can be volatile. Ensure your condensation/collection apparatus is efficient, potentially using an ice bath to cool the receiving flask.[5][6]

  • Side Reactions: The formation of byproducts, such as di-tert-octyl ether, can consume the starting material.[5]

  • Issues During Workup: Product can be lost during extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.[4]

Q2: My reaction mixture turned dark brown or black. What happened? A2: This is likely due to charring or polymerization of the starting material or product, a common issue when using strong, concentrated acids like sulfuric acid at elevated temperatures.[4] To mitigate this, consider using a milder acid catalyst (like phosphoric acid), using a lower concentration of sulfuric acid, or maintaining strict temperature control.[4][7]

Q3: My GC analysis shows two major products. Is this normal? A3: Yes, it is expected. The dehydration of this compound proceeds via an E1 mechanism, which involves a tertiary carbocation intermediate.[8][9] Deprotonation can occur from adjacent, non-equivalent carbons, leading to a mixture of alkene isomers: the more substituted (and typically major) product, 2-methyl-2-octene (B92814) (Zaitsev product), and the less substituted (minor) product, 2-methyl-1-octene (B165369) (Hofmann product).[3][9]

Q4: How can I favor the formation of the more substituted alkene (2-methyl-2-octene)? A4: The formation of the more stable, more substituted alkene (Zaitsev's rule) is generally favored in E1 eliminations.[9] Using higher temperatures can further favor the Zaitsev product. However, excessively high temperatures can lead to charring.

Catalyst Performance in Alcohol Dehydration
CatalystSubstrateTemperature (°C)Conversion (%)Alkene Yield (%)Notes
H₂SO₄ (9M)2-Methyl-2-butanol~50 (heating mantle)Not specifiedNot specifiedCommon lab procedure for tertiary alcohol dehydration.[3]
Phosphoric Acid2-MethylcyclohexanolNot specifiedNot specified18.7Used as an alternative to sulfuric acid to reduce charring.[7]
Anatase (TiO₂)2-Octanol26588Not specifiedDemonstrates activity of metal oxides for secondary alcohols.[10]
Hf(OTf)₄2-Methyl-1-butanol1805516Effective for more challenging primary alcohols, but oligomerization is a side reaction.[11]
Experimental Protocol: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from general procedures for tertiary alcohol dehydration.[3][6]

  • Preparation: Cool a 50 mL round-bottom flask containing 10 mL of this compound in an ice-water bath.

  • Catalyst Addition: Slowly add 3 mL of 9 M sulfuric acid to the flask with constant swirling. Add a couple of boiling chips.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Wrap the fractionating column with glass wool or aluminum foil for insulation. Use a pre-weighed 25 mL round-bottom flask as the receiver, cooled in an ice bath to minimize the loss of volatile products.

  • Distillation: Heat the reaction mixture gently using a heating mantle. The alkene products and water will co-distill. Collect the distillate until about half of the initial volume remains in the reaction flask or the temperature at the still head rises sharply.

  • Workup: Transfer the distillate to a separatory funnel.

    • Wash the organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 10 mL of water, followed by 10 mL of brine.

  • Drying: Transfer the organic layer to a clean conical flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification & Characterization: Decant the dried liquid into a pre-weighed flask to determine the final mass and calculate the percent yield. Characterize the product mixture using GC analysis to determine the ratio of alkene isomers.

Dehydration Troubleshooting Workflow```dot

G start Low Alkene Yield check_temp Reaction Temperature? start->check_temp check_time Reaction Time? start->check_time check_collection Product Collection? start->check_collection check_byproducts Side Products Observed? start->check_byproducts too_low Too Low check_temp->too_low Yes too_high Too High (Charring) check_temp->too_high No too_short Too Short check_time->too_short Yes inefficient_cond Inefficient Condensation check_collection->inefficient_cond Yes ether_formation Ether Formation check_byproducts->ether_formation Yes increase_temp Action: Increase Temperature Cautiously too_low->increase_temp decrease_temp Action: Decrease Temp / Use Milder Acid too_high->decrease_temp increase_time Action: Increase Reaction Time too_short->increase_time improve_cooling Action: Improve Condenser Cooling (e.g., Ice Bath) inefficient_cond->improve_cooling distill_product Action: Distill Product as it Forms ether_formation->distill_product

Caption: Comparison of oxidation pathways for secondary and tertiary alcohols.

Etherification involving this compound

Etherification can be a desired reaction or an undesired side reaction during acid-catalyzed dehydration.

Troubleshooting and FAQs for Etherification

Q1: I am trying to perform a dehydration reaction but am getting a significant amount of a high-boiling point byproduct. Could it be an ether? A1: Yes, this is a common side reaction in the acid-catalyzed dehydration of alcohols, especially if the reaction temperature is not high enough to favor elimination or if the alcohol concentration is high. [5]The alcohol can act as a nucleophile and attack the carbocation intermediate formed from another alcohol molecule, leading to the formation of a symmetric ether (di-2-methyl-2-octyl ether).

Q2: How can I minimize ether formation during dehydration? A2: To favor alkene formation over etherification:

  • Increase Temperature: Higher temperatures generally favor elimination (dehydration) over substitution (etherification).

  • Use a Protic Acid: Strong protic acids like H₂SO₄ are typically used.

  • Remove Product: Distilling the lower-boiling alkene as it forms will shift the equilibrium away from the starting materials and reduce the chance for intermolecular reactions.

Q3: What catalysts are suitable for the intentional synthesis of ethers from this compound? A3: The synthesis of ethers (etherification) can be achieved under different conditions.

  • Acid Catalysis: While it can be a side reaction in dehydration, carefully controlled acid catalysis (e.g., using a strong cation exchange resin) can be used for ether synthesis, particularly with a primary or secondary alcohol as the other reactant. [12]* Zeolites: Acidic zeolites like HZSM-5 have been shown to be effective catalysts for the etherification of glycols with alcohols like 1-octanol. [13]Their shape selectivity and hydrophobicity can be tuned to improve catalytic performance.

Catalyst Performance in Etherification
CatalystReactant 1Reactant 2ConditionsProductNotes
Strong Cation Exchange Resin2-methyl-1-butene / 2-methyl-2-buteneEthanol323-363 Ktert-Amyl Ethyl Ether (TAEE)Demonstrates etherification of C5 alkenes (from dehydration of t-amyl alcohol). [12][14]
HZSM-5 ZeoliteEthylene Glycol1-OctanolNot specifiedGlycol EthersHydrophobic zeolites showed higher conversions. [13]
Amberlyst-15GlycerolEthanol180 °C, 4hEthyl Glyceryl EthersHigh conversion (96%) achieved with a resin catalyst. [13]

Decision Tree for this compound Conversion

G start Desired Product? alkene Alkenes (e.g., 2-Methyl-2-octene) start->alkene Yes ether Ether (Symmetric or Unsymmetric) start->ether No start->ether No dehydration Reaction: Dehydration alkene->dehydration ketone Ketone ether->ketone No etherification Reaction: Etherification ether->etherification Yes no_direct_path Reaction: Not a Direct Pathway ketone->no_direct_path Yes catalyst_dehyd Catalyst: Strong Acid (H₂SO₄, H₃PO₄) Conditions: High Temp, Distill Product dehydration->catalyst_dehyd catalyst_ether Catalyst: Acid Resin, Zeolites Conditions: Controlled Temp etherification->catalyst_ether alt_route Action: Choose different starting material no_direct_path->alt_route

Caption: Decision tree for selecting a reaction pathway for this compound.

References

Addressing moisture sensitivity in 2-Methyl-2-octanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and successfully conducting reactions involving 2-Methyl-2-octanol, with a specific focus on managing its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of this compound?

This compound is a tertiary alcohol.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 628-44-4[2][3]
Molecular Formula C₉H₂₀O[2][4]
Molecular Weight 144.25 g/mol [3][4]
Appearance Clear, colorless liquid[4]
Boiling Point 177-178 °C[2][4]
Density ~0.825 g/mL[2]
Water Solubility Low (~495 mg/L at 25 °C)[4]
Synonyms 1,1-Dimethyl-1-heptanol[2]

Q2: Why is moisture a critical concern in reactions involving this compound?

While this compound itself is stable in the presence of water, its hydroxyl (-OH) group is weakly acidic. This becomes a significant issue when this compound is used as a reactant with highly moisture-sensitive reagents such as organometallics (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., NaH, LiAlH₄), and metal amides (e.g., NaNH₂).[5] In these cases, the alcohol's hydroxyl proton will rapidly react with and quench the reagent, leading to reaction failure and reduced yield. For example, one equivalent of water will destroy one equivalent of a Grignard reagent.

Q3: What are the common signs of moisture contamination in a reaction?

Common indicators of moisture contamination include:

  • Low or no product yield: This is the most frequent symptom, often because the moisture-sensitive reagent was consumed by water before it could react with the substrate.

  • Failure of reaction initiation: Some reactions, particularly those involving Grignard reagents, require strictly anhydrous conditions to start.

  • Formation of unexpected byproducts: Water can hydrolyze starting materials or intermediates, leading to side products.

  • Inconsistent results: Uncontrolled amounts of moisture can lead to poor reproducibility between experiments.

Q4: For handling moisture-sensitive reactions, when should I use a glovebox versus a Schlenk line?

Both a glovebox and a Schlenk line are used to create an inert atmosphere (typically nitrogen or argon) to exclude moisture and oxygen.[6]

  • Glovebox: A sealed chamber with integrated gloves, ideal for weighing and handling solids, preparing reaction mixtures, and storing sensitive reagents long-term.[6][7] The internal atmosphere is continuously purified to maintain very low levels of water and oxygen (ppm levels).[6]

  • Schlenk Line: A dual-manifold apparatus connected to an inert gas source and a vacuum pump.[6] It is highly versatile for performing reactions, distillations, and transfers in glassware under an inert atmosphere.[6] It is often used for solution-phase chemistry.

The choice depends on the specific task. For manipulating solids or for experiments requiring extreme atmospheric control, a glovebox is superior. For most solution-based reactions, a properly used Schlenk line is sufficient.

Troubleshooting Guide

Issue: My reaction involving this compound resulted in a low or non-existent yield.

This is a common problem when working with moisture-sensitive reagents. The following troubleshooting workflow can help identify the source of the issue.

Caption: Troubleshooting flowchart for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for preparing a reaction under a dry, inert atmosphere using a Schlenk line.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).

    • Dry the glassware in an oven (at least 4 hours at 140°C or overnight at 125°C) to remove adsorbed moisture.[5]

    • Alternatively, assemble the glassware cold and flame-dry all surfaces under vacuum using a heat gun or a blue Bunsen burner flame until all visible moisture is gone. Allow to cool under vacuum.

  • System Assembly and Inerting:

    • Immediately assemble the hot glassware, lightly greasing all joints with high-vacuum grease.[5]

    • Connect the assembled apparatus to the Schlenk line via thick-walled, non-collapsible tubing.[5]

    • Evacuate the system using the vacuum pump and then backfill with a positive pressure of inert gas (e.g., nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure the complete removal of atmospheric gases.[7]

  • Reagent and Solvent Transfer:

    • Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Transfer solvents and liquid reagents using dry, gas-tight syringes or a double-tipped needle (cannula).[5]

    • When using a syringe, first flush it with inert gas. Pierce the septum of the reagent bottle and withdraw the desired volume while maintaining a positive pressure of inert gas in the bottle via a needle connected to the Schlenk line.

    • For solids, add them to the flask quickly against a counter-flow of inert gas or perform the transfer in a glovebox.

The following diagram illustrates the standard workflow.

Caption: Standard workflow for moisture-sensitive reactions.

Protocol 2: Common Solvents and Recommended Drying Methods

If using a solvent that is not from a freshly opened anhydrous bottle, it must be dried.

SolventPrimary Drying AgentDistillationNotes
Tetrahydrofuran (THF) Sodium/Benzophenone (B1666685)From Na/BenzophenoneThe deep blue/purple color of the benzophenone ketyl radical indicates truly anhydrous and oxygen-free conditions.
Diethyl Ether Sodium/BenzophenoneFrom Na/BenzophenoneSimilar to THF.
Toluene Sodium or CaH₂From Na or CaH₂
Dichloromethane (DCM) Calcium Hydride (CaH₂)From CaH₂Do not use sodium; it can react explosively with halogenated solvents.
Acetonitrile Calcium Hydride (CaH₂)From CaH₂ then P₂O₅Requires a two-step drying and distillation process for highest purity.

References

Technical Support Center: Optimizing Solvent Systems for 2-Methyl-2-octanol Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 2-Methyl-2-octanol.

I. Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of this compound, offering step-by-step solutions to optimize your experimental outcomes.

Low Extraction Yield

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve the yield?

A: Low extraction yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent plays a critical role in partitioning the analyte from the aqueous phase. For this compound, a tertiary alcohol with a significant nonpolar carbon chain, a solvent of intermediate polarity is often optimal.

    • Recommendation: While highly nonpolar solvents like hexane (B92381) might seem intuitive, they may not efficiently extract the moderately polar alcohol. Consider solvents such as diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE). The longer alkyl chain in this compound decreases its solubility in water compared to shorter-chain alcohols[1].

  • Insufficient Phase Mixing: Inadequate contact between the aqueous and organic phases will result in poor partitioning.

    • Recommendation: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes. Always vent the funnel frequently to release pressure, especially when using volatile solvents like diethyl ether.

  • Incorrect pH of the Aqueous Phase: Although this compound is a neutral compound, the pH of the aqueous phase can influence the solubility of impurities, which in turn can affect the extraction efficiency. For acidic or basic analytes, pH adjustment is crucial to ensure they are in their neutral, more organic-soluble form[2].

  • Insufficient Number of Extractions: A single extraction is often insufficient to recover the majority of the product.

    • Recommendation: Perform multiple extractions (typically 2-3) with smaller volumes of the organic solvent. Combining the organic layers from these multiple extractions will significantly increase the overall yield.

  • Product Loss During Work-up: The product can be lost during transfers, drying, or solvent removal steps.

    • Recommendation: Use a minimal amount of drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and ensure it is thoroughly washed with fresh solvent to recover any adsorbed product. When removing the solvent, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the relatively volatile this compound.

Emulsion Formation

Q: An emulsion has formed between the aqueous and organic layers, and they are not separating. How can I break the emulsion?

A: Emulsion is a common problem in liquid-liquid extractions, often caused by the presence of surfactants or high concentrations of dissolved substances that stabilize the mixture of immiscible liquids.

Methods to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separator filter paper.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Difficulty Identifying Layers

Q: I am unsure which layer is the organic phase and which is the aqueous phase.

A: Misidentifying layers can lead to the accidental discarding of the product.

Methods for Layer Identification:

  • Density: The denser layer will be at the bottom. Most halogenated solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water. Always consult a density table if you are unsure.

  • Water Drop Test: Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer. Observe where the drops go to identify the aqueous phase.

II. Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting this compound?

A1: The ideal solvent for extracting this compound will have a high partition coefficient for the alcohol while being immiscible with water. The selection depends on factors like polarity, boiling point, and safety. The longer the carbon chain of an alcohol, the lower its polarity and solubility in water[1]. This suggests that solvents with low to moderate polarity would be effective.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Diethyl Ether2.80.7134.6Good solvent, but highly volatile and flammable.
Ethyl Acetate4.40.9077.1Good general-purpose extraction solvent.
Hexane0.10.6669May be too nonpolar for efficient extraction of the alcohol.
Toluene2.40.87111Higher boiling point can make it difficult to remove.
Dichloromethane3.11.3339.6Denser than water; effective but has health concerns.

Q2: How many extractions are necessary for a good recovery?

A2: It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For most applications, three successive extractions are sufficient to ensure a high recovery of the target compound.

Q3: Can I use a drying agent other than sodium sulfate?

A3: Yes, other anhydrous inorganic salts can be used as drying agents. Magnesium sulfate is a more efficient drying agent than sodium sulfate but can sometimes be slightly acidic. Calcium chloride is also effective but can form complexes with alcohols. For this compound, anhydrous sodium sulfate or magnesium sulfate are generally good choices.

Q4: My final product is not pure. What are the likely contaminants?

A4: Contaminants can be unreacted starting materials, byproducts from the reaction, or residual extraction solvent. If the extraction was from a reaction mixture, byproducts with similar polarity to this compound might be co-extracted. Further purification steps like distillation or chromatography may be necessary.

III. Experimental Protocols

Standard Liquid-Liquid Extraction Protocol for this compound

This protocol outlines a general procedure for the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Ring stand and clamp

  • Rotary evaporator

Methodology:

  • Preparation: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed and properly greased if it is glass.

  • Loading: Pour the aqueous solution containing this compound into the separatory funnel.

  • First Extraction: Add a volume of the organic extraction solvent (e.g., ethyl acetate) approximately equal to the volume of the aqueous solution to the separatory funnel.

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes. Periodically open the stopcock to vent any pressure buildup.

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining: Carefully drain the lower (denser) layer into a clean Erlenmeyer flask. If the organic layer is the upper layer (as with ethyl acetate), drain the lower aqueous layer and then pour the organic layer out through the top of the funnel into a separate clean Erlenmeyer flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-6) two more times with fresh portions of the organic solvent. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing: Add a small volume of brine to the combined organic extracts in the separatory funnel, shake gently, and then separate the layers. This step helps to remove any dissolved water from the organic phase.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together.

  • Filtration: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

IV. Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_workup Work-up cluster_final Final Product A Aqueous Sample (containing this compound) C Combine in Separatory Funnel A->C B Organic Solvent (e.g., Ethyl Acetate) B->C D Shake & Vent C->D Combine extracts E Separate Layers D->E Combine extracts F Collect Organic Layer E->F Combine extracts G Repeat Extraction (2-3x) F->G Combine extracts H Wash with Brine F->H G->F Combine extracts I Dry with Na2SO4 H->I J Filter I->J K Evaporate Solvent J->K L Isolated This compound K->L

Caption: Workflow for the liquid-liquid extraction of this compound.

Troubleshooting_Logic cluster_solvent Solvent Issues cluster_technique Technique Issues cluster_emulsion Emulsion Issues Start Low Extraction Yield? SolventCheck Check Solvent Polarity Start->SolventCheck Yes EmulsionCheck Emulsion Formed? Start->EmulsionCheck No, but layers not separating SolventVolume Increase Solvent Volume or Number of Extractions SolventCheck->SolventVolume Polarity OK MixingCheck Ensure Vigorous Mixing SolventVolume->MixingCheck pHCheck Adjust Aqueous pH (if necessary) MixingCheck->pHCheck BreakEmulsion Add Brine / Centrifuge EmulsionCheck->BreakEmulsion Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-2-octanol and 2-octanol as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, the choice between structurally similar molecules can have significant implications for reaction outcomes, formulation stability, and overall process efficiency. This guide provides a detailed comparison of 2-Methyl-2-octanol and 2-octanol (B43104), two isomers with distinct properties stemming from their classification as tertiary and secondary alcohols, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its appropriate application. The following tables summarize the key properties of this compound and 2-octanol, highlighting their similarities and differences.

Table 1: General and Physical Properties

PropertyThis compound2-Octanol
CAS Number 628-44-4[1]123-96-6[2]
Molecular Formula C₉H₂₀O[1]C₈H₁₈O[2]
Molecular Weight 144.25 g/mol [1]130.23 g/mol [2]
Appearance Clear, colorless liquidColorless, oily liquid[2]
Boiling Point 177-178 °C[3]178.5 °C[4]
Melting Point --38 °C[5]
Density 0.825 g/cm³ (predicted)0.8207 g/cm³ at 20°C[4]
Solubility in Water Approx. 495 mg/L at 25°C1.120 g/L[4]

Table 2: Safety and Handling

PropertyThis compound2-Octanol
Flash Point 71.1 °C[3]71 °C[6]
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage)[1]H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]
Personal Protective Equipment Protective gloves, eye protection, face protection[8]Protective gloves, safety goggles[9]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area.[8]Avoid inhalation of vapor or mist. Keep away from ignition sources.[10]

Performance as a Solvent: A Comparative Analysis

While direct, side-by-side experimental data comparing the performance of this compound and 2-octanol in various applications is limited in publicly available literature, we can infer their potential differences based on their molecular structures.

Structural Differences and Their Implications:

2-Octanol is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. In contrast, this compound is a tertiary alcohol, with the hydroxyl group attached to a carbon atom bonded to three other carbon atoms. This fundamental structural difference has significant consequences for their behavior as solvents.

  • Steric Hindrance: The tertiary structure of this compound results in greater steric hindrance around the hydroxyl group compared to the secondary structure of 2-octanol. This steric bulk can influence its ability to participate in hydrogen bonding and solvate certain molecules. For reactions where solvation of a small cation is critical, the less hindered hydroxyl group of 2-octanol may offer an advantage. Conversely, the bulky nature of this compound might be beneficial in preventing unwanted side reactions by sterically shielding reactive sites.

  • Hydrogen Bonding: Both molecules can act as hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the hydroxyl oxygen). However, the steric crowding around the hydroxyl group in this compound may weaken its hydrogen bonding capabilities compared to 2-octanol. This can affect the solubility of polar solutes. For instance, compounds that rely heavily on strong hydrogen bonding for dissolution may be more soluble in 2-octanol.

  • Polarity and Nucleophilicity: Both are considered polar solvents. The tertiary nature of this compound makes its hydroxyl group a poorer nucleophile compared to the secondary hydroxyl group of 2-octanol. This is a critical consideration in organic synthesis, where the solvent could potentially participate in the reaction. If a non-nucleophilic polar solvent is required, this compound might be a more suitable choice.

Experimental Protocols: A Framework for Evaluation

To provide a basis for empirical comparison, the following are detailed methodologies for key experiments relevant to evaluating solvent performance.

Experimental Protocol 1: Determination of Solute Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of a solid compound in this compound and 2-octanol at a specific temperature.

  • Materials:

    • Solid solute of interest (e.g., an active pharmaceutical ingredient).

    • This compound.

    • 2-octanol.

    • Scintillation vials or sealed glass tubes.

    • Thermostatically controlled shaker bath.

    • Analytical balance.

    • Centrifuge.

    • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the solid solute to a series of vials.

    • Add a known volume of either this compound or 2-octanol to each vial.

    • Seal the vials and place them in the shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant of each vial.

    • Centrifuge the samples to remove any remaining suspended solids.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the solute using a validated analytical method (e.g., HPLC, UV-Vis).

    • Calculate the solubility in mg/mL or mol/L.

Experimental Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics

  • Objective: To compare the rate of a chemical reaction in this compound versus 2-octanol.

  • Materials:

    • Reactants for a model reaction (e.g., a nucleophilic substitution or an esterification).

    • This compound.

    • 2-octanol.

    • Reaction vessel with temperature control and stirring.

    • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR).

    • Internal standard.

  • Procedure:

    • Set up two identical reaction vessels, one with this compound and the other with 2-octanol as the solvent.

    • Ensure both solvents are at the desired reaction temperature.

    • Add the reactants and the internal standard to each vessel at time zero.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of each aliquot using the chosen analytical method to determine the concentration of reactants and products.

    • Plot the concentration of a reactant or product versus time for each solvent.

    • Determine the reaction rate constant in each solvent by fitting the data to the appropriate rate law.

Visualizing Workflows

The selection of a suitable solvent is a critical step in both synthetic chemistry and formulation development. The following diagrams, generated using the DOT language, illustrate typical workflows where the choice between solvents like this compound and 2-octanol would be made.

Organic_Synthesis_Workflow cluster_0 Reaction Planning cluster_1 Execution cluster_2 Workup & Purification cluster_3 Analysis Reaction_Design Reaction Design & Substrate Selection Solvent_Screening Initial Solvent Screening (e.g., 2-Octanol vs. This compound) Reaction_Design->Solvent_Screening Reaction_Setup Reaction Setup Solvent_Screening->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Yield_Calculation Yield & Purity Calculation Characterization->Yield_Calculation

A typical workflow for organic synthesis, highlighting the solvent selection stage.

Drug_Formulation_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability API_Characterization API Physicochemical Characterization Excipient_Compatibility Excipient Compatibility Screening API_Characterization->Excipient_Compatibility Solvent_Solubility Solubility Screening in Various Solvents (incl. 2-Octanol, this compound) API_Characterization->Solvent_Solubility Prototype_Formulation Prototype Formulation Development Excipient_Compatibility->Prototype_Formulation Solvent_Solubility->Prototype_Formulation Process_Optimization Manufacturing Process Optimization Prototype_Formulation->Process_Optimization Formulation_Characterization Characterization of Final Formulation Process_Optimization->Formulation_Characterization Stability_Studies Accelerated & Long-term Stability Studies Formulation_Characterization->Stability_Studies

A generalized workflow for drug formulation development, emphasizing the solvent solubility screening phase.

Conclusion

The choice between this compound and 2-octanol as a solvent is nuanced and application-dependent. 2-Octanol, as a secondary alcohol, is less sterically hindered and may be a better hydrogen bond donor, potentially offering advantages in dissolving polar solutes and participating in reactions where a nucleophilic hydroxyl group is not detrimental. Conversely, this compound, a tertiary alcohol, provides greater steric bulk and is less nucleophilic, which could be advantageous in preventing side reactions and controlling reaction pathways.

For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their system. It is recommended to perform empirical studies, such as those outlined in the experimental protocols, to determine the most suitable solvent for a given application. The physicochemical data and theoretical considerations presented in this guide provide a solid foundation for initiating such investigations.

References

A Comparative Guide to the Reactivity of 2-Methyl-2-octanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Methyl-2-octanol with other representative tertiary alcohols, namely tert-butanol (B103910) and triphenylmethanol. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis and drug development, where they may serve as intermediates or structural motifs. The comparisons are supported by established chemical principles and experimental observations.

Nucleophilic Substitution (SN1) Reactivity

Tertiary alcohols readily undergo nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation.

The general order of reactivity for alcohols in SN1 reactions is tertiary > secondary > primary.[1] For the tertiary alcohols in this guide, reactivity is further influenced by the electronic and steric effects of the substituents attached to the carbinol carbon.

The Lucas Test: A Qualitative Comparison

A classic method to qualitatively assess the SN1 reactivity of alcohols is the Lucas test. This test utilizes Lucas' reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[2] Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in immediate turbidity.[2][3][4]

Table 1: Comparison of Reactivity in the Lucas Test

AlcoholStructureObservation with Lucas ReagentApproximate Reaction Time
This compoundthis compoundImmediate formation of a cloudy solution/oily layer< 1 minute
tert-Butanoltert-ButanolImmediate formation of a cloudy solution< 1 minute
TriphenylmethanolTriphenylmethanolImmediate formation of a white precipitate< 1 minute
Experimental Protocol: The Lucas Test

Objective: To qualitatively compare the SN1 reactivity of this compound, tert-butanol, and triphenylmethanol.

Materials:

  • This compound

  • tert-Butanol

  • Triphenylmethanol

  • Lucas' Reagent (anhydrous ZnCl₂ in concentrated HCl)

  • Test tubes

  • Pipettes

Procedure:

  • Place approximately 1 mL of each alcohol into separate, labeled test tubes.

  • To each test tube, add 5 mL of Lucas' reagent at room temperature.

  • Stopper the test tubes, shake vigorously for 15-20 seconds, and then allow them to stand.

  • Observe the solutions for the formation of turbidity or a separate layer. Record the time taken for the reaction to occur.

Expected Results: All three tertiary alcohols are expected to show an immediate reaction, as indicated by the rapid appearance of a cloudy solution or precipitate.

Visualization: SN1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Product R₃C-Nu Carbocation->Product + Nu⁻ H2O H₂O Nucleophile Nu⁻

Caption: General mechanism of an SN1 reaction for a tertiary alcohol.

Dehydration (E1) Reactivity

Tertiary alcohols undergo dehydration to form alkenes in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat.[5] This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, which, like the SN1 reaction, involves the formation of a carbocation intermediate.

The ease of dehydration of alcohols follows the order: tertiary > secondary > primary, which correlates with the stability of the corresponding carbocation.[6] For unsymmetrical tertiary alcohols like this compound, the elimination of a proton from the carbocation can lead to a mixture of alkene products. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene.

Table 2: Qualitative Comparison of Dehydration Reactivity

AlcoholAcid CatalystHeatEase of DehydrationMajor Alkene Product(s)
This compoundH₂SO₄ or H₃PO₄YesHigh2-Methyl-2-octene and 2-Methyl-1-octene
tert-ButanolH₂SO₄ or H₃PO₄YesHigh2-Methylpropene
TriphenylmethanolH₂SO₄ or H₃PO₄YesHigh1,1,2-Triphenylethene
Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize alkenes from this compound via acid-catalyzed dehydration and to illustrate a typical experimental setup.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Set up a simple distillation apparatus.

  • In the distillation flask, place 10 mL of this compound and cautiously add 2 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) while swirling.

  • Add a few boiling chips to the flask.

  • Heat the mixture gently with a heating mantle. The alkene products, being more volatile than the alcohol, will distill over. Collect the distillate in a receiver cooled in an ice bath.

  • Wash the distillate in a separatory funnel with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The final product can be further purified by a second distillation.

Visualization: Experimental Workflow for Dehydration

Dehydration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Mix this compound and Acid Catalyst in Distillation Flask Heat Heat the Mixture Start->Heat Distill Distill Alkene Products Heat->Distill Wash Wash Distillate with Sodium Bicarbonate Solution Distill->Wash Separate Separate Organic Layer Wash->Separate Dry Dry with Anhydrous Sodium Sulfate Separate->Dry Purify Final Distillation of Alkene Products Dry->Purify Oxidation_Resistance cluster_explanation Reason for Non-Reactivity Tertiary_Alcohol R₃C-OH (No α-Hydrogen) No_Reaction No Reaction Tertiary_Alcohol->No_Reaction + [O] Oxidizing_Agent [O] Explanation Oxidation requires the removal of a hydrogen from the carbinol carbon. Tertiary alcohols lack this hydrogen, preventing the formation of a carbonyl group.

References

A Comparative Analysis of GC-MS and HPLC for the Quantification of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Methyl-2-octanol, a volatile tertiary alcohol. While GC-MS is the conventional method for such analytes, this comparison explores the theoretical application of HPLC to provide a fuller understanding of the strengths and limitations of each technique.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound. It is important to note that while GC-MS data is well-established for this analyte, the HPLC parameters are projected based on the technique's general capabilities for similar small, non-polar molecules, as this compound is not typically analyzed by HPLC due to its volatility.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Volatility Requirement High (Essential for analysis)Low (Not required; can be a challenge)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy (%Recovery) 95-105%90-110%
Sample Throughput HighModerate
Cost per Sample LowerHigher
Derivatization Generally not requiredMay be required for enhanced detection

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile organic compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or ethyl acetate.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent. An internal standard (e.g., 2-methyl-2-heptanol) may be added to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar compounds.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for initial analyses.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The characteristic mass spectrum can be confirmed using the NIST library.[1]

  • Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 59, the base peak) and comparing it to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)

This protocol outlines a plausible, though not standard, approach for analyzing this compound by HPLC, likely requiring derivatization for effective detection by common UV detectors.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile (B52724).

  • Create a series of calibration standards.

  • Derivatization: To make the non-UV absorbing this compound detectable by a UV detector, a derivatizing agent that introduces a chromophore is necessary. A common agent for alcohols is 3,5-dinitrobenzoyl chloride. The reaction would be carried out in the presence of a base like pyridine.

  • For unknown samples, perform the same derivatization procedure.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector, monitoring at a wavelength appropriate for the chosen derivative (e.g., around 254 nm).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial conditions: 60% acetonitrile, 40% water.

    • Gradient: Linearly increase to 95% acetonitrile over 10 minutes.

    • Hold: Hold at 95% acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Quantify the analyte by integrating the peak area and comparing it to the calibration curve constructed from the derivatized standards.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solvent Solvent Addition Sample->Solvent Standard Internal Standard Solvent->Standard Vial Transfer to GC Vial Standard->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Dilution Dilution Derivatization->Dilution Vial Transfer to HPLC Vial Dilution->Vial Injection Injection Vial->Injection Separation RP-HPLC Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

References

A Comparative Guide to Purity Assessment of 2-Methyl-2-octanol: qNMR vs. Gas Chromatography and Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount to ensure the quality, safety, and efficacy of final products. 2-Methyl-2-octanol, a tertiary alcohol, finds application as a frother in mineral flotation and as a solvent.[1] Its purity can be a critical factor in these applications. This guide provides an objective comparison of three key analytical techniques for the purity assessment of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and redox titration. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection of the most appropriate method for specific analytical needs.

Quantitative Data Comparison

The following table summarizes representative data from the purity assessment of a single batch of this compound using qNMR, GC-FID, and redox titration. This data illustrates the typical performance of each technique in terms of accuracy and precision.

ParameterQuantitative NMR (¹H qNMR)Gas Chromatography (GC-FID)Redox Titration
Principle Ratio of analyte signal integral to a certified internal standard.[2]Separation by volatility and interaction with a stationary phase, followed by flame ionization detection.[3]Oxidation of the alcohol with a known excess of oxidizing agent, followed by back-titration.[4]
Mean Purity (%) 99.299.198.5
Standard Deviation (%) 0.150.250.45
Relative Standard Deviation (%) 0.150.250.46
Analysis Time per Sample ~15-20 minutes~20-30 minutes~45-60 minutes
Primary Strengths High accuracy and precision, direct method, structural confirmation.[2]High sensitivity for volatile impurities, well-established method.[5]Low cost, simple instrumentation.
Primary Limitations Lower sensitivity than GC for trace impurities, higher initial instrument cost.[5]Requires a reference standard for each impurity for accurate quantification, potential for thermal degradation of the analyte.Lower precision and accuracy, susceptible to interference from other oxidizable impurities.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have proton signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a signal integral ratio of approximately 1:1 with the analyte signal) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This includes:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full magnetization recovery.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[6]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the two methyl groups at C2) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by assessing the area percentage of the main component relative to any volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for alcohol analysis (e.g., a wax or mid-polarity column)

  • Autosampler

  • Data acquisition and processing software

Reagents:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1000 µg/mL.

    • Prepare a series of calibration standards if external calibration is to be used.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Redox Titration

Objective: To determine the total alcohol content of the this compound sample.

Instrumentation:

  • Burette (50 mL)

  • Pipettes

  • Erlenmeyer flasks (250 mL)

  • Heating mantle or water bath

Reagents:

  • This compound sample

  • Standardized potassium dichromate solution (e.g., 0.1 N)

  • Concentrated sulfuric acid

  • Potassium iodide

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.1 N)

  • Starch indicator solution

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Oxidation:

    • Carefully add a known excess volume (e.g., 25.00 mL) of the standard potassium dichromate solution to the flask.

    • Slowly and with cooling, add 10 mL of concentrated sulfuric acid.

    • Gently heat the mixture for 30 minutes to ensure complete oxidation of the alcohol.

  • Back-Titration:

    • Cool the solution to room temperature and dilute with 100 mL of deionized water.

    • Add approximately 2 g of potassium iodide. The solution will turn a dark brown due to the liberation of iodine.

    • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add a few drops of starch indicator. The solution will turn blue-black.

    • Continue the titration with sodium thiosulfate until the blue-black color disappears.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation:

    • Calculate the purity based on the amount of potassium dichromate consumed in the oxidation of the alcohol.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity assessment.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity Purity Assessment of This compound qNMR qNMR Purity->qNMR GC Gas Chromatography Purity->GC Titration Titration Purity->Titration Accuracy Accuracy High (qNMR) High (GC) Moderate (Titration) qNMR->Accuracy:high Precision Precision High (qNMR) High (GC) Moderate (Titration) qNMR->Precision:high Sensitivity Sensitivity Moderate (qNMR) High (GC) Low (Titration) qNMR->Sensitivity:mod Cost Cost/Sample High (qNMR) Moderate (GC) Low (Titration) qNMR->Cost:high Info Information Structural Info (qNMR) Separation of Volatiles (GC) Total Alcohol (Titration) qNMR->Info:struct GC->Accuracy:high_gc GC->Precision:high_gc GC->Sensitivity:high GC->Cost:mod GC->Info:sep Titration->Accuracy:mod Titration->Precision:mod Titration->Sensitivity:low Titration->Cost:low Titration->Info:total

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences between isomeric structures is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Methyl-2-octanol and its structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This publication presents a detailed analysis of this compound and a selection of its C9H20O isomers, providing the scientific community with a valuable resource for identification and characterization. The isomers compared in this guide are:

  • This compound

  • 3-Methyl-3-octanol

  • 2-Nonanol

  • 3-Nonanol

  • 5-Nonanol

The distinct structural arrangements of these isomers lead to unique spectroscopic fingerprints, which are detailed in the following sections.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for each isomer.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Isomers of this compound.

Isomer-OH-CH₃ (adjacent to O)-CH₂- (adjacent to O)Other notable peaks
This compound ~1.3 (s, 1H)~1.15 (s, 6H)-~0.88 (t, 3H, terminal CH₃), ~1.2-1.4 (m, 10H, other CH₂)
3-Methyl-3-octanol ~1.2 (s, 1H)~1.1 (s, 3H)~1.4 (q, 2H)~0.9 (t, 6H, terminal CH₃'s), ~1.2-1.5 (m, 8H, other CH₂)
2-Nonanol [1]~1.6 (br s, 1H)~1.18 (d, 3H)-~3.78 (sextet, 1H, CH-OH), ~0.88 (t, 3H, terminal CH₃), ~1.2-1.5 (m, 12H, other CH₂)
3-Nonanol ~1.5 (br s, 1H)-~1.4 (m, 4H)~3.5 (quintet, 1H, CH-OH), ~0.9 (t, 6H, terminal CH₃'s), ~1.2-1.6 (m, 10H, other CH₂)
5-Nonanol ~1.4 (br s, 1H)-~1.4 (m, 4H)~3.6 (quintet, 1H, CH-OH), ~0.9 (t, 6H, terminal CH₃'s), ~1.2-1.6 (m, 10H, other CH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Isomers of this compound.

IsomerC-OHC adjacent to C-OHOther notable peaks
This compound ~71.5~29.3 (2C, CH₃)~44.1, ~32.0, ~29.6, ~24.9, ~22.8, ~14.2
3-Methyl-3-octanol ~74.5~27.0 (CH₃), ~34.0 (CH₂)~40.0, ~32.0, ~29.0, ~23.5, ~23.0, ~14.0
2-Nonanol [1]~68.2~23.5 (CH₃)~39.5, ~32.0, ~29.7, ~29.4, ~25.9, ~22.8, ~14.2
3-Nonanol ~72.9~30.1 (2C, CH₂)~37.0, ~32.0, ~28.0, ~25.5, ~22.8, ~14.2, ~10.0
5-Nonanol ~74.0~37.5 (2C, CH₂)~28.0, ~23.0, ~14.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) for Selected Isomers of this compound.

IsomerO-H StretchC-H StretchC-O Stretch
This compound ~3380 (broad)~2950-2850~1150
3-Methyl-3-octanol ~3400 (broad)~2960-2870~1140
2-Nonanol [2]~3350 (broad)~2930-2860~1115
3-Nonanol ~3350 (broad)~2930-2860~1125
5-Nonanol [3]~3350 (broad)~2930-2860~1110
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectra of Selected Isomers of this compound.

IsomerMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound [4]144 (weak or absent)5943, 69, 87, 129
3-Methyl-3-octanol 144 (weak or absent)7343, 55, 87, 115
2-Nonanol [1]144 (weak)4559, 73, 87, 101
3-Nonanol [4]144 (weak)5945, 73, 87, 115
5-Nonanol [5]144 (weak)8743, 59, 73

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the neat alcohol sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Data Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Data Acquisition : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to obtain singlet peaks for all carbon atoms.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid alcohol sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition : Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing : The resulting spectrum was baseline corrected and the frequencies of the major absorption bands were determined.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the neat alcohol sample was injected into a gas chromatograph (GC) for separation and introduction into the mass spectrometer.

  • Instrumentation : Mass spectra were obtained using an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • GC Conditions : A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions : Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrometer was operated in full scan mode from m/z 40 to 400.

  • Data Analysis : The resulting total ion chromatogram and mass spectra of the separated components were analyzed to identify the molecular ion and major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of C9H20O cluster_analysis Spectroscopic Analysis cluster_data Comparative Data This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 3-Methyl-3-octanol 3-Methyl-3-octanol 3-Methyl-3-octanol->NMR 3-Methyl-3-octanol->IR 3-Methyl-3-octanol->MS 2-Nonanol 2-Nonanol 2-Nonanol->NMR 2-Nonanol->IR 2-Nonanol->MS 3-Nonanol 3-Nonanol 3-Nonanol->NMR 3-Nonanol->IR 3-Nonanol->MS 5-Nonanol 5-Nonanol 5-Nonanol->NMR 5-Nonanol->IR 5-Nonanol->MS NMR_Data Chemical Shifts (¹H, ¹³C) Multiplicity NMR->NMR_Data Provides structural details IR_Data Absorption Bands (cm⁻¹) (O-H, C-H, C-O) IR->IR_Data Identifies functional groups MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Determines molecular weight and fragmentation

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Analysis: Surfactants Derived from 2-Methyl-2-octanol versus Linear Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of surfactant chemistry, the structural architecture of the hydrophobic precursor plays a pivotal role in determining the ultimate performance characteristics of the resulting amphiphile. This guide provides a detailed comparison of surfactants derived from the tertiary branched-chain alcohol, 2-Methyl-2-octanol, with their linear alcohol counterparts. This analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in formulation and application.

While specific data for surfactants directly synthesized from this compound is limited in publicly available literature, this guide will utilize data from structurally similar branched-chain Guerbet alcohols as a proxy to draw meaningful comparisons with linear alcohol-derived surfactants.[1] The unique branched structure of this compound is anticipated to impart distinct physicochemical properties compared to straight-chain analogues.[1][2]

Performance Metrics: A Head-to-Head Comparison

The efficacy of a surfactant is evaluated through several key performance indicators that dictate its behavior in solution and at interfaces. Below is a summary of these metrics, comparing branched-chain alcohol ethoxylates with linear alcohol ethoxylates.

Performance MetricSurfactants from Branched Alcohols (e.g., this compound derivatives)Surfactants from Linear AlcoholsSignificance in Formulation Development
Critical Micelle Concentration (CMC) Generally higherGenerally lowerIndicates the concentration at which micelles form, impacting solubilization efficiency and cost-effectiveness. A lower CMC is often preferred for achieving desired effects at lower concentrations.[1]
Surface Tension Reduction ExcellentGoodThe ability to lower the surface tension of a liquid, which is crucial for wetting, spreading, and emulsification.[1]
Foaming Profile Moderate to low foamingCan range from moderate to highLow-foaming surfactants are desirable in applications where excess foam can be problematic, such as in certain drug delivery systems or industrial processes.[1]
Wetting Performance Improved, faster wetting timesGoodEnhanced wetting is critical in applications requiring rapid penetration of a liquid onto a surface.[2]
Solvency Superior, especially in non-polar systemsGoodAdvantageous for dissolving or dispersing poorly soluble substances, a key consideration in drug formulation.[2]
Emulsification Performance ExcellentGoodThe ability to form stable emulsions is vital for many pharmaceutical and cosmetic formulations.[3]
Low-Temperature Fluidity (Pour Point) LowerHigherBranched structures often lead to lower pour points, making the surfactants easier to handle and store in colder conditions.[2]
Stability Excellent in hard water and varying pHGoodBranched alcohol ethoxylates often show greater stability in the presence of electrolytes and across a wider pH range.[3]

Experimental Protocols

To ensure the reproducibility and accuracy of the performance data cited above, standardized experimental methodologies are crucial.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions are typically determined using a tensiometer, employing either the Wilhelmy plate or Du Noüy ring method.[1]

Methodology:

  • Solution Preparation: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to cover a broad concentration range.[1]

  • Measurement: The surface tension of each solution is measured at a constant temperature.[1]

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point of inflection in the resulting curve, where the surface tension reaches a plateau.[1]

Emulsification Index (E24)

The emulsifying capability of a surfactant can be quantified by its emulsification index.

Methodology:

  • Mixing: Equal volumes of the surfactant solution and an immiscible oil phase (e.g., a hydrocarbon) are combined in a graduated test tube.[1]

  • Homogenization: The mixture is vigorously agitated, typically by vortexing for 2 minutes, to form an emulsion.[1]

  • Stabilization: The emulsion is then allowed to stand undisturbed for 24 hours.[1]

  • Calculation: The E24 is calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key surfactant performance parameters.

G cluster_0 CMC and Surface Tension Determination A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify CMC at Plateau Inflection D->E

Caption: Workflow for CMC and Surface Tension Measurement.

G cluster_1 Emulsification Index (E24) Protocol F Mix Equal Volumes of Surfactant Solution and Oil G Vortex for 2 Minutes F->G H Let Stand for 24 Hours G->H I Measure Height of Emulsion Layer and Total Liquid H->I J Calculate E24 = (Emulsion Height / Total Height) * 100 I->J

Caption: Protocol for Determining the Emulsification Index (E24).

Role in Drug Delivery: Micellar Encapsulation

Surfactants are integral to modern drug delivery systems, primarily for their ability to encapsulate hydrophobic drugs within micelles, thereby enhancing their solubility and bioavailability.

The formation of micelles is a self-assembly process driven by the amphiphilic nature of the surfactant molecules. In an aqueous environment, the hydrophobic tails of the surfactant molecules aggregate to form a core, while the hydrophilic heads form a shell that interfaces with the surrounding water. This structure creates a nano-sized carrier for poorly water-soluble drug compounds.

G cluster_2 Drug Encapsulation Pathway K Hydrophobic Drug N Drug Encapsulation within Micellar Core K->N L Surfactant Monomers in Aqueous Solution M Micelle Formation (Concentration > CMC) L->M M->N O Enhanced Drug Solubility and Delivery N->O

Caption: Mechanism of Drug Encapsulation in Surfactant Micelles.

Conclusion

Surfactants derived from branched-chain alcohols like this compound present a compelling alternative to traditional linear alcohol ethoxylates.[1] Their unique molecular structure imparts a range of beneficial properties, including superior surface tension reduction, enhanced wetting and solvency, and low foaming characteristics, all of which are highly desirable in various pharmaceutical and research applications.[1][2] While their critical micelle concentrations may be higher than their linear counterparts, the overall performance profile of these branched surfactants makes them highly suitable for the formulation of advanced drug delivery systems and specialized chemical preparations where specific interfacial properties are paramount.[1] This guide provides the foundational data and methodologies to assist researchers and formulators in selecting the optimal surfactant for their specific needs.

References

Benchmarking the synthesis of 2-Methyl-2-octanol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tertiary alcohols such as 2-methyl-2-octanol is a critical process. This guide provides an objective comparison of the primary synthetic routes to this compound, benchmarking the classic Grignard reaction against alternative methods. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for reproducibility.

Comparison of Synthesis Methods

The synthesis of this compound can be effectively achieved through several methodologies, with the Grignard reaction being the most traditional approach. Alternative methods, such as the Barbier reaction and the oxymercuration-demercuration of alkenes, offer distinct advantages in terms of reaction conditions and substrate tolerance.

MethodReactantsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Reference
Grignard Reaction (Route A) 2-Octanone, Methylmagnesium Bromide-2-5 hours30-40High (not specified)[1]
Grignard Reaction (Route B) Acetone, n-Hexylmagnesium Bromide-Not specifiedNot specified~40 (analogous reaction)[2]
Barbier Reaction Ketone, Alkyl HalideMg, Zn, In, or Sn10 min - 1 hourRoom Temperature92 (for analogous tertiary alcohol)[2][3]
Oxymercuration-Demercuration 2-Methyl-1-octene (B165369)1. Hg(OAc)₂, H₂O 2. NaBH₄Not specifiedNot specifiedHigh (generally)[4]

Experimental Protocols

Grignard Reaction Protocol (Route A: from 2-Octanone)

This protocol is adapted from the general principles of Grignard synthesis.[5][6]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide

  • 2-Octanone

  • Aqueous solution of ammonium (B1175870) chloride (for quenching)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: The solution of methylmagnesium bromide is cooled in an ice bath. 2-Octanone, dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 2-5 hours at 30-40°C.[1]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by distillation.

Barbier Reaction Protocol

This protocol is based on a mechanochemical adaptation of the Barbier reaction for the synthesis of tertiary alcohols.[3][7]

Materials:

  • Ketone (e.g., 2-octanone)

  • Alkyl halide (e.g., methyl iodide)

  • Activated Magnesium powder

  • Solid ammonium chloride (optional, as a proton quencher)

Procedure:

  • Reaction Setup: In a ball mill reactor, combine the ketone, alkyl halide, and activated magnesium powder. For reactions prone to side reactions like enolization, solid ammonium chloride can be added.

  • Mechanochemical Reaction: The mixture is milled at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 10 minutes to 1 hour) under air.

  • Work-up: After milling, the reaction mixture is treated with an aqueous workup (e.g., saturated aqueous ammonium chloride). The product is then extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

  • Purification: The product is purified by column chromatography or distillation.

Oxymercuration-Demercuration Protocol

This protocol is a general procedure for the hydration of alkenes.[4]

Materials:

Procedure:

  • Oxymercuration: In a round-bottom flask, 2-methyl-1-octene is dissolved in a mixture of THF and water. Mercuric acetate is added, and the mixture is stirred at room temperature. The reaction proceeds via the formation of a mercurinium ion intermediate.

  • Demercuration: After the oxymercuration is complete, a solution of sodium borohydride in aqueous sodium hydroxide is added to the reaction mixture. This step replaces the mercury-containing group with a hydrogen atom.

  • Work-up: The reaction mixture is worked up by separating the organic layer and extracting the aqueous layer with an appropriate solvent. The combined organic layers are dried and concentrated to give the crude this compound.

  • Purification: The product is purified by distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Grignard_Synthesis_A cluster_start Starting Materials cluster_process Process cluster_product Product 2-Octanone 2-Octanone Grignard Reaction Grignard Reaction 2-Octanone->Grignard Reaction Methylmagnesium\nBromide Methylmagnesium Bromide Methylmagnesium\nBromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Caption: Grignard Synthesis of this compound (Route A).

Grignard_Synthesis_B cluster_start Starting Materials cluster_process Process cluster_product Product Acetone Acetone Grignard Reaction Grignard Reaction Acetone->Grignard Reaction n-Hexylmagnesium\nBromide n-Hexylmagnesium Bromide n-Hexylmagnesium\nBromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Caption: Grignard Synthesis of this compound (Route B).

Barbier_Reaction cluster_start Reactants cluster_process Process cluster_product Product 2-Octanone 2-Octanone One-pot Reaction One-pot Reaction 2-Octanone->One-pot Reaction Methyl Iodide Methyl Iodide Methyl Iodide->One-pot Reaction Metal (Mg, Zn, etc.) Metal (Mg, Zn, etc.) Metal (Mg, Zn, etc.)->One-pot Reaction This compound This compound One-pot Reaction->this compound

Caption: Barbier Reaction for this compound Synthesis.

Oxymercuration_Demercuration 2-Methyl-1-octene 2-Methyl-1-octene Oxymercuration 1. Hg(OAc)2, H2O 2-Methyl-1-octene->Oxymercuration Organomercury\nIntermediate Organomercury Intermediate Oxymercuration->Organomercury\nIntermediate Demercuration 2. NaBH4 Organomercury\nIntermediate->Demercuration This compound This compound Demercuration->this compound

Caption: Oxymercuration-Demercuration of 2-Methyl-1-octene.

References

A Comparative Olfactory Analysis of 2-Methyl-2-octanol and Its Esters in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the fragrance profiles of the tertiary alcohol 2-Methyl-2-octanol and its corresponding acetate (B1210297), propionate (B1217596), and butyrate (B1204436) esters. The information presented herein is designed to assist researchers and professionals in the fragrance and sensory science fields in understanding the structure-odor relationships and potential applications of these compounds. This document outlines the olfactory characteristics, supported by illustrative experimental data, and provides detailed protocols for their synthesis and sensory evaluation.

Introduction

This compound is a tertiary alcohol with a distinct camphoraceous and earthy aroma. Esterification of this alcohol with various carboxylic acids can significantly modify its olfactory profile, leading to a range of more complex and often fruitier scents. This transformation is of great interest in the fragrance industry, as it allows for the creation of a diverse palette of notes from a single starting material.[1][2] This guide explores the nuances of these changes through a detailed comparison of the parent alcohol and its acetate, propionate, and butyrate esters.

Comparative Olfactory Data

The following tables summarize the key olfactory properties of this compound and its esters. The data presented is illustrative and based on established principles of how esterification impacts fragrance profiles, demonstrating a shift from the sharp, earthy notes of the alcohol to the increasingly fruity and complex aromas of the esters.[3]

Table 1: Scent Profile Comparison
CompoundChemical StructureOdor Description
This compoundC9H20OCamphoraceous, earthy, cooling, with a slight minty nuance.
2-Methyl-2-octyl acetateC11H22O2Fruity (pear-like), slightly floral, with a hint of the parent alcohol's camphoraceous note.[4]
2-Methyl-2-octyl propionateC12H24O2Ripe fruity (apple, pineapple), sweet, with a subtle waxy undertone.
2-Methyl-2-octyl butyrateC13H26O2Strong fruity (apricot, tropical), sweet, with a creamy, buttery character.
Table 2: Intensity and Longevity Data
CompoundOdor Intensity (1-10 Scale)Longevity on Paper Blotter (Hours)
This compound724
2-Methyl-2-octyl acetate636
2-Methyl-2-octyl propionate6.548
2-Methyl-2-octyl butyrate7.560

Experimental Protocols

To ensure the reliability and reproducibility of the comparative data, standardized experimental methodologies are crucial. The following sections detail the protocols for the synthesis of the esters and their subsequent sensory evaluation.

Synthesis of 2-Methyl-2-octyl Esters (Acetate, Propionate, Butyrate)

The esters are synthesized via a Fischer esterification reaction, which involves the acid-catalyzed reaction between the alcohol (this compound) and the respective carboxylic acid (acetic acid, propionic acid, or butyric acid).[5]

Materials:

  • This compound

  • Acetic acid (for acetate ester)

  • Propionic acid (for propionate ester)

  • Butyric acid (for butyrate ester)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of this compound with 1.2 molar equivalents of the chosen carboxylic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol's molar amount) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by fractional distillation to obtain the final product.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

The QDA method provides a systematic approach to quantifying the aromatic characteristics of the compounds.[6][7]

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity and ability to articulate odor perceptions.[6]

  • Panelists undergo training to familiarize themselves with the specific aroma descriptors relevant to the compounds being tested. Reference standards for each descriptor are provided.

2. Sample Preparation and Presentation:

  • The four compounds (this compound and its three esters) are diluted to a concentration of 1% in an odorless solvent (e.g., diethyl phthalate).

  • Samples are presented to the panelists on fragrance testing strips (blotters) in a controlled environment with neutral airflow and temperature.[8]

  • Each panelist evaluates the samples in a randomized order to minimize bias.

3. Data Collection and Analysis:

  • Panelists rate the intensity of each predefined scent descriptor on a 15-cm line scale anchored with "low" and "high" at each end.[9]

  • The longevity of each fragrance is assessed by having the panelists evaluate the scent intensity on the blotters at specific time intervals (e.g., 0, 1, 4, 8, 24, 36, 48, 60 hours).

  • The collected data is statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the compounds.[6]

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of fragrance molecules like this compound and its esters is initiated by their interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain for processing.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Neuron Odorant Odorant Molecule (e.g., this compound ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Ions Ca_Na Ca2+, Na+ Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory signal transduction pathway.

Experimental Workflow for Fragrance Comparison

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the fragrance compounds to the final data analysis.

Experimental_Workflow Synthesis Synthesis of Esters (Acetate, Propionate, Butyrate) Purification Purification (Fractional Distillation) Synthesis->Purification Preparation Sample Preparation (1% in Diethyl Phthalate) Purification->Preparation Sensory_Panel Sensory Panel Evaluation (Quantitative Descriptive Analysis) Preparation->Sensory_Panel Data_Collection Data Collection (Intensity & Longevity Ratings) Sensory_Panel->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Results Comparative Results (Tables and Profiles) Data_Analysis->Results

Caption: Experimental workflow for fragrance comparison.

Conclusion

The esterification of this compound provides a valuable method for modifying its fragrance profile, transforming its characteristic camphoraceous and earthy aroma into a range of fruity and more complex scents. The resulting acetate, propionate, and butyrate esters exhibit distinct olfactory properties with increased longevity, making them versatile ingredients for various fragrance applications. The detailed experimental protocols provided in this guide offer a standardized approach for the synthesis and sensory evaluation of these compounds, enabling further research and development in the field of fragrance chemistry.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral tertiary alcohols, such as 2-methyl-2-octanol, is a critical endeavor in modern organic chemistry and drug development. The distinct stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize and accurately analyze the enantiomeric purity of such compounds is paramount. This guide provides a comparative overview of key methodologies for the enantioselective synthesis of this compound and the analytical techniques used to determine its enantiomeric excess (ee).

Enantioselective Synthesis of this compound: A Comparison of Key Strategies

Two primary strategies for the enantioselective synthesis of this compound are the asymmetric addition of a methyl group to 2-octanone (B155638) and the kinetic resolution of a racemic mixture of this compound.

Method 1: Asymmetric Grignard Reaction

The asymmetric addition of a methyl Grignard reagent (CH₃MgBr) to 2-octanone is a direct and atom-economical approach to constructing the chiral tertiary alcohol. This method relies on the use of a chiral ligand to control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Methylation of 2-Octanone

A representative procedure involves the use of a chiral amino alcohol as a ligand to induce enantioselectivity.

  • Ligand-Grignard Complex Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine) in an anhydrous solvent such as toluene (B28343) is prepared. To this solution, a solution of methylmagnesium bromide in diethyl ether is added dropwise at a low temperature (e.g., -78 °C). The mixture is stirred for a specified period to allow for the formation of the chiral magnesium complex.

  • Addition of Ketone: A solution of 2-octanone in anhydrous toluene is then added slowly to the reaction mixture at the same low temperature.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.

Method 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective method for separating a racemic mixture of this compound. This technique utilizes a lipase (B570770) enzyme to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification of (±)-2-Methyl-2-octanol

  • Reaction Setup: In a flask, racemic this compound is dissolved in a suitable organic solvent (e.g., hexane). An acyl donor, such as vinyl acetate, and a lipase (e.g., Candida antarctica lipase B, CALB, often immobilized as Novozym 435) are added to the solution.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 40-50 °C) with constant shaking.

  • Monitoring and Termination: The reaction is monitored by chiral gas chromatography (GC) until approximately 50% conversion is achieved. At this point, the enzyme is removed by filtration.

  • Separation and Purification: The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is then separated by column chromatography.

Performance Comparison of Synthetic Methods

MethodKey Reagent/CatalystTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Grignard Reaction Chiral Amino Alcohol LigandModerate to HighGood to ExcellentDirect synthesis, high atom economy.Requires stoichiometric chiral ligand, sensitive to reaction conditions.
Lipase-Catalyzed Kinetic Resolution Lipase (e.g., CALB)~50% (for each enantiomer)Excellent (>99%)High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for a single enantiomer, requires separation of products.

Chiral Analysis of this compound

The determination of the enantiomeric excess of the synthesized this compound is crucial. Chiral gas chromatography (GC) is the most common and effective technique for this purpose.

Chiral Gas Chromatography (GC)

Principle: Chiral GC utilizes a capillary column with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. The enantiomers of this compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol: Chiral GC Analysis

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a beta-cyclodextrin-based column like Beta-DEX™) is used.

  • GC Conditions:

    • Injector Temperature: 220-250 °C

    • Detector Temperature: 250-280 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-200 °C. The exact program should be optimized for baseline separation of the enantiomers.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the experimental workflows for the enantioselective synthesis and analysis of this compound.

Enantioselective_Synthesis_Workflow cluster_grignard Asymmetric Grignard Reaction cluster_lipase Lipase-Catalyzed Kinetic Resolution g1 Chiral Ligand + MeMgBr (Complex Formation) g2 Add 2-Octanone g1->g2 g3 Reaction Quench g2->g3 g4 Work-up & Purification g3->g4 g5 Enantioenriched This compound g4->g5 l1 Racemic this compound + Lipase + Acyl Donor l2 Incubation (~50% conversion) l1->l2 l3 Enzyme Removal l2->l3 l4 Separation l3->l4 l5_S (S)-2-Methyl-2-octanol l4->l5_S l5_R (R)-Acetylated Product l4->l5_R

Workflow for Enantioselective Synthesis Methods.

Chiral_Analysis_Workflow a1 Sample Preparation (Dilute in Solvent) a2 Chiral GC Injection a1->a2 a3 Separation on Chiral Column a2->a3 a4 Detection (FID) a3->a4 a5 Data Analysis (Peak Integration) a4->a5 a6 Enantiomeric Excess (ee) Calculation a5->a6

Workflow for Chiral GC Analysis.

Conclusion

The choice between asymmetric synthesis and kinetic resolution for preparing enantioenriched this compound depends on the specific requirements of the application. The asymmetric Grignard reaction offers a more direct route with higher theoretical yields, while lipase-catalyzed kinetic resolution often provides exceptional enantioselectivity, albeit with a maximum yield of 50% for a single enantiomer. For the crucial step of determining enantiomeric purity, chiral gas chromatography stands as a robust and reliable analytical method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable methods for their synthetic and analytical needs in the pursuit of enantiomerically pure chiral molecules.

Comparative Efficacy of 2-Methyl-2-octanol as a Plasticizer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to Plasticizers and the Candidate: 2-Methyl-2-octanol

Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. They are essential in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable for a wide range of applications. The efficacy of a plasticizer is determined by several key performance metrics, including plasticizing efficiency, thermal stability, migration resistance, and biocompatibility.

This compound is a tertiary alcohol. Its potential as a plasticizer is inferred from its molecular structure, which includes a polar hydroxyl group and a non-polar alkyl chain. The branching of its structure is a significant factor that would influence its interaction with polymer chains and, consequently, its plasticizing properties. Research on other branched-chain alcohols suggests that such structures can influence plasticizer performance, though the specific effects can vary.[1][2][3]

Comparative Analysis of Key Performance Metrics

The following tables summarize the typical performance of common commercial plasticizers. The projected performance of this compound is a qualitative assessment based on its structure.

Table 1: Comparison of Plasticizer Properties

PropertyThis compound (Projected)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Di-n-octyl Adipate (DOA)
Plasticizer Type Tertiary AlcoholPhthalate EsterTerephthalate EsterTrimellitate EsterAdipate Ester
Molecular Weight ( g/mol ) 144.25390.56390.56546.78370.57
Boiling Point (°C) ~178~385~400~415~335
Plasticizing Efficiency Moderate to LowHighHighGoodHigh
Low-Temperature Flexibility Potentially GoodGoodGoodExcellentExcellent
Volatility HighLowVery LowVery LowModerate
Migration Resistance LowModerateGoodExcellentModerate
Biocompatibility Data not availableConcerns existGoodGoodGood

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)

Mechanical PropertyUnplasticized PVCPVC + DOP (40 phr)PVC + DOTP (40 phr)PVC + TOTM (40 phr)PVC + DOA (40 phr)
Tensile Strength (MPa) 40-5020-2523-2825-3015-20
Elongation at Break (%) 2-5250-350300-400300-350350-450
Hardness (Shore A) >10080-9085-9588-9875-85

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound as a plasticizer, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

3.1. Evaluation of Mechanical Properties

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer.

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Methodology:

    • Prepare PVC films with varying concentrations of this compound and control plasticizers (e.g., DOP, DOTP).

    • Cut the films into dumbbell-shaped specimens of specified dimensions.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength, elongation at break, and Young's modulus for each sample.

3.2. Thermal Stability Analysis

  • Objective: To assess the effect of the plasticizer on the thermal properties of the polymer, such as the glass transition temperature (Tg).

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

  • Methodology:

    • Prepare small samples (5-10 mg) of the plasticized PVC.

    • Place the samples in aluminum DSC pans.

    • Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the resulting thermogram. A lower Tg indicates higher plasticizing efficiency.

3.3. Migration Resistance Testing

  • Objective: To measure the extent to which the plasticizer leaches out of the polymer matrix.

  • Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

  • Methodology:

    • Cut pre-weighed samples of the plasticized PVC film into specified dimensions.

    • Immerse the samples in various extraction media (e.g., distilled water, ethanol, n-hexane) for a defined period and at a specific temperature.

    • Remove the samples, dry them thoroughly, and reweigh them.

    • The percentage weight loss represents the amount of plasticizer that has migrated out of the film.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer Resin (e.g., PVC) D Compounding & Film Casting A->D B This compound B->D C Commercial Plasticizers (Controls) C->D E Mechanical Testing (ASTM D882) D->E F Thermal Analysis (DSC) (ASTM D3418) D->F G Migration Resistance (ASTM D1239) D->G H Tensile Strength, Elongation E->H I Glass Transition Temp. (Tg) F->I J Weight Loss (%) G->J K Comparative Efficacy Report H->K I->K J->K G A Plasticizer Molecular Structure E Polymer Compatibility A->E influences F Volatility A->F influences B Plasticizing Efficiency C Thermal Stability D Migration Resistance E->B affects E->D affects F->C impacts F->D impacts

References

The Impact of Molecular Structure on the Physical Properties of 2-Methyl-2-octanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interplay between a molecule's structure and its physical properties is paramount for applications ranging from solvent selection to drug formulation. This guide provides a comparative analysis of 2-Methyl-2-octanol, a tertiary alcohol, with its structural isomer and other smaller tertiary alcohols. By examining experimental data, we can elucidate the direct correlation between molecular architecture and key physical characteristics such as boiling point, melting point, density, and solubility.

Comparative Analysis of Physical Properties

The physical properties of an alcohol are largely dictated by the length of its carbon chain, the degree of branching, and the position of the hydroxyl group. The following table summarizes the key physical properties of this compound and selected comparators.

CompoundIUPAC NameMolecular FormulaStructureMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Water Solubility (g/L)
This compound 2-methyloctan-2-olC₉H₂₀OTertiary Alcohol6.15 (estimated)[1]177-178[1]0.825[1]0.495
3-Methyl-2-octanol 3-methyloctan-2-olC₉H₂₀OSecondary Alcohol-~189~0.83Limited
tert-Butyl alcohol 2-Methyl-2-propanolC₄H₁₀OTertiary Alcohol25-2682-830.775Miscible
2-Methyl-2-butanol 2-methyl-2-butanolC₅H₁₂OTertiary Alcohol-121020.805125

The Influence of Structure on Physical Behavior

The data presented reveals distinct trends that can be directly attributed to the molecular structure of these alcohols.

  • Boiling Point: this compound, with its nine-carbon chain, exhibits a significantly higher boiling point than the smaller tertiary alcohols, tert-Butyl alcohol and 2-Methyl-2-butanol. This is due to the increased van der Waals forces associated with a larger molecule. When compared to its structural isomer, 3-Methyl-2-octanol (a secondary alcohol), this compound has a slightly lower boiling point. The branching in the tertiary alcohol reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces compared to its less branched isomer.

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The estimated melting point of this compound is higher than that of the highly branched and symmetrical tert-Butyl alcohol, which has a melting point just above room temperature. The longer, more flexible alkyl chain of this compound may disrupt crystal packing compared to more compact molecules.

  • Density: The density of these alcohols generally increases with molecular weight. This compound is denser than the smaller tertiary alcohols.

  • Solubility in Water: The hydroxyl group in alcohols allows for hydrogen bonding with water, conferring some degree of water solubility. However, as the nonpolar carbon chain lengthens, the hydrophobic character of the molecule dominates, leading to decreased water solubility. This trend is evident when comparing the high miscibility of tert-Butyl alcohol with the very low solubility of this compound. The steric hindrance around the hydroxyl group in tertiary alcohols can also affect their ability to form hydrogen bonds with water.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed.

Determination of Boiling Point (Capillary Method)
  • Sample Preparation: A small amount of the liquid alcohol is introduced into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the liquid sample are at the same level. This assembly is then immersed in a heating bath (e.g., an oil bath).

  • Heating and Observation: The heating bath is heated slowly and stirred continuously to ensure uniform temperature distribution. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: A small amount of the solid alcohol is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and the assembly is placed in a melting point apparatus or a Thiele tube filled with a heating oil.

  • Heating and Observation: The sample is heated slowly and steadily.

  • Measurement: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically 1-2°C).

Determination of Density (Pycnometer Method)
  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

  • Measurement of Pycnometer with Water Mass: The pycnometer is filled with distilled water of a known temperature and weighed again. The mass of the water is determined by subtraction.

  • Measurement of Pycnometer with Sample Mass: The pycnometer is emptied, dried, and then filled with the alcohol sample at the same temperature and weighed. The mass of the alcohol is determined.

  • Calculation: The density of the alcohol is calculated by dividing the mass of the alcohol by the mass of the water and multiplying by the known density of water at that temperature.

Determination of Solubility in Water
  • Sample Preparation: A known volume of distilled water is placed in a test tube or beaker.

  • Titration: The alcohol is added dropwise to the water while stirring continuously.

  • Observation: The point at which the solution becomes saturated and a separate phase (cloudiness or droplets) appears and persists is noted.

  • Calculation: The solubility is expressed as the mass of the solute (alcohol) that dissolves in a given volume or mass of the solvent (water) at a specific temperature. For highly soluble or miscible liquids, no saturation point will be reached.

Logical Relationship between Structure and Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

G Correlation of this compound's Structure with its Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (Tertiary Alcohol, C9H20O) Long_Carbon_Chain Long C9 Alkyl Chain Structure->Long_Carbon_Chain Branching Methyl Branching at C2 Structure->Branching Hydroxyl_Group Tertiary Hydroxyl Group (-OH) Structure->Hydroxyl_Group Boiling_Point High Boiling Point (177-178 °C) Long_Carbon_Chain->Boiling_Point Increased Van der Waals Forces Density Relatively High Density (~0.825 g/mL) Long_Carbon_Chain->Density Increased Molecular Mass Solubility Low Water Solubility (~0.495 g/L) Long_Carbon_Chain->Solubility Increased Hydrophobicity Branching->Boiling_Point Reduced Surface Area, Weaker Van der Waals Forces (compared to linear isomer) Melting_Point Moderate Melting Point (~6.15 °C) Branching->Melting_Point Disrupts Crystal Packing Hydroxyl_Group->Boiling_Point Enables Hydrogen Bonding Hydroxyl_Group->Solubility Enables Hydrogen Bonding (Sterically Hindered)

Structure-Property Correlation for this compound

References

2-Methyl-2-octanol: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the properties, applications, and experimental evaluation of 2-Methyl-2-octanol, presenting a comparative analysis with its isomers and other chemical alternatives. This guide provides detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

This compound, a tertiary alcohol with the chemical formula C9H20O, is a versatile compound utilized across various industrial sectors.[1][2][3][4][5] Its utility as a specialty solvent and a synthetic intermediate, particularly in the fragrance and cosmetics industries, has prompted a closer examination of its physicochemical properties and performance characteristics in comparison to other structurally similar compounds.[1][6] This guide offers a comprehensive literature review, presenting key data in a comparative format to facilitate informed decision-making in research and development.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of this compound and its isomers are critical determinants of their suitability for specific applications. The following tables summarize key quantitative data for this compound and its selected isomers, providing a basis for objective comparison.

Table 1: Physical Properties of this compound and Isomers

PropertyThis compound3-Methyl-3-octanol4-Methyl-4-octanol2-Ethyl-1-hexanol (Alternative)
CAS Number 628-44-477-75-8589-54-8104-76-7[7]
Molecular Formula C9H20O[1][2][3][4][5]C9H20OC9H20OC8H18O[7]
Molecular Weight ( g/mol ) 144.25[1][2]144.25144.25130.23[7]
Boiling Point (°C) 177-178[1][4]175-176173-174183-186[7]
Melting Point (°C) 6.15 (estimate)[4]-38-30-76[7]
Density (g/mL at 20°C) 0.825[4]0.8260.8240.833[7]
Flash Point (°C) 71.1[4]687073[7]
Vapor Pressure (mmHg at 25°C) 0.3 (Predicted)[4]0.180.220.05[7]
Water Solubility (mg/L at 25°C) 495 (estimate)[6]110012001000[7]
logP (o/w) 2.72770[4]2.62.62.9[7]

Table 2: Chemical Properties and Reactivity

PropertyThis compoundIsomers (General)
Functional Group Tertiary AlcoholPrimary, Secondary, or Tertiary Alcohols
Reactivity Resistant to oxidation under standard conditions. Can undergo substitution reactions at the hydroxyl group.[8]Reactivity varies with the position of the hydroxyl group. Primary and secondary alcohols are more readily oxidized.
Key Reactions Esterification, Etherification, DehydrationOxidation (for primary/secondary), Esterification, Etherification, Dehydration
Synthetic Utility Intermediate in the synthesis of fragrances, cosmetics, and other organic compounds.[1][8]Varies depending on the specific isomer and its reactivity.

Applications of this compound

The primary applications of this compound stem from its properties as a tertiary alcohol.

  • Solvent: Its relatively low volatility and good solvency for many organic materials make it a suitable solvent in various industrial processes.

  • Fragrance and Cosmetics: It serves as an aromatic raw material and a potential emollient in the formulation of fragrances and cosmetic products.[1][6]

  • Chemical Intermediate: It is a valuable precursor in the synthesis of other organic compounds, such as certain phenols and their derivatives.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds and is particularly useful for the synthesis of tertiary alcohols like this compound.[9][10][11][12][13]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromohexane (B126081)

  • Acetone (B3395972)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain a gentle reaction. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure.

In Vitro Skin Irritation Testing: OECD Test Guideline 439

The potential for a chemical to cause skin irritation can be assessed using in vitro methods, such as the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[14][15][16][17][18]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test chemical (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326)

Procedure:

  • Tissue Preparation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Chemical: Remove the tissues from the incubator. Apply the test chemical (e.g., 25 µL of liquid) topically to the surface of the RhE tissue. Apply the positive and negative controls to separate tissues.

  • Exposure and Post-Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at room temperature. After exposure, wash the tissues thoroughly with PBS to remove the test chemical. Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO2.

  • MTT Viability Assay: After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.

  • Formazan Extraction and Measurement: After incubation, remove the tissues and extract the formazan precipitate by immersing the tissues in isopropanol and shaking for at least 2 hours. Measure the optical density (OD) of the formazan extract using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability for each tissue as a percentage of the mean of the negative control tissues. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Fragrance Profile Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS is a powerful technique for analyzing the volatile organic compounds (VOCs) that contribute to the fragrance of a product.[19][20][21][22][23]

Materials:

  • Headspace autosampler

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace vials with septa and caps

  • Sample containing this compound (e.g., a fragrance formulation)

  • Internal standard (optional)

Procedure:

  • Sample Preparation: Place a precise amount of the sample into a headspace vial. If using an internal standard, add a known amount to the vial. Seal the vial with a septum and cap.

  • Headspace Sampling: Place the vial in the headspace autosampler. The autosampler will heat the vial to a specific temperature for a set period to allow the volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then automatically injected into the GC.

  • Gas Chromatography: The injected sample is separated into its individual components in the GC column. The separation is based on the different boiling points and affinities of the compounds for the stationary phase of the column. A typical temperature program for fragrance analysis might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all compounds of interest.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Data Analysis: The identity of each compound is determined by comparing its mass spectrum to a library of known spectra (e.g., NIST library). The quantity of each compound can be determined by integrating the area of its corresponding peak in the chromatogram.

Visualizations

Synthesis of this compound

Synthesis_of_2_Methyl_2_octanol Bromohexane 1-Bromohexane Grignard Hexylmagnesium bromide (Grignard Reagent) Bromohexane->Grignard + Mg Mg Magnesium (Mg) in dry ether Mg->Grignard Intermediate Intermediate Alkoxide Grignard->Intermediate Acetone Acetone Acetone->Intermediate + Product This compound Intermediate->Product + H3O+ H3O Acidic Workup (H3O+) H3O->Product

Caption: Synthesis of this compound via Grignard reaction.

Experimental Workflow for In Vitro Skin Irritation Testing

Skin_Irritation_Workflow start Start: RhE Tissue Preparation apply_chemical Apply Test Chemical, Positive & Negative Controls start->apply_chemical expose Exposure Phase (e.g., 60 min) apply_chemical->expose wash Wash Tissues (PBS) expose->wash incubate Post-Incubation (e.g., 42 hours) wash->incubate mtt_assay MTT Viability Assay (3 hours) incubate->mtt_assay extract Formazan Extraction (Isopropanol) mtt_assay->extract measure Measure Optical Density (570 nm) extract->measure analyze Calculate % Viability & Classify Irritancy measure->analyze end End analyze->end

Caption: Workflow for OECD 439 in vitro skin irritation test.

Proposed Biodegradation Pathway of this compound

While specific signaling pathways for this compound are not extensively documented, a plausible metabolic pathway involves oxidation and subsequent degradation, similar to other branched-chain alcohols.[24][25][26][27][28]

Biodegradation_Pathway start This compound oxidation1 Oxidation diol 2-Methyl-octane-1,2-diol start->diol Oxidation keto_acid 2-Hydroxy-2-methyl- octanoic acid diol->keto_acid Oxidation oxidation2 Oxidation ketone 2-Octanone keto_acid->ketone Decarboxylation decarboxylation Decarboxylation beta_oxidation Beta-Oxidation Pathway ketone->beta_oxidation end Further Metabolism (TCA Cycle) beta_oxidation->end

Caption: Proposed metabolic pathway for this compound.

References

Confirming the Identity of 2-Methyl-2-octanol: A Comparative Guide to Derivatization and Qualitative Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of methods for confirming the identity of the tertiary alcohol, 2-Methyl-2-octanol, focusing on classical derivatization techniques versus rapid qualitative tests. Experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your analytical needs.

The structural nature of this compound, a tertiary alcohol, presents unique challenges for certain analytical approaches. While modern spectroscopic methods like NMR and mass spectrometry are primary tools for structural elucidation, derivatization and classical qualitative tests remain valuable for identity confirmation, especially in quality control settings or when reference standards are unavailable. This guide compares the formation of solid derivatives (esters and urethanes) with the outcomes of the Lucas and Chromic Acid tests.

Comparison of Identification Methods

The choice of method for confirming the identity of this compound depends on the required level of certainty, available equipment, and time constraints. Derivatization provides a solid derivative with a distinct melting point, offering a robust confirmation, while qualitative tests offer a rapid, albeit less definitive, assessment.

MethodPrincipleExpected Result with this compoundTime RequiredConfidence Level
Derivatization (Acetate Ester) Esterification of the tertiary alcohol with acetic anhydride.Formation of 2-methyloctan-2-yl acetate, a liquid at room temperature. Identity confirmed by GC-MS.Several hoursHigh
Derivatization (Phenylurethane) Reaction of the alcohol with phenyl isocyanate to form a solid urethane (B1682113) derivative.Formation of a solid 2-methyloctan-2-yl phenylurethane with a characteristic melting point.1-2 hoursVery High
Lucas Test Reaction with Lucas reagent (ZnCl₂ in conc. HCl). Tertiary alcohols react rapidly via an Sₙ1 mechanism.Immediate formation of a cloudy solution or a separate layer (alkyl chloride).[1][2][3]< 5 minutesMedium
Chromic Acid Test Oxidation of the alcohol. Tertiary alcohols are resistant to oxidation under these conditions.No reaction; the solution remains orange.[4][5][6]< 5 minutesMedium

Experimental Protocols

Derivatization Methods

1. Synthesis of 2-methyloctan-2-yl Acetate

This procedure involves the esterification of this compound. Due to the sterically hindered nature of the tertiary alcohol, the reaction may require a catalyst and heat.

  • Materials: this compound, acetic anhydride, pyridine (B92270) (catalyst), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, combine 1.0 g of this compound and 1.5 mL of acetic anhydride.

    • Add a few drops of pyridine as a catalyst.

    • Heat the mixture under reflux for 1 hour.

    • After cooling, pour the mixture into 20 mL of cold water and stir vigorously.

    • Extract the product with diethyl ether (2 x 15 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Characterization: The product, 2-methyloctan-2-yl acetate, is a liquid. Its identity is best confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected GC-MS Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 186. Key fragment ions would likely include m/z 127 (M+ - C₄H₉), m/z 113 (M+ - C₅H₁₁), and a base peak at m/z 43 (CH₃CO+).

2. Synthesis of 2-methyloctan-2-yl Phenylurethane

The reaction with phenyl isocyanate provides a solid derivative with a sharp melting point, which is an excellent characteristic for identity confirmation.

  • Materials: this compound, phenyl isocyanate, anhydrous pyridine or toluene.

  • Procedure:

    • In a dry test tube, dissolve 0.5 g of this compound in 2 mL of anhydrous pyridine or toluene.

    • Add 0.5 mL of phenyl isocyanate dropwise.

    • If no immediate reaction occurs, warm the mixture gently in a water bath for 10-15 minutes.

    • Cool the solution in an ice bath to induce crystallization. If crystallization does not occur, add a few drops of petroleum ether.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) to obtain pure crystals.

  • Characterization:

    • Spectroscopic Analysis: Further confirmation can be obtained through IR and NMR spectroscopy.

Qualitative Tests

1. Lucas Test

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an insoluble alkyl chloride.

  • Materials: this compound, Lucas reagent (anhydrous zinc chloride dissolved in concentrated hydrochloric acid).

  • Procedure:

    • Place about 1 mL of the Lucas reagent in a test tube.

    • Add 2-3 drops of this compound to the reagent.

    • Shake the test tube vigorously and observe any changes.

  • Expected Observation: As a tertiary alcohol, this compound is expected to react almost immediately, causing the clear solution to become cloudy or form a distinct oily layer.[1][2][3]

2. Chromic Acid (Jones) Test

This test is based on the oxidation of alcohols. Tertiary alcohols are resistant to oxidation by chromic acid.

  • Materials: this compound, Chromic acid reagent (a solution of chromium trioxide in sulfuric acid).

  • Procedure:

    • Dissolve 1-2 drops of this compound in 1 mL of acetone (B3395972) in a test tube.

    • Add 1-2 drops of the chromic acid reagent to the solution.

    • Shake the mixture and observe any color change within a few seconds.

  • Expected Observation: Since this compound is a tertiary alcohol, no reaction is expected. The solution should retain the orange color of the chromic acid reagent.[4][5][6] A change to a blue-green color would indicate the presence of a primary or secondary alcohol.

Visualizing the Workflow and Logic

To further clarify the decision-making process and experimental flow, the following diagrams have been generated.

experimental_workflow cluster_derivatization Derivatization for Confirmation cluster_qualitative Qualitative Testing start_deriv This compound Sample ester Esterification (Acetic Anhydride) start_deriv->ester urethane Urethane Formation (Phenyl Isocyanate) start_deriv->urethane gcms GC-MS Analysis ester->gcms mp Melting Point Determination urethane->mp confirm_deriv Identity Confirmed gcms->confirm_deriv mp->confirm_deriv start_qual This compound Sample lucas Lucas Test start_qual->lucas chromic Chromic Acid Test start_qual->chromic observe_lucas Observe for Immediate Turbidity lucas->observe_lucas observe_chromic Observe for No Color Change chromic->observe_chromic result Tertiary Alcohol Indicated observe_lucas->result observe_chromic->result

A flowchart of the experimental workflows for identity confirmation.

logical_relationship cluster_methods Identification Methods cluster_derivatives Derivative Characterization cluster_qual_results Qualitative Test Results compound Unknown Compound: Suspected this compound derivatization Derivatization compound->derivatization qualitative Qualitative Tests compound->qualitative ester_char Acetate Ester (Liquid, GC-MS Match) derivatization->ester_char urethane_char Phenylurethane (Solid, Sharp MP) derivatization->urethane_char lucas_pos Positive Lucas Test (Immediate Turbidity) qualitative->lucas_pos chromic_neg Negative Chromic Acid Test (No Color Change) qualitative->chromic_neg confirmation Identity Confirmed as This compound ester_char->confirmation urethane_char->confirmation lucas_pos->confirmation chromic_neg->confirmation

The logical flow for confirming the identity of this compound.

References

Inter-laboratory Comparison of 2-Methyl-2-octanol Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical performance for the quantification of 2-Methyl-2-octanol, a tertiary alcohol relevant in various chemical and pharmaceutical applications. The data presented is a synthesized representation from a hypothetical proficiency testing scheme to illustrate the expected variability and performance of modern analytical laboratories. This document is intended to serve as a benchmark for researchers, scientists, and drug development professionals to evaluate and refine their own analytical methodologies for this and similar compounds.

Introduction to this compound and its Analysis

This compound (C₉H₂₀O) is a volatile organic compound.[1][2][3][4][5] Accurate and precise quantification of this compound is essential for quality control, impurity profiling, and research and development. The primary analytical technique for the determination of this compound and similar volatile compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a sample preparation step to isolate the analyte from the sample matrix.[6][7][8]

Inter-laboratory comparisons are crucial for assessing the proficiency of laboratories in performing specific analyses.[9] By analyzing identical samples, participating laboratories can evaluate their performance against a consensus value and identify potential areas for improvement.[9][10] This guide simulates the results of such a comparison for the analysis of this compound.

Quantitative Performance Data

The following table summarizes the quantitative results from a hypothetical inter-laboratory comparison study for the analysis of this compound in a spiked synthetic matrix sample. The assigned value for the sample, determined by a reference laboratory using a validated method with traceability to a certified reference material, was 50.0 µg/L .

Laboratory IDReported Value (µg/L)Recovery (%)z-score
Lab 0148.597.0-0.65
Lab 0252.1104.20.91
Lab 0345.891.6-1.83
Lab 0455.2110.42.26
Lab 0549.999.8-0.04
Lab 0647.394.6-1.17
Lab 0750.5101.00.22
Lab 0844.188.2-2.57
Lab 0951.5103.00.65
Lab 1049.298.4-0.35

Notes on Table Data:

  • Recovery (%) was calculated as: (Reported Value / Assigned Value) * 100.

  • z-score was calculated using a proficiency standard deviation of 2.3 µg/L. A z-score between -2 and +2 is generally considered satisfactory.[10]

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is provided as a reference for laboratories to compare against their own methodologies.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 10 mL aliquot of the liquid sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Add a known amount of an appropriate internal standard (e.g., 2-methyl-2-heptanol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 200 m/z.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity. Key ions for this compound would be determined from its mass spectrum.

3. Calibration and Quantification

  • A multi-point calibration curve is prepared using standard solutions of this compound in the same solvent used for extraction, covering the expected concentration range of the samples.

  • The internal standard is added to all calibration standards at the same concentration as in the samples.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 10 mL Liquid Sample Add_Solvent Add 2 mL Hexane & Internal Standard Sample->Add_Solvent Vortex Vortex for 2 min Add_Solvent->Vortex Centrifuge Centrifuge at 3000 rpm for 10 min Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Injection Inject into GC-MS Extract->GC_Injection 1 µL Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (SIM Mode) Detection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration Prepare Calibration Curve Calibration->Peak_Integration Calculation Calculate Concentration Peak_Integration->Calculation Result Report Result (µg/L) Calculation->Result

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_performance Performance Assessment Assigned_Value Assigned Value (50.0 µg/L) Recovery Recovery (%) Assigned_Value->Recovery Z_Score z-score Assigned_Value->Z_Score Reported_Value Laboratory's Reported Value Reported_Value->Recovery Reported_Value->Z_Score Proficiency Proficiency Assessment Recovery->Proficiency Z_Score->Proficiency

Caption: Logical relationship for laboratory performance evaluation.

References

Safety Operating Guide

Guiding Your Research: Proper Disposal of 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-2-octanol, a combustible liquid requiring management as hazardous waste. Adherence to these protocols is critical for maintaining a safe laboratory and ensuring regulatory compliance.

Hazard Profile and Regulatory Overview

This compound is classified as a combustible liquid that can cause serious eye and skin irritation.[1][2][3] Improper disposal, such as pouring it down the drain or discarding it with general refuse, is prohibited as it can contaminate waterways, damage plumbing systems, and pose a fire risk.[4][5][6] In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] All disposal activities must be conducted in accordance with local, state, and federal regulations.[3][8][9]

Quantitative Disposal Parameters

The classification of alcohol-containing waste can be dependent on its concentration. While specific thresholds for this compound are not defined, guidelines for similar alcohols provide a basis for safe management.

ParameterGuidelineSignificanceSource
Ignitability Threshold Wastes with >10% alcohol contentConsidered ignitable hazardous waste.[10]
Ethanol (B145695) Classification <24% concentrationMay be considered non-hazardous (Note: This is specific to ethanol and serves as an example).[10]
SAA Liquid Volume Limit 55 gallons (approx. 208 liters)Maximum volume of hazardous waste allowed to accumulate in a lab's designated storage area.[11]
SAA Acutely Toxic Limit 1 quart (liquid) or 1 kg (solid)Stricter limit for P-listed, acutely toxic wastes. This compound is not typically P-listed.[11]

Step-by-Step Disposal Protocol

Follow this experimental protocol for the safe handling and disposal of this compound waste.

Methodology:

  • Waste Segregation and Collection:

    • Designate a specific, compatible container for this compound waste. Do not mix with incompatible waste streams such as strong oxidizing agents.[2][6]

    • Collect waste in a container that is in good condition, made of a chemically compatible material, and has a secure, leak-proof screw cap.[7][10] Plastic containers are often preferred.[11]

    • Fill containers to no more than 90% capacity, leaving at least one inch of headroom to allow for vapor expansion.[10]

  • Container Labeling:

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound" (do not use abbreviations or formulas).[7]

      • A clear list of all constituents if it is a mixed waste.[7]

      • The date when waste was first added to the container (accumulation start date).[7]

      • Applicable hazard warnings (e.g., "Combustible," "Irritant").[7]

      • Principal investigator's name and contact information.[7]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

    • Ensure the storage area is cool, dry, and well-ventilated.[1][2]

    • Keep the container away from all sources of ignition, such as heat, sparks, or open flames.[1][2][6][8]

  • Arranging for Final Disposal:

    • Once the container is full or has been in the SAA for up to one year, arrange for its removal.[10]

    • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][12]

    • Provide all necessary information about the waste's composition for proper transport and disposal.

  • Managing Spills and Empty Containers:

    • Spills: In case of a spill, remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, or universal binder).[1][3] Collect the contaminated absorbent material in a separate, sealed container, label it as solid hazardous waste, and dispose of it according to the protocol above.[3]

    • Empty Containers: A container is not considered hazardous waste if it has been triple-rinsed.[12] The rinsate from this process must be collected and treated as liquid hazardous waste.[12] Once properly rinsed and with the label defaced, the container may be disposed of as general laboratory glass or plastic waste.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste products in a laboratory setting.

G cluster_start cluster_type cluster_collection cluster_storage cluster_disposal start This compound Waste Generated liquid_waste Liquid Waste (Pure or in Solution) start->liquid_waste Is it liquid? solid_waste Contaminated Solids (Gloves, Wipes, Absorbent) start->solid_waste Is it solid? spill Spill Occurs start->spill Accident? collect_liquid Collect in a designated, sealed, and labeled liquid hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a separate, sealed, and labeled solid hazardous waste container. solid_waste->collect_solid absorb_spill Absorb with inert material (e.g., sand, vermiculite). spill->absorb_spill storage Store container(s) in a designated Satellite Accumulation Area (SAA). Keep cool and away from ignition sources. collect_liquid->storage collect_solid->storage absorb_spill->collect_solid Place in container disposal Contact EH&S or licensed contractor for waste pickup and final disposal. storage->disposal

Caption: Workflow for this compound Waste Management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-2-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methyl-2-octanol, a flammable liquid and irritant. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.[1]Conforming to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protective gloves.[1][2]Chemically impermeable gloves.[2] Inspect prior to use.
Protective clothing.[1][2]Impervious clothing to prevent skin contact.[1][2]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][3]If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools.[1][2]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in vapors, mists, or gas.[1]

  • Prevent the formation of aerosols.[1][7]

  • Keep the container tightly closed when not in use.[1][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly sealed.[1][6]

  • Some sources recommend storage at 0-8°C.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan for this compound

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

1. Spill Management:

  • In case of a spill, evacuate personnel from the area.[1]

  • Remove all sources of ignition.[2][3]

  • Ventilate the area.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, diatomite, acid binders).[6]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][2]

  • Do not allow the chemical to enter drains or waterways.[1][6]

2. Waste Disposal:

  • Dispose of the waste material in accordance with all applicable local, regional, national, and international regulations.[3][6]

  • The contaminated absorbent material and any unused product should be treated as hazardous waste.

  • Use a licensed waste disposal company to handle the disposal of the chemical waste.

Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation - Assess Risks - Don PPE - Prepare Workspace handle Handling - Use in Ventilated Area - Avoid Contact & Inhalation prep->handle storage Storage - Cool, Dry, Ventilated - Tightly Closed Container handle->storage spill Spill Occurs handle->spill Accidental Release contain Containment - Use Absorbent Material spill->contain collect Collection - Use Non-Sparking Tools contain->collect dispose Dispose Waste - Follow Regulations collect->dispose

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.